molecular formula C21H30N8O3 B1675603 LY203647 CAS No. 122009-61-4

LY203647

Katalognummer: B1675603
CAS-Nummer: 122009-61-4
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: LTMJMFMIOHHHIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LY 203647 is a potent and selective receptor antagonist of the cysteinyl leukotrienes D4 and E4 (LTD4/E4) . These signaling molecules are involved in inflammatory processes, and their role has been investigated in various pathophysiological conditions. Research utilizing LY 203647 has been instrumental in elucidating the mechanisms of endotoxic shock. A study in a porcine model demonstrated that delayed treatment with this antagonist could limit the development of pulmonary edema induced by E. coli lipopolysaccharide, highlighting the specific contribution of cysteinyl leukotrienes to this aspect of the condition . As a research tool, LY 203647 allows scientists to probe the physiological roles of LTD4 and LTE4. Its application is primarily in preclinical studies focused on understanding inflammation, shock, and related cardiopulmonary disorders. Please note that this compound is categorized as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

122009-61-4

Molekularformel

C21H30N8O3

Molekulargewicht

442.5 g/mol

IUPAC-Name

1-[2-hydroxy-3-propyl-4-[4-[2-[4-(2H-tetrazol-5-yl)butyl]tetrazol-5-yl]butoxy]phenyl]ethanone

InChI

InChI=1S/C21H30N8O3/c1-3-8-17-18(12-11-16(15(2)30)21(17)31)32-14-7-5-10-20-24-28-29(25-20)13-6-4-9-19-22-26-27-23-19/h11-12,31H,3-10,13-14H2,1-2H3,(H,22,23,26,27)

InChI-Schlüssel

LTMJMFMIOHHHIQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NN(N=N2)CCCCC3=NNN=N3

Aussehen

Solid powder

Andere CAS-Nummern

122009-61-4

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

1-(2-hydroxy-3-propyl-4-(4-(2-(4-(1H-tetrazol-5-yl)butyl)2H-tetrazol-5-yl)butoxy)phenyl)
LY 203647
LY-203647
LY203647

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of LY203647

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

LY203647 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Its mechanism of action is centered on the competitive inhibition of leukotriene D4 (LTD4) and leukotriene E4 (LTE4) binding to the CysLT1 receptor. These cysteinyl leukotrienes are powerful inflammatory mediators, derived from arachidonic acid, that play a pivotal role in the pathophysiology of various inflammatory conditions, most notably asthma and allergic rhinitis.

The CysLT1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 and Gi/o signaling pathways. Upon activation by its endogenous ligands (LTD4 and LTE4), the CysLT1 receptor initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). The physiological consequences of this signaling cascade include smooth muscle contraction (bronchoconstriction and vasoconstriction), increased vascular permeability, edema formation, and the recruitment of inflammatory cells such as eosinophils.

By binding to the CysLT1 receptor, this compound effectively blocks the actions of LTD4 and LTE4, thereby preventing the downstream signaling events and attenuating the pro-inflammatory and bronchoconstrictive effects of these mediators. Preclinical studies have demonstrated the efficacy of this compound in antagonizing LTD4-induced responses in various animal models.

Signaling Pathway

The signaling pathway initiated by the activation of the CysLT1 receptor by its agonist, leukotriene D4 (LTD4), and the inhibitory action of this compound is depicted below.

LTD4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to This compound This compound This compound->CysLT1R Blocks Gq11 Gq/11 CysLT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (Bronchoconstriction, Inflammation) Ca_release->Physiological_Response PKC->Physiological_Response

LTD4 Signaling Pathway and Inhibition by this compound

Data Presentation

The following tables summarize the quantitative data available for this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound

Animal ModelAgonistMeasured ResponseRoute of AdministrationEffective Dose (ED50) / Dose RangeReference
Pithed RatLeukotriene D4 (LTD4)Pressor ResponseIntravenous (i.v.)7.5 mg/kg[1]
Anesthetized Rats and DogsLeukotriene D4 (LTD4)Myocardial and Systemic Hemodynamic EffectsIntravenous (i.v.)1-10 mg/kg[1]
Porcine Endotoxic Shock ModelEndotoxinPulmonary Function and Mesenteric PerfusionIntravenous (i.v.) bolus followed by infusion30 mg/kg bolus, then 10 mg/kg/h[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are outlined below.

In Vitro Guinea Pig Ileum Contraction Assay

This assay is a classical pharmacological preparation to assess the contractile or relaxant properties of compounds on smooth muscle.

Objective: To determine the antagonist activity of this compound against LTD4-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: A male Hartley guinea pig (250-350 g) is euthanized by cervical dislocation. A segment of the terminal ileum is excised and placed in a petri dish containing warm (37°C), oxygenated (95% O2, 5% CO2) Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.6).

  • Mounting: The ileum is cleaned of adhering mesenteric tissue and cut into segments of approximately 2-3 cm. Each segment is suspended longitudinally in a 10 mL organ bath containing continuously oxygenated Tyrode's solution maintained at 37°C. One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution being replaced every 15 minutes.

  • Experimental Procedure:

    • A cumulative concentration-response curve to LTD4 (e.g., 10⁻¹⁰ to 10⁻⁷ M) is established to determine the baseline contractile response.

    • The tissue is then washed repeatedly to return to baseline tension.

    • This compound is added to the organ bath at a specific concentration (e.g., 10⁻⁸ to 10⁻⁶ M) and allowed to incubate for a predetermined period (e.g., 30 minutes).

    • In the continued presence of this compound, a second cumulative concentration-response curve to LTD4 is generated.

  • Data Analysis: The contractile responses are measured as the change in tension (in grams) from the baseline. The concentration-response curves for LTD4 in the absence and presence of this compound are plotted, and the rightward shift of the curve in the presence of the antagonist is used to determine its potency (pA2 value).

Workflow for In Vitro Guinea Pig Ileum Contraction Assay
In Vivo Cardiovascular Hemodynamics in Anesthetized Rats

This in vivo model is used to evaluate the effects of compounds on cardiovascular parameters in a whole-animal system.

Objective: To assess the ability of this compound to antagonize LTD4-induced hemodynamic changes in anesthetized rats.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats (300-400 g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.). The trachea is cannulated to ensure a patent airway. The right carotid artery is cannulated for the measurement of arterial blood pressure, and the left jugular vein is cannulated for drug administration.

  • Hemodynamic Monitoring: The arterial cannula is connected to a pressure transducer to continuously monitor mean arterial pressure (MAP) and heart rate (HR). A flow probe may be placed around the ascending aorta to measure cardiac output.

  • Experimental Protocol:

    • After a stabilization period of at least 20 minutes, baseline hemodynamic parameters are recorded.

    • A bolus intravenous injection of LTD4 (e.g., 1 µg/kg) is administered, and the resulting changes in MAP, HR, and other measured parameters are recorded.

    • Once the hemodynamic parameters return to baseline, a bolus intravenous injection of this compound (e.g., 1-10 mg/kg) is administered.

    • After a specified pretreatment time (e.g., 15 minutes), the same dose of LTD4 is administered again, and the hemodynamic responses are recorded.

  • Data Analysis: The changes in hemodynamic parameters from baseline following LTD4 administration, both before and after treatment with this compound, are calculated. The percentage inhibition of the LTD4-induced response by this compound is determined to assess its in vivo antagonist activity.

Hemodynamics_Workflow cluster_prep Animal Preparation cluster_monitoring Hemodynamic Monitoring cluster_experiment Experimental Procedure cluster_analysis Data Analysis A Anesthetize Rat B Cannulate Trachea, Carotid Artery, and Jugular Vein A->B C Connect to Pressure Transducer and Flow Probe B->C D Record Baseline MAP, HR, and Cardiac Output C->D E Administer LTD4 (i.v.) and Record Response D->E F Allow Return to Baseline E->F G Administer this compound (i.v.) F->G H Administer LTD4 (i.v.) Again and Record Response G->H I Calculate and Compare Hemodynamic Changes H->I J Determine Percent Inhibition by this compound I->J

Workflow for In Vivo Cardiovascular Hemodynamics Study

Clinical Development Status

Based on publicly available information, this compound underwent preclinical evaluation and was selected for clinical evaluation. However, there is no readily accessible information on the outcomes of any clinical trials for this compound. The development of this compound may have been discontinued, or the results may not have been published. It is not currently a marketed drug.

References

Pharmacological Profile of LY203647: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY203647 is a potent and selective antagonist of the cysteinyl leukotriene (CysLT) receptors, specifically targeting the LTD4 and LTE4 receptors.[1][2] Cysteinyl leukotrienes are powerful inflammatory lipid mediators derived from arachidonic acid, playing a pivotal role in the pathophysiology of various inflammatory conditions, most notably asthma and allergic rhinitis. By competitively inhibiting the binding of LTD4 and LTE4 to the CysLT1 receptor, this compound effectively mitigates the downstream signaling cascades that lead to bronchoconstriction, airway edema, mucus hypersecretion, and inflammatory cell infiltration. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental methodologies, and a visualization of the relevant signaling pathway.

Mechanism of Action

This compound functions as a competitive antagonist at the CysLT1 receptor. In disease states such as asthma, the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor on airway smooth muscle cells and other inflammatory cells initiates a pro-inflammatory and bronchoconstrictive response. This compound, by occupying the receptor's binding site, prevents this interaction, thereby blocking the physiological effects of these inflammatory mediators.

Data Presentation

The following tables summarize the available quantitative data for this compound and a structurally related precursor compound, LY171883.

Table 1: In Vitro Binding Affinity

CompoundReceptor TargetTest SystemParameterValueReference
LY171883CysLT1 (LTD4)Not SpecifiedKi0.63 µM[3]

Table 2: In Vivo Efficacy in Animal Models

SpeciesModelTreatmentDoseEffectReference
Pithed RatLTD4-induced pressor responsesThis compound (i.v.)ED50: 7.5 mg/kgDose-dependent antagonism of LTD4-induced pressor responses.[1]
Anesthetized Rats and DogsLTD4-induced hemodynamic effectsThis compound (i.v.)1-10 mg/kgDose-related inhibition of myocardial and systemic hemodynamic effects of LTD4.[1]
PorcineEndotoxic ShockThis compound (i.v. bolus + infusion)30 mg/kg bolus, then 10 mg/kg/hPersistently and significantly improved post-LPS pO2 and transiently improved superior mesenteric arterial flow.
RatEndotoxic ShockThis compound (i.v.)30 mg/kgSignificantly inhibited endotoxin-induced hemoconcentration and attenuated decreases in mean arterial pressure and leukocyte count.

Signaling Pathway

The binding of Leukotriene D4 (LTD4) to its G protein-coupled receptor, CysLT1R, initiates a signaling cascade that is central to its pro-inflammatory and bronchoconstrictive effects. This compound acts by blocking this initial binding step.

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Physiological Effects LTD4 LTD4 CysLT1R CysLT1 Receptor (GPCR) LTD4->CysLT1R Binds This compound This compound (Antagonist) This compound->CysLT1R Blocks Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Response Increased Intracellular [Ca²⁺] Ca_ER->Ca_Response Cell_Response Cellular Responses PKC->Cell_Response Ca_Response->Cell_Response Bronchoconstriction Bronchoconstriction Cell_Response->Bronchoconstriction Vascular_Permeability Increased Vascular Permeability Cell_Response->Vascular_Permeability Mucus_Secretion Mucus Hypersecretion Cell_Response->Mucus_Secretion

Caption: LTD4 signaling pathway leading to bronchoconstriction.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

Radioligand Binding Assay for CysLT1 Receptor

This protocol is adapted from established methods for determining the binding affinity of compounds to the CysLT1 receptor using a competitive binding assay with radiolabeled LTD4.

1. Membrane Preparation (from Guinea Pig Lung):

  • Euthanize guinea pigs and immediately excise the lungs.

  • Place lung tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Mince the tissue and homogenize using a Polytron or similar homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 48,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

  • Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of membrane suspension (containing a specific amount of protein).

    • 50 µL of various concentrations of this compound (or vehicle for total binding).

    • 50 µL of [³H]LTD4 at a concentration near its Kd.

    • For non-specific binding, use a high concentration of unlabeled LTD4.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester, separating bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]LTD4 binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start: Radioligand Binding Assay membrane_prep 1. Membrane Preparation (e.g., Guinea Pig Lung) start->membrane_prep binding_assay 2. Competitive Binding Assay - Incubate membranes, [³H]LTD4, and this compound membrane_prep->binding_assay filtration 3. Filtration (Separate bound from free radioligand) binding_assay->filtration quantification 4. Scintillation Counting (Quantify radioactivity) filtration->quantification data_analysis 5. Data Analysis - Calculate Specific Binding - Determine IC50 and Ki quantification->data_analysis end End: Binding Affinity Determined data_analysis->end

Caption: Experimental workflow for radioligand binding assay.

LTD4-Induced Bronchoconstriction in Guinea Pigs

This in vivo functional assay assesses the ability of this compound to antagonize the bronchoconstrictor effects of LTD4.

1. Animal Preparation:

  • Anesthetize male Hartley guinea pigs.

  • Intubate the trachea and mechanically ventilate the animals.

  • Cannulate a jugular vein for intravenous administration of substances.

  • Monitor respiratory parameters, such as pulmonary resistance and dynamic compliance.

2. Experimental Procedure:

  • Administer a bolus intravenous injection of this compound or its vehicle.

  • After a predetermined pretreatment time, challenge the animal with an intravenous injection of a standard dose of LTD4.

  • Continuously record the changes in pulmonary mechanics for a set period after the LTD4 challenge.

3. Data Analysis:

  • Quantify the peak change in pulmonary resistance and the maximum decrease in dynamic compliance following the LTD4 challenge.

  • Compare the responses in animals pretreated with this compound to those in the vehicle-treated control group.

  • Calculate the percentage of inhibition of the LTD4-induced bronchoconstriction by this compound.

Porcine Model of Endotoxic Shock

This model is used to evaluate the efficacy of this compound in a clinically relevant model of sepsis-induced acute respiratory distress syndrome (ARDS).

1. Animal Preparation:

  • Anesthetize young domestic pigs and mechanically ventilate them.

  • Place catheters for hemodynamic monitoring (e.g., arterial line, pulmonary artery catheter) and for drug/fluid administration.

  • Measure baseline hemodynamic and respiratory parameters.

2. Induction of Endotoxemia:

  • Infuse a continuous intravenous dose of lipopolysaccharide (LPS) from E. coli to induce endotoxic shock.

3. Treatment and Monitoring:

  • At a specified time point relative to the start of the LPS infusion, administer an intravenous bolus of this compound followed by a continuous infusion.

  • Monitor hemodynamic parameters (mean arterial pressure, cardiac output, etc.), respiratory parameters (PaO2/FiO2 ratio, etc.), and markers of organ dysfunction for several hours.

4. Data Analysis:

  • Compare the time course of changes in physiological parameters between the this compound-treated group and a control group receiving vehicle.

  • Analyze key endpoints such as oxygenation, hemodynamic stability, and markers of organ injury.

Endotoxic_Shock_Model_Workflow start Start: Porcine Endotoxic Shock Model animal_prep 1. Animal Preparation - Anesthesia & Ventilation - Catheterization start->animal_prep baseline 2. Baseline Measurements (Hemodynamic & Respiratory) animal_prep->baseline endotoxemia 3. Induction of Endotoxemia (LPS Infusion) baseline->endotoxemia treatment 4. Treatment (this compound or Vehicle) endotoxemia->treatment monitoring 5. Continuous Monitoring (Physiological Parameters) treatment->monitoring data_analysis 6. Data Analysis (Compare treatment vs. control) monitoring->data_analysis end End: Efficacy Assessed data_analysis->end

Caption: Workflow for the porcine endotoxic shock model.

Conclusion

This compound is a selective antagonist of the LTD4 and LTE4 receptors with demonstrated efficacy in various preclinical models of inflammation and cardiovascular and pulmonary dysfunction. While specific in vitro binding affinity data for this compound is not widely published, its in vivo effects clearly indicate potent and selective antagonism of the CysLT1 receptor. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other CysLT1 receptor antagonists. The visualization of the LTD4 signaling pathway underscores the mechanism by which this compound exerts its therapeutic effects. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, particularly those focused on inflammatory and respiratory diseases.

References

In-Depth Technical Guide: Binding Affinity of LY203647 to Cysteinyl Leukotriene Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to LY203647 and Cysteinyl Leukotriene Receptors

This compound is an orally active antagonist of the cysteinyl leukotriene (CysLT) receptors, specifically targeting the LTD4 receptor. Developed by Eli Lilly, this compound was identified as a potent antagonist with a promising pharmacological profile for clinical evaluation.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators of inflammation, playing a crucial role in the pathophysiology of asthma and other inflammatory diseases by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell infiltration.

Quantitative Binding Affinity Data

While specific Ki or IC50 values for this compound are not detailed in the available literature, the following table summarizes the binding affinities of other notable CysLT receptor antagonists. This data is typically determined using competitive radioligand binding assays.

CompoundReceptorRadiolabeled LigandParameterValue (nM)Species
Montelukast (B128269)CysLT1[3H]LTD4Ki~1.14Not Specified
ZafirlukastCysLT1[3H]LTD4Ki~0.86Not Specified
PranlukastCysLT1Not SpecifiedIC50Not SpecifiedNot Specified
ONO-2050297 (Dual Antagonist)CysLT1Not SpecifiedIC5017Not Specified
ONO-2050297 (Dual Antagonist)CysLT2Not SpecifiedIC500.87Not Specified

Note: The table presents representative data for well-known CysLT receptor antagonists to illustrate the typical affinity range for this class of drugs. Specific values can vary based on experimental conditions.

Experimental Protocols

The determination of binding affinity for a compound like this compound to CysLT receptors typically involves a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.

Membrane Preparation from Cells Expressing CysLT Receptors
  • Cell Culture: Cells stably or transiently expressing the human CysLT1 or CysLT2 receptor (e.g., HEK293, CHO, or COS-7 cells) are cultured to a high density.

  • Harvesting: Cells are washed with phosphate-buffered saline (PBS), scraped, and collected by centrifugation.

  • Homogenization: The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors. Homogenization is performed using a Dounce or Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

  • Membrane Pelleting: The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh lysis buffer, re-centrifuged, and the final pellet is resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay). The prepared membranes can be used immediately or stored at -80°C.

Competitive Radioligand Binding Assay
  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Reaction Mixture: Each well contains:

    • A fixed amount of membrane preparation (e.g., 10-50 µg of protein).

    • A fixed concentration of a suitable radioligand, typically [3H]LTD4 for CysLT1 receptors, at a concentration near its Kd value.

    • Increasing concentrations of the unlabeled competitor compound (e.g., this compound).

  • Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 4°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are rapidly washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of a competitor.

    • Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a known high-affinity unlabeled ligand.

    • Specific Binding: Total Binding - NSB.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Cysteinyl Leukotriene Signaling Pathway

CysLT_Signaling_Pathway cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor Gq Gq/11 CysLT1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Response Cellular Responses (e.g., Bronchoconstriction, Inflammation) Ca_cyto->Response Leads to PKC->Response Leads to This compound This compound (Antagonist) This compound->CysLT1R Blocks Binding_Assay_Workflow cluster_prep Preparation Membrane_Prep Prepare CysLT Receptor Membranes Incubation Incubate Membranes, Radioligand, and Competitor to Reach Equilibrium Membrane_Prep->Incubation Radioligand Prepare Radiolabeled Ligand (e.g., [3H]LTD4) Radioligand->Incubation Competitor Prepare Serial Dilutions of this compound Competitor->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Quantify Bound Radioactivity via Scintillation Counting Washing->Counting Analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation Counting->Analysis

References

In Vitro Characterization of LY203647: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY203647 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, targeting the biological activities of leukotriene D4 (LTD4) and leukotriene E4 (LTE4). This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols for its evaluation. While specific quantitative binding and functional potency values for this compound are not publicly available in the reviewed literature, this guide offers a framework for the methodologies used to characterize such compounds, enabling researchers to design and interpret experiments for novel CysLT1 receptor antagonists.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the CysLT1 receptor. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by LTD4. The binding of LTD4 to the CysLT1 receptor initiates a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, typically Gq/11.

The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to a cascade of downstream cellular responses, including smooth muscle contraction, increased vascular permeability, and inflammatory cell chemotaxis.

This compound competitively binds to the CysLT1 receptor, preventing the binding of LTD4 and thereby inhibiting the initiation of this signaling cascade.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds This compound This compound (Antagonist) This compound->CysLT1R Blocks Gq Gq CysLT1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Contraction) Ca_release->Response PKC->Response Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Guinea Pig Lung) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([³H]-LTD4) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Schild_Plot_Logic cluster_exp Experiment cluster_calc Calculation cluster_plot Plotting and Analysis Agonist_CRC Generate Agonist (LTD4) Concentration-Response Curve (CRC) Antagonist_Incubation Incubate with Fixed Concentration of Antagonist (this compound) Agonist_CRC->Antagonist_Incubation EC50 Determine EC50 Values Agonist_CRC->EC50 Agonist_CRC_Antagonist Generate Agonist CRC in Presence of Antagonist Antagonist_Incubation->Agonist_CRC_Antagonist Repeat Repeat with Multiple Antagonist Concentrations Agonist_CRC_Antagonist->Repeat Agonist_CRC_Antagonist->EC50 Dose_Ratio Calculate Dose Ratio (DR) EC50->Dose_Ratio Schild_Plot Construct Schild Plot (log(DR-1) vs. -log[Antagonist]) Dose_Ratio->Schild_Plot pA2 Determine pA2 (x-intercept) Schild_Plot->pA2

Preclinical Profile of LY203647: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY203647 is a potent and selective antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2, with particular activity against leukotriene D4 (LTD4) and leukotriene E4 (LTE4). Preclinical investigations have demonstrated its efficacy in various animal models of inflammatory and cardiovascular conditions, including endotoxic shock and myocardial reperfusion injury. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological effects, experimental protocols derived from published studies, and the underlying signaling pathways. All quantitative data has been summarized for comparative analysis, and key experimental workflows and signaling cascades are visualized to facilitate understanding.

Core Mechanism of Action: Leukotriene D4 Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of LTD4 and LTE4 to their receptors on target cells. This action inhibits the downstream signaling cascades that mediate the pro-inflammatory and pathophysiological effects of these cysteinyl leukotrienes.

Signaling Pathway of Leukotriene D4 (LTD4)

The binding of LTD4 to its G-protein coupled receptor (GPCR), primarily the CysLT1 receptor, initiates a cascade of intracellular events. This process is central to the inflammatory response in conditions like asthma and allergic rhinitis, leading to bronchoconstriction, increased vascular permeability, and mucus production. The key steps in this pathway are illustrated below.

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ Ca2+->PKC Activates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2+->Smooth_Muscle_Contraction Leads to Inflammation Inflammation PKC->Inflammation Leads to ER->Ca2+ Releases

LTD4 Signaling Pathway leading to cellular responses.

In Vitro Pharmacology

Initial preclinical evaluation of this compound was performed using isolated tissue preparations to characterize its antagonist activity against LTD4 and LTE4.

Quantitative Data: In Vitro Antagonist Activity
Tissue PreparationAgonistEndpointAntagonist Activity of this compound
Guinea Pig IleumLTD4 & LTE4Inhibition of contractile responsesSelective Antagonist
Guinea Pig TracheaLTD4 & LTE4Inhibition of contractile responsesSelective Antagonist
Guinea Pig Lung ParenchymaLTD4 & LTE4Inhibition of contractile responsesSelective Antagonist
Experimental Protocol: Guinea Pig Ileum Contraction Assay

While the full detailed protocol from the original studies is not publicly available, a general methodology for this type of assay is as follows:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

  • Apparatus: The ileal strip is suspended in an organ bath, with one end attached to a fixed point and the other to an isometric force transducer connected to a data acquisition system.

  • Procedure:

    • The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

    • A cumulative concentration-response curve to an agonist (e.g., LTD4) is generated by adding increasing concentrations of the agonist to the organ bath.

    • The tissue is then washed and allowed to return to baseline.

    • This compound is added to the bath at a specific concentration and incubated for a predetermined period.

    • The cumulative concentration-response curve to the agonist is repeated in the presence of this compound.

  • Data Analysis: The antagonist effect of this compound is quantified by the rightward shift of the agonist's concentration-response curve, and the pA2 value (a measure of antagonist potency) can be calculated.

In Vivo Pharmacology

This compound has been evaluated in several animal models to assess its efficacy in more complex physiological systems.

Quantitative Data: In Vivo Efficacy
Animal ModelConditionThis compound DoseKey FindingsReference
Pithed RatLTD4-induced pressor responsesED50: 7.5 mg/kg, i.v.Selective antagonism of LTD4-induced pressor responses.[1]
Anesthetized Rats and DogsLTD4-induced hemodynamic effects1-10 mg/kg, i.v.Dose-related inhibition of myocardial and systemic hemodynamic effects of LTD4.[1]
Anesthetized DogsMyocardial Reperfusion Injury10 mg/kg over 90 min, i.v.Did not reduce infarct size compared to control.[1]
Anesthetized RatsEndotoxic Shock30 mg/kg, i.v.Significantly inhibited hemoconcentration and attenuated hypotension and lymphopenia.[2]
Anesthetized PigsEndotoxic Shock30 mg/kg bolus, then 10 mg/kg/hPersistently improved post-LPS pO2 and transiently improved superior mesenteric arterial flow. Reduced lung extravascular wet-to-dry weight ratio.[3]
Experimental Protocols

Detailed, step-by-step protocols from the original preclinical studies are not publicly available. The following are generalized descriptions based on the abstracts of the key publications.

  • Animal Model: Anesthetized dogs.

  • Induction of Myocardial Ischemia/Reperfusion: The circumflex coronary artery was occluded for 1 hour, followed by 5 hours of reperfusion.[1]

  • Drug Administration: this compound (10 mg/kg) was administered as an intravenous infusion over 90 minutes.[1]

  • Hemodynamic Monitoring: Aortic blood flow and stroke volume were measured to assess cardiovascular function.[1]

  • Infarct Size Measurement: Myocardial infarct size was determined at the end of the reperfusion period.[1]

Myocardial_Reperfusion_Workflow Anesthetized_Dog Anesthetized Dog Coronary_Occlusion 1 hr Coronary Artery Occlusion Anesthetized_Dog->Coronary_Occlusion Reperfusion 5 hr Reperfusion Coronary_Occlusion->Reperfusion LY203647_Admin This compound (10 mg/kg i.v.) or Vehicle Coronary_Occlusion->LY203647_Admin Hemodynamic_Monitoring Continuous Hemodynamic Monitoring Reperfusion->Hemodynamic_Monitoring Infarct_Size_Measurement Infarct Size Measurement Reperfusion->Infarct_Size_Measurement LY203647_Admin->Reperfusion

Workflow for Myocardial Reperfusion Injury Study in Dogs.
  • Animal Model: Pentobarbital-anesthetized pigs (13-20 kg), mechanically ventilated.[3]

  • Induction of Endotoxic Shock: Infusion of endotoxin (B1171834) (250 micrograms/kg).[3]

  • Drug Administration: this compound was administered as a 30 mg/kg bolus, followed by a 10 mg/kg/h infusion.[3]

  • Monitoring:

    • Superior mesenteric arterial flow (Qsma) was measured with an ultrasonic flow probe.[3]

    • Ileal intramucosal hydrogen ion concentration was estimated tonometrically.[3]

    • Arterial blood gases (pO2) were monitored.[3]

    • Lung extravascular wet-to-dry weight ratio was determined post-mortem.[3]

Porcine_Endotoxic_Shock_Workflow Anesthetized_Pig Anesthetized Pig Instrumentation Surgical Instrumentation (Flow probe, etc.) Anesthetized_Pig->Instrumentation LY203647_Admin This compound (30 mg/kg bolus, then 10 mg/kg/h) or Vehicle Instrumentation->LY203647_Admin Endotoxin_Infusion Endotoxin Infusion (250 µg/kg) Monitoring Physiological Monitoring (Qsma, pO2, etc.) Endotoxin_Infusion->Monitoring LY203647_Admin->Endotoxin_Infusion Post_Mortem_Analysis Post-Mortem Analysis (Lung wet-to-dry ratio) Monitoring->Post_Mortem_Analysis

References

In-Depth Technical Guide: LY203647 for the Study of Cardiovascular Leukotriene D4 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LY203647, a selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, for its application in cardiovascular research. The document details the pharmacological properties of this compound, including its mechanism of action and in vivo efficacy. Experimental methodologies for key assays are outlined to facilitate the replication and extension of previous findings. Furthermore, this guide presents critical signaling pathways and experimental workflows through detailed diagrams to enhance the understanding of the molecular and physiological context of this compound's action in the cardiovascular system.

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a significant role in inflammatory and allergic responses. In the cardiovascular system, CysLTs, particularly LTD4, have been shown to be potent vasoconstrictors, and their involvement in the pathophysiology of cardiovascular diseases is an active area of investigation. The CysLT1 receptor, a G-protein coupled receptor (GPCR), is the primary target for LTD4 and mediates many of its pro-inflammatory and contractile effects.

This compound is a selective antagonist of the CysLT1 receptor.[1] Its chemical structure is 1-[2-hydroxy-3-propyl-4-[4-[2-[4-(1H-tetrazol-5-yl)butyl]-2H-tetrazol-5-yl]butoxy]phenyl]ethanone. Developed from the earlier compound LY171883, this compound has been instrumental in elucidating the role of LTD4 in cardiovascular physiology and pathology.[2] This guide serves as a technical resource for researchers utilizing this compound to probe the function of CysLT1 receptors in the cardiovascular context.

Pharmacological Profile of this compound

Mechanism of Action

This compound acts as a competitive antagonist at the CysLT1 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand, LTD4, thereby inhibiting the downstream signaling cascade that leads to various physiological responses, including vasoconstriction and inflammation.

In Vitro and In Vivo Efficacy

In vitro studies have demonstrated that this compound is a selective antagonist of contractile responses to LTD4 and LTE4 in various smooth muscle preparations, including guinea pig ileum, trachea, and lung parenchyma.[1]

In vivo studies have provided quantitative data on the cardiovascular effects of this compound. A key study in pithed rats demonstrated that intravenous (i.v.) injection of LTD4 produced pressor responses that were selectively and dose-dependently antagonized by this compound.[1]

Table 1: In Vivo Efficacy of this compound in Pithed Rats

ParameterValueSpecies/ModelReference
ED50 (Antagonism of LTD4-induced pressor response)7.5 (6.0-9.5) mg/kg, i.v.Pithed Rat[1]

Further in vivo studies in anesthetized rats and dogs have shown that LTD4 reduces aortic blood flow and stroke volume, associated with systemic vasoconstriction. Pretreatment with this compound at doses of 1-10 mg/kg i.v. produced a dose-related inhibition of these myocardial and systemic hemodynamic effects of LTD4.[1] In a porcine model of endotoxic shock, pretreatment with this compound (30 mg/kg bolus, then 10 mg/kg/h) showed beneficial effects on pulmonary function.

Experimental Protocols

LTD4-Induced Pressor Response in Pithed Rats

This protocol is a representative in vivo method to assess the antagonist activity of compounds like this compound against LTD4-induced cardiovascular effects.

Objective: To determine the dose-dependent antagonism of LTD4-induced increases in blood pressure by this compound.

Animal Model: Male Wistar rats.

Procedure:

  • Anesthesia and Pithing: Anesthetize the rats (e.g., with sodium pentobarbital). The pithing procedure involves inserting a rod through the orbit and foramen magnum (B12768669) into the vertebral foramen to destroy the central nervous system, thus eliminating reflex autonomic control of the cardiovascular system.

  • Cannulation: Cannulate the trachea for artificial respiration. Cannulate a carotid artery to measure blood pressure and a jugular vein for intravenous administration of substances.

  • Stabilization: Allow the preparation to stabilize.

  • LTD4 Challenge: Administer a dose of LTD4 i.v. that produces a consistent and submaximal pressor response.

  • Antagonist Administration: Administer this compound i.v. at varying doses.

  • Repeat LTD4 Challenge: After a suitable time for the antagonist to take effect, repeat the LTD4 challenge.

  • Data Analysis: Measure the inhibition of the LTD4-induced pressor response by this compound and calculate the ED50.

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing CysLT1 receptors.

  • Radiolabeled ligand (e.g., [3H]LTD4).

  • Unlabeled this compound.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

CysLT1 Receptor Signaling in Cardiovascular Cells

The CysLT1 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.[3][4] Activation of this pathway in vascular smooth muscle cells and cardiomyocytes leads to a cascade of intracellular events culminating in physiological responses such as vasoconstriction and altered cardiac contractility.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds and Activates This compound This compound This compound->CysLT1R Binds and Blocks Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER/SR) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cardiovascular Responses (e.g., Vasoconstriction) Ca_ER->Response PKC->Response

Caption: CysLT1 Receptor Signaling Pathway in Cardiovascular Cells.

Experimental Workflow for In Vivo Antagonism Study

The following diagram illustrates the logical flow of an in vivo experiment designed to test the efficacy of an antagonist like this compound.

InVivo_Workflow start Start prep Animal Preparation (Anesthesia, Pithing, Cannulation) start->prep stabilize Stabilization Period prep->stabilize baseline Record Baseline Blood Pressure stabilize->baseline ltd4_challenge1 Administer LTD4 (Induce Pressor Response) baseline->ltd4_challenge1 record_response1 Record Pressor Response ltd4_challenge1->record_response1 antagonist_admin Administer this compound record_response1->antagonist_admin wait Waiting Period antagonist_admin->wait ltd4_challenge2 Administer LTD4 (Repeat Challenge) wait->ltd4_challenge2 record_response2 Record Pressor Response ltd4_challenge2->record_response2 analysis Data Analysis (Compare Responses, Calculate ED50) record_response2->analysis end End analysis->end

Caption: Experimental Workflow for In Vivo Antagonism Study.

Logical Relationship of this compound as a CysLT1 Antagonist

This diagram illustrates the logical role of this compound in the context of the CysLT1 receptor and its endogenous ligand.

Logical_Relationship LTD4 Leukotriene D4 (Agonist) CysLT1R CysLT1 Receptor LTD4->CysLT1R Activates Response Cardiovascular Response CysLT1R->Response Initiates This compound This compound (Antagonist) This compound->CysLT1R Inhibits

References

The Role of LY203647 in Attenuating Endotoxic Shock: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endotoxic shock, a severe and often fatal consequence of systemic bacterial infections, is characterized by a dysregulated inflammatory response, hemodynamic instability, and multiple organ failure. A key driver of this cascade is the release of endotoxins, such as lipopolysaccharide (LPS), which trigger a potent immune response. This technical guide delves into the role of LY203647, a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), in mitigating the pathophysiological sequelae of endotoxic shock. Through a comprehensive review of preclinical studies, this document outlines the mechanism of action of this compound, presents quantitative data on its efficacy, details experimental protocols for its evaluation, and visualizes the complex signaling pathways involved.

Introduction to Endotoxic Shock and the Role of Leukotrienes

Endotoxic shock is initiated by the recognition of LPS by Toll-like receptor 4 (TLR4) on immune cells, primarily macrophages. This interaction triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors orchestrate the production and release of a plethora of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as lipid mediators like leukotrienes.

Cysteinyl leukotrienes (cysLTs), including leukotriene D4 (LTD4), are potent lipid mediators of inflammation. They are synthesized from arachidonic acid via the 5-lipoxygenase pathway and exert their effects by binding to specific G-protein coupled receptors, namely CysLT1R and CysLT2R. In the context of endotoxic shock, cysLTs contribute to key pathological features such as increased vascular permeability, bronchoconstriction, and hypotension.

This compound: A Cysteinyl Leukotriene Receptor 1 Antagonist

This compound is a potent and selective antagonist of the CysLT1R. By competitively binding to this receptor, this compound blocks the downstream signaling initiated by LTD4, thereby attenuating the inflammatory and pathophysiological effects mediated by this pathway. This targeted approach offers a potential therapeutic strategy to counteract specific aspects of the complex inflammatory cascade in endotoxic shock.

Quantitative Data on the Efficacy of this compound in Endotoxic Shock Models

Preclinical studies in various animal models of endotoxic shock have demonstrated the protective effects of this compound. The following tables summarize the key quantitative findings from these investigations.

Table 1: Effect of this compound on Hematological and Hemodynamic Parameters in a Rat Model of Endotoxic Shock [1]

ParameterTime PointEndotoxin (B1171834) + VehicleEndotoxin + this compound (30 mg/kg i.v.)P-value
Hematocrit (%) 30 min51.9 ± 2.446.7 ± 1.3< 0.05
90 min53.1 ± 1.445.9 ± 1.1< 0.05
Change in Mean Arterial Pressure (mm Hg) 60 min-56 ± 9-29 ± 5< 0.05
90 min-60 ± 9-42 ± 4< 0.05
Circulating Lymphocyte Count (% decrease) 15 min30 ± 10Significantly inhibited< 0.05
30 min41 ± 1Significantly inhibited< 0.05

Table 2: Effect of CysLT1R Antagonists on Inflammatory Cytokine Production

CysLT1R AntagonistCell/Animal ModelStimulusCytokine MeasuredEffectReference
Zafirlukast (B1683622)Human Endothelial CellsTNF-αIL-1β, IL-6, IL-8Suppressed expression[2]
MontelukastFibroblast-like Synoviocytes-IL-6, IL-8Inhibited secretion[3]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the role of this compound in endotoxic shock.

Rat Model of Endotoxic Shock
  • Animal Model: Anesthetized male rats.

  • Induction of Endotoxic Shock: Intravenous (i.v.) administration of Salmonella enteritidis endotoxin at a dose of 10 mg/kg.

  • Treatment: this compound (30 mg/kg) or vehicle was administered intravenously 10 minutes prior to the endotoxin challenge.[1]

  • Parameters Measured:

    • Hematocrit: Measured at 30 and 90 minutes post-endotoxin administration.

    • Mean Arterial Pressure: Monitored continuously, with changes recorded at 60 and 90 minutes post-endotoxin.

    • Circulating Leukocyte Counts: Total and differential leukocyte counts were determined at baseline and at 15 and 30 minutes post-endotoxin.[1]

In Vitro Macrophage Stimulation for Inflammatory Mediator Analysis
  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.

  • Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Treatment: Cells are pre-treated with a CysLT1R antagonist (e.g., zafirlukast, montelukast) at various concentrations for a specified time (e.g., 1 hour) before LPS stimulation.

  • Analysis:

    • Cytokine Production (TNF-α, IL-6, IL-1β): Measured in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

    • NF-κB Activation: Assessed by measuring the phosphorylation of IκBα and the p65 subunit of NF-κB in cell lysates via Western blotting, or by measuring NF-κB DNA binding activity.

    • MAPK Phosphorylation: Phosphorylation of ERK, JNK, and p38 MAPKs in cell lysates is determined by Western blotting using phospho-specific antibodies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in endotoxic shock and the mechanism of action of this compound, as well as a typical experimental workflow.

Endotoxic_Shock_Signaling_Pathway cluster_nucleus1 cluster_nucleus2 LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB (p50/p65) IKK->NFkB Activation Nucleus1 Nucleus NFkB->Nucleus1 Genes1 Pro-inflammatory Genes Cytokines TNF-α, IL-6, etc. Genes1->Cytokines Transcription & Translation AP1 AP-1 MAPK->AP1 Activation Nucleus2 Nucleus AP1->Nucleus2 Genes2 Pro-inflammatory Genes Genes2->Cytokines

Figure 1: Simplified overview of the LPS-induced TLR4 signaling pathway.

LTD4_Signaling_and_LY203647_Intervention LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R G_Protein G-protein (Gq/11) CysLT1R->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC Protein Kinase C (PKC) IP3_DAG->PKC Inflammation Pro-inflammatory Effects Ca_Mobilization->Inflammation MAPK MAPK Pathway (e.g., ERK) PKC->MAPK NFkB_Amplification Amplification of NF-κB Signaling MAPK->NFkB_Amplification NFkB_Amplification->Inflammation This compound This compound This compound->CysLT1R Antagonism

Figure 2: LTD4 signaling and the inhibitory action of this compound.

Experimental_Workflow_this compound Animal_Model Animal Model of Endotoxic Shock (e.g., Rat, Pig) Grouping Randomization into Treatment Groups Animal_Model->Grouping Group1 Vehicle Control Grouping->Group1 Group2 Endotoxin + Vehicle Grouping->Group2 Group3 Endotoxin + this compound Grouping->Group3 Induction Induction of Endotoxemia (LPS Administration) Group2->Induction Group3->Induction Monitoring Physiological Monitoring (MAP, Hematocrit, etc.) Induction->Monitoring Sampling Blood/Tissue Sampling (Cytokines, Leukocytes) Induction->Sampling Analysis Data Analysis and Statistical Comparison Monitoring->Analysis Sampling->Analysis Conclusion Conclusion on Efficacy of this compound Analysis->Conclusion

Figure 3: A typical experimental workflow for evaluating this compound.

Discussion and Future Directions

The available preclinical evidence strongly suggests that this compound, by antagonizing the CysLT1R, can effectively mitigate several key pathological features of endotoxic shock. Its ability to reduce hemoconcentration, attenuate hypotension, and limit lymphopenia highlights the significant role of the cysteinyl leukotriene pathway in the manifestation of this life-threatening condition.

The mechanism of action of this compound extends beyond simple receptor blockade. By inhibiting CysLT1R-mediated signaling, this compound likely interferes with the amplification of the inflammatory response initiated by LPS. Evidence suggests that CysLT1R antagonists can suppress the activation of the central inflammatory transcription factor NF-κB and the production of downstream pro-inflammatory cytokines. This indicates a crucial crosstalk between the TLR4 and CysLT1R signaling pathways, where leukotrienes act to potentiate the initial inflammatory insult.

Future research should focus on further elucidating the precise molecular mechanisms by which CysLT1R signaling modulates the TLR4 pathway. Investigating the impact of this compound on the activation of other key signaling molecules, such as the JAK-STAT pathway, could provide a more complete understanding of its anti-inflammatory effects. Furthermore, long-term survival studies and evaluation in more complex, clinically relevant models of sepsis are warranted to fully assess the therapeutic potential of this compound.

Conclusion

This compound represents a promising therapeutic candidate for the management of endotoxic shock. Its targeted mechanism of action, focused on the CysLT1R, offers a specific approach to dampen the excessive inflammatory response without broadly suppressing the immune system. The preclinical data summarized in this guide provide a strong rationale for continued investigation and development of this compound and other CysLT1R antagonists as a novel adjunctive therapy for this critical medical condition.

References

Investigating Pulmonary Function with LY203647: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of pulmonary function with LY203647, a potent and selective leukotriene C4/D4 receptor antagonist. The document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pulmonary medicine.

Introduction to this compound

This compound is a novel compound identified as a selective antagonist of the cysteinyl leukotriene (CysLT) receptors, specifically targeting the effects of leukotrienes C4 (LTC4) and D4 (LTD4).[1][2] Cysteinyl leukotrienes are potent inflammatory mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[3][4] They are known to play a crucial role in the pathophysiology of various inflammatory conditions, including asthma and the adult respiratory distress syndrome (ARDS), by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell infiltration.[1][4][5] this compound has been investigated for its therapeutic potential in mitigating the detrimental effects of these mediators on pulmonary function.[1]

Quantitative Data on Pulmonary Function

The primary investigation into the effects of this compound on pulmonary function comes from a preclinical study utilizing a porcine model of endotoxic shock and ARDS. This model recapitulates key features of the human condition, including profound pulmonary dysfunction. The quantitative data from this study are summarized below.

Table 1: Effect of this compound on Arterial Partial Pressure of Oxygen (pO2) in a Porcine Model of Endotoxic Shock [1]

Treatment GroupPost-LPS pO2 (units not specified)Statistical Significance (p-value)
Control (Endotoxin + Saline)Data not explicitly provided, but significantly lower than this compound group< 0.05
This compound (30 mg/kg bolus, then 10 mg/kg/h)Persistently and significantly improved< 0.05

Table 2: Effect of this compound on Lung Edema in a Porcine Model of Endotoxic Shock [1]

Treatment GroupLung Extravascular Wet-to-Dry Weight RatioStatistical Significance (p-value)
Control (Endotoxin + Saline)7.13 +/- 0.33< 0.001
This compound (30 mg/kg bolus, then 10 mg/kg/h)5.43 +/- 0.09< 0.001

Experimental Protocols

The following section details the methodology employed in the key preclinical study investigating this compound's effect on pulmonary function.

Porcine Model of Endotoxic Shock and ARDS

A porcine model was utilized to simulate the conditions of endotoxic shock and the resulting acute respiratory distress syndrome.[1]

  • Animal Model: Male pigs weighing between 13-20 kg were used for the experiment.[1]

  • Anesthesia and Ventilation: The animals were anesthetized with pentobarbital (B6593769) and mechanically ventilated with 100% oxygen.[1]

  • Induction of Endotoxic Shock: Endotoxic shock was induced by a continuous infusion of endotoxin (B1171834) (lipopolysaccharide from E. coli) at a dose of 250 micrograms/kg.[1]

  • Fluid Resuscitation: Animals were resuscitated with a continuous saline infusion at a rate of 1.2 ml/kg/min.[1]

  • Treatment Groups:

    • Control Group (n=8): Received endotoxin and saline resuscitation.[1]

    • This compound Group (n=8): Pretreated with an intravenous bolus of this compound (30 mg/kg) followed by a continuous infusion of 10 mg/kg/h.[1]

  • Monitoring and Measurements:

    • Hemodynamics: Superior mesenteric arterial flow was measured using an ultrasonic flow probe.[1]

    • Gas Exchange: Arterial partial pressure of oxygen (pO2) was monitored to assess pulmonary gas exchange.[1]

    • Tissue Edema: At the end of the experiment, lung extravascular wet-to-dry weight ratios were determined to quantify pulmonary edema.[1]

Signaling Pathways and Experimental Workflow

The mechanism of action of this compound and the experimental design can be visualized through the following diagrams.

Signaling Pathway of Cysteinyl Leukotrienes and Site of Action of this compound

Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor binds to Pulmonary_Effects Pulmonary Effects: - Bronchoconstriction - Increased Vascular Permeability - Inflammation CysLT1_Receptor->Pulmonary_Effects activates This compound This compound This compound->CysLT1_Receptor antagonizes Start Start: Porcine Model Selection (13-20 kg) Anesthesia Anesthesia and Mechanical Ventilation (100% O2) Start->Anesthesia Randomization Randomization Anesthesia->Randomization Control_Group Control Group (n=8) Endotoxin (250 µg/kg) + Saline Randomization->Control_Group Group 1 LY203647_Group This compound Group (n=8) This compound (30 mg/kg bolus + 10 mg/kg/h) + Endotoxin (250 µg/kg) Randomization->LY203647_Group Group 2 Monitoring Continuous Monitoring: - pO2 - Superior Mesenteric Arterial Flow Control_Group->Monitoring LY203647_Group->Monitoring Endpoint Endpoint Analysis: Lung Wet-to-Dry Weight Ratio Monitoring->Endpoint

References

The Role of the Leukotriene D4 Receptor Antagonist LY203647 in Myocardial Reperfusion Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocardial reperfusion injury paradoxically contributes to the damage initiated by ischemia, significantly impacting the final infarct size and subsequent cardiac function. A key contributor to this secondary injury is the inflammatory response, in which cysteinyl leukotrienes (CysLTs) have been identified as potent mediators. This technical guide delves into the investigation of LY203647, a selective antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors, as a potential therapeutic agent to mitigate myocardial reperfusion injury. Drawing upon preclinical studies, this document provides a comprehensive overview of the rationale for targeting the CysLT pathway, the experimental evaluation of this compound, and its ultimate effect on infarct size. Detailed experimental protocols and a summary of quantitative findings are presented to offer a thorough resource for researchers in cardiovascular drug development.

Introduction: The Challenge of Myocardial Reperfusion Injury

The restoration of blood flow to ischemic myocardium is the cornerstone of treatment for acute myocardial infarction. However, the act of reperfusion itself can trigger a cascade of detrimental events, collectively known as myocardial reperfusion injury. This complex phenomenon involves a surge in reactive oxygen species (ROS), intracellular calcium overload, endothelial dysfunction, and a robust inflammatory response, all of which contribute to further cardiomyocyte death and expansion of the infarcted area.[1][2][3]

The inflammatory component of reperfusion injury is characterized by the infiltration of immune cells, such as neutrophils and macrophages, into the damaged tissue.[4][5] These cells release a host of inflammatory mediators, including cytokines, chemokines, and lipid-derived molecules like leukotrienes.[1][2] Cysteinyl leukotrienes, particularly LTC4, LTD4, and LTE4, are powerful pro-inflammatory lipid mediators derived from the 5-lipoxygenase pathway.[6][7] They exert their effects by binding to specific G protein-coupled receptors, CysLT1R and CysLT2R.[8][9] In the cardiovascular system, CysLTs are known to cause potent vasoconstriction, increase vascular permeability, and act as chemoattractants for leukocytes, suggesting a significant role in the pathophysiology of myocardial ischemia-reperfusion injury.[9][10][11]

This compound: A Selective Leukotriene D4/E4 Receptor Antagonist

This compound is a selective and potent antagonist of the contractile responses to leukotriene D4 (LTD4) and LTE4.[12] Its mechanism of action involves blocking the binding of these cysteinyl leukotrienes to their receptors, thereby inhibiting their pro-inflammatory and vasoconstrictive effects. Given the established role of LTD4 as a potent coronary vasoconstrictor and its association with impaired ventricular function, the investigation of a selective antagonist like this compound in the context of myocardial reperfusion injury was a logical step.[11][12] The primary hypothesis was that by blocking the detrimental cardiovascular effects of endogenously produced leukotrienes during ischemia and reperfusion, this compound could reduce the extent of myocardial damage.

Preclinical Evaluation of this compound in Myocardial Reperfusion Injury

A pivotal preclinical study investigated the efficacy of this compound in a canine model of myocardial ischemia and reperfusion. This study aimed to determine if selective antagonism of cardiovascular LTD4 receptors could limit the size of the resulting myocardial infarction.

Quantitative Data Summary

The key findings from the in vivo study on the effect of this compound on myocardial infarct size are summarized below. The data demonstrates that despite its potent LTD4 receptor antagonism, this compound did not confer a cardioprotective effect in terms of reducing the percentage of infarcted tissue within the area at risk.

GroupTreatmentnArea at Risk (% of Left Ventricle)Infarct Size (% of Area at Risk)
ControlVehicle (Saline)1025 ± 246 ± 1
This compound10 mg/kg i.v. over 90 min1026 ± 245 ± 1
Data are presented as mean ± SEM. There was no significant difference in infarct size between the control and this compound-treated groups.
Experimental Protocols

A well-established canine model was utilized to simulate myocardial infarction and reperfusion.[13][14][15]

  • Animal Model: Adult mongrel dogs of either sex.

  • Anesthesia: Anesthesia was induced and maintained to ensure the absence of pain and distress throughout the surgical procedure.

  • Surgical Preparation: A left thoracotomy was performed to expose the heart. The left circumflex coronary artery was carefully dissected free from the surrounding tissue. A silk ligature was passed around the artery to serve as an occluder.

  • Ischemia: Myocardial ischemia was induced by tightening the snare around the circumflex coronary artery for a duration of 1 hour.[12]

  • Reperfusion: After the 1-hour ischemic period, the snare was released, allowing for reperfusion of the previously occluded vessel for 5 hours.[12]

  • Drug Administration:

    • Control Group: Received an intravenous infusion of saline.[12]

    • Treatment Group: Received an intravenous infusion of this compound at a dose of 10 mg/kg over 90 minutes.[12]

  • Hemodynamic Monitoring: Aortic and left ventricular pressures, as well as heart rate, were continuously monitored throughout the experiment.

The extent of myocardial necrosis was quantified using the triphenyltetrazolium (B181601) chloride (TTC) staining method.

  • Tissue Harvesting: At the end of the 5-hour reperfusion period, the hearts were excised.

  • Delineation of Area at Risk: The circumflex coronary artery was re-occluded, and a dye (e.g., Unisperse blue) was perfused into the coronary circulation to delineate the area of the myocardium that was at risk of infarction (the non-stained region).

  • TTC Staining: The heart was then sliced into transverse sections. These slices were incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer at 37°C.[16]

  • Mechanism of Staining: TTC is a redox indicator that is reduced by dehydrogenase enzymes present in viable myocardial tissue to a red formazan (B1609692) precipitate. Infarcted tissue, which has lost these enzymes, remains pale or white.

  • Quantification: The areas of the left ventricle, the area at risk, and the infarcted tissue were measured for each slice using planimetry. The volumes were calculated by multiplying the area by the slice thickness. The infarct size was expressed as a percentage of the area at risk.

Signaling Pathways in Myocardial Reperfusion Injury

The rationale for investigating this compound stems from the intricate signaling cascades initiated during myocardial ischemia-reperfusion. Cysteinyl leukotrienes are key players in the inflammatory arm of this injury.

Cysteinyl Leukotriene Signaling Pathway

The following diagram illustrates the proposed signaling pathway of cysteinyl leukotrienes in the context of myocardial reperfusion injury and the point of intervention for this compound.

Cysteinyl_Leukotriene_Pathway Ischemia_Reperfusion Ischemia/Reperfusion Arachidonic_Acid Arachidonic Acid Ischemia_Reperfusion->Arachidonic_Acid releases Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 converted to Extracellular_Space Extracellular Space CysLT1R CysLT1 Receptor LTD4->CysLT1R binds to G_Protein G-protein Signaling CysLT1R->G_Protein This compound This compound This compound->CysLT1R antagonizes PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Increase ↑ Intracellular Ca2+ IP3_DAG->Ca_Increase PKC_Activation PKC Activation IP3_DAG->PKC_Activation Vasoconstriction Coronary Vasoconstriction Ca_Increase->Vasoconstriction Oxidative_Stress Oxidative Stress Ca_Increase->Oxidative_Stress Increased_Permeability ↑ Vascular Permeability PKC_Activation->Increased_Permeability Inflammation Inflammation (Leukocyte Recruitment) PKC_Activation->Inflammation Apoptosis Cardiomyocyte Apoptosis Inflammation->Apoptosis Oxidative_Stress->Apoptosis

Cysteinyl Leukotriene Signaling in Myocardial Injury.

Experimental Workflow for Preclinical Evaluation

The logical flow of the preclinical experiments to assess the efficacy of a cardioprotective agent like this compound is depicted in the following diagram.

Experimental_Workflow Animal_Model Canine Model of Myocardial Ischemia-Reperfusion Randomization Randomization Animal_Model->Randomization Control_Group Control Group (Vehicle Infusion) Randomization->Control_Group Group 1 Treatment_Group Treatment Group (this compound Infusion) Randomization->Treatment_Group Group 2 Ischemia 1-hour Coronary Occlusion Control_Group->Ischemia Treatment_Group->Ischemia Reperfusion 5-hour Reperfusion Ischemia->Reperfusion Data_Collection Hemodynamic Monitoring Ischemia->Data_Collection Reperfusion->Data_Collection Endpoint_Analysis Endpoint Analysis Reperfusion->Endpoint_Analysis Infarct_Size Infarct Size Measurement (TTC Staining) Endpoint_Analysis->Infarct_Size Statistical_Analysis Statistical Comparison Infarct_Size->Statistical_Analysis Conclusion Conclusion on Cardioprotective Efficacy Statistical_Analysis->Conclusion

Preclinical Evaluation Workflow.

Discussion and Future Directions

The preclinical evaluation of this compound in a canine model of myocardial reperfusion injury yielded a clear, albeit negative, result. Despite being a potent and selective antagonist of LTD4 receptors, this compound did not reduce myocardial infarct size.[12] This suggests that, at least in this experimental setting, endogenous cysteinyl leukotrienes acting on the CysLT1 receptor may not be a primary driver of the irreversible myocardial damage seen in reperfusion injury.[12]

Several factors could contribute to this outcome. It is possible that other inflammatory mediators play a more dominant role in cardiomyocyte death during reperfusion. The complex interplay of cytokines, reactive oxygen species, and other lipid mediators creates a redundant and multifaceted inflammatory network.[1][3] Targeting a single pathway may not be sufficient to overcome the overall injurious cascade. Furthermore, the timing and dosage of the drug administration are critical variables. While the study with this compound employed a clinically relevant timeframe, the optimal therapeutic window for leukotriene antagonism might be different.

Recent research has also highlighted the role of the CysLT2 receptor in myocardial ischemia-reperfusion injury, particularly in mediating vascular permeability.[8][17] It is conceivable that a dual CysLT1/CysLT2 receptor antagonist or a selective CysLT2 antagonist might yield different results. Studies with other leukotriene receptor antagonists, such as montelukast (B128269), have shown some beneficial effects in reducing oxidative stress and apoptosis in cardiomyocytes in different models of cardiac injury, suggesting that the role of leukotrienes in cardioprotection is complex and may depend on the specific context and the pharmacological agent used.[18][19][20]

Conclusion

The investigation of this compound as a therapeutic agent for myocardial reperfusion injury provides a valuable case study in cardiovascular drug development. While the hypothesis of targeting LTD4 receptors was well-founded based on the known pro-inflammatory and vasoconstrictive effects of cysteinyl leukotrienes, the preclinical data did not support a cardioprotective effect on infarct size. This underscores the complexity of myocardial reperfusion injury and the challenges of translating promising mechanistic targets into effective therapies. Future research in this area may benefit from exploring multi-target approaches or investigating the role of other leukotriene receptor subtypes in the pathophysiology of this critical clinical condition. This technical guide provides a detailed account of the evaluation of this compound, offering insights for researchers and drug development professionals working to address the unmet need for therapies that can effectively mitigate myocardial reperfusion injury.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of LY203647

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY203647 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, developed by Lilly Research Laboratories. As a member of the acetophenone (B1666503) class of leukotriene receptor antagonists, it has been investigated for its potential therapeutic effects in inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key in vivo and in vitro assays are presented, along with visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in the field of leukotriene-mediated inflammatory diseases.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[2-hydroxy-3-propyl-4-[4-[2-[4-(1H-tetrazol-5-yl)butyl]-2H-tetrazol-5-yl]butoxy]phenyl]ethanone, is a complex heterocyclic compound designed to mimic the binding of LTD4 to its receptor.[1] Its structure features a hydroxyacetophenone core linked to a ditetrazole moiety through a butoxy chain.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValue
IUPAC Name 1-[2-hydroxy-3-propyl-4-[4-[2-[4-(1H-tetrazol-5-yl)butyl]-2H-tetrazol-5-yl]butoxy]phenyl]ethanone
SMILES String CCCc1c(O)c(C(C)=O)cc(OCCCCn2nnc(CCCCc3nnn[nH]3)n2)c1
CAS Number 122009-61-4
Molecular Formula C21H30N8O3
Molecular Weight 442.52 g/mol

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Solid powder
Solubility Soluble in DMSO
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

Mechanism of Action and Biological Activity

This compound functions as a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, thereby blocking the biological effects of its endogenous ligands, LTD4 and LTE4. These leukotrienes are potent inflammatory mediators involved in the pathophysiology of various inflammatory diseases, including asthma. By inhibiting the binding of LTD4 and LTE4 to the CysLT1 receptor, this compound prevents the downstream signaling events that lead to bronchoconstriction, increased vascular permeability, and inflammation.

Leukotriene D4 Signaling Pathway

The binding of LTD4 to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the hallmark symptoms of asthma. This compound competitively inhibits this initial binding step.

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds This compound This compound This compound->CysLT1R Antagonizes Gq Gq Protein Activation CysLT1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammation Inflammatory Response (Bronchoconstriction, etc.) Ca_release->Inflammation PKC->Inflammation

LTD4 Signaling Pathway and the Point of Inhibition by this compound.
In Vitro Antagonist Activity

In vitro studies have demonstrated that this compound is a selective antagonist of contractile responses to LTD4 and LTE4 in various guinea pig tissues, including the ileum, trachea, and lung parenchyma.[2]

In Vivo Efficacy

In pithed rats, intravenous injection of LTD4 induces pressor responses that are selectively and dose-dependently antagonized by this compound. The ED50 for this effect was determined to be 7.5 mg/kg (i.v.).[2]

This compound has been evaluated for its effects on endotoxin-induced shock in animal models. In a study using anesthetized rats, pretreatment with this compound (30 mg/kg, i.v.) significantly inhibited endotoxin-induced hemoconcentration, attenuated the decrease in mean arterial pressure, and reduced the decrease in circulating lymphocytes.[3] These findings suggest that LTD4 plays a significant role in the pathophysiology of endotoxic shock and that CysLT1 receptor antagonists like this compound may have therapeutic potential in this condition.

Table 3: In Vivo Activity of this compound

AssayAnimal ModelEffectQuantitative Data
LTD4-induced Pressor Response Pithed RatAntagonism of pressor responseED50: 7.5 mg/kg (i.v.)[2]
Endotoxic Shock Anesthetized RatInhibition of hemoconcentration, attenuation of hypotension, and lymphocytopenia30 mg/kg (i.v.) pretreatment showed significant effects[3]
Endotoxic Shock Anesthetized PigImproved post-LPS pO2 and transiently improved superior mesenteric arterial flow30 mg/kg bolus, then 10 mg/kg/h infusion[3]

Experimental Protocols

In Vitro Leukotriene D4 Receptor Antagonist Assay (Competitive Radioligand Binding)

This protocol describes a general method for determining the binding affinity of a test compound like this compound to the CysLT1 receptor using a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare CysLT1 Receptor Membrane Homogenate mix_components Incubate Membranes, [³H]-LTD4, and this compound prep_membranes->mix_components prep_radioligand Prepare [³H]-LTD4 Solution prep_radioligand->mix_components prep_competitor Prepare Serial Dilutions of this compound prep_competitor->mix_components filtration Rapid Vacuum Filtration (Separates Bound from Free) mix_components->filtration scintillation Scintillation Counting (Quantifies Bound Radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC₅₀ and Ki) scintillation->analysis

Workflow for a Competitive Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Prepare a crude membrane fraction from a source rich in CysLT1 receptors (e.g., guinea pig lung homogenates or a cell line overexpressing the human CysLT1 receptor).

  • Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl2 and 5 mM CaCl2).

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]-LTD4), and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Endotoxic Shock Model in Rats

This protocol is based on the methodology described in the study of this compound's effect on endotoxic shock sequelae in rats.[3]

Endotoxic_Shock_Protocol cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_monitoring Monitoring and Data Collection anesthetize Anesthetize Rats cannulate Cannulate Femoral Artery and Vein anesthetize->cannulate pretreatment Administer this compound (30 mg/kg i.v.) or Vehicle cannulate->pretreatment endotoxin (B1171834) Administer Endotoxin (10 mg/kg i.v.) or Vehicle (10 min post-treatment) pretreatment->endotoxin map Monitor Mean Arterial Pressure endotoxin->map blood_samples Collect Blood Samples at Specific Time Points endotoxin->blood_samples analysis Analyze Hematocrit and Circulating Leukocyte Counts blood_samples->analysis

Experimental Workflow for the In Vivo Endotoxic Shock Model in Rats.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Anesthesia and Surgical Preparation: Anesthetize the rats (e.g., with pentobarbital). Cannulate the femoral artery for blood pressure monitoring and blood sampling, and the femoral vein for drug and endotoxin administration.

  • Pretreatment: Administer this compound (30 mg/kg) or its vehicle intravenously 10 minutes prior to the endotoxin challenge.

  • Endotoxin Challenge: Administer Salmonella enteritidis endotoxin (10 mg/kg) or its vehicle intravenously.

  • Monitoring and Sample Collection: Continuously monitor mean arterial pressure. Collect arterial blood samples at predetermined time points (e.g., baseline, 30, 60, and 90 minutes post-endotoxin) for the determination of hematocrit and circulating leukocyte counts.

  • Data Analysis: Compare the changes in mean arterial pressure, hematocrit, and leukocyte counts between the this compound-treated group and the vehicle-treated control group.

Chemical Synthesis

The synthesis of this compound involves a multi-step process, characteristic of the synthesis of complex tetrazole-containing pharmaceutical compounds. While the specific proprietary synthesis has not been publicly disclosed in detail, the general approach for this class of compounds involves the construction of the hydroxyacetophenone core, followed by the attachment of the ditetrazole-containing side chain. The formation of the tetrazole rings is a key step, often achieved through the reaction of a nitrile with an azide (B81097) source.

Conclusion

This compound is a valuable research tool for investigating the role of cysteinyl leukotrienes in various physiological and pathological processes. Its potent and selective antagonism of the CysLT1 receptor makes it a relevant compound for studies on inflammatory diseases, particularly those with a respiratory component. The information and protocols provided in this technical guide are intended to facilitate further research into the pharmacology of this compound and the broader field of leukotriene receptor modulation.

References

The Discovery and Development of LY203647: A Leukotriene Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY203647 is a potent and selective leukotriene D4 (LTD4) and LTE4 receptor antagonist that emerged from a dedicated research program aimed at identifying novel therapeutic agents for inflammatory conditions. Developed by Lilly Research Laboratories, this compound was identified as a promising candidate for clinical evaluation based on its favorable pharmacological and toxicological profile. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological context.

Introduction: The Rationale for Leukotriene Receptor Antagonism

The cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis. Their effects, which include bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment, are mediated through specific cell surface receptors. Consequently, the development of antagonists for these receptors has been a significant focus of drug discovery efforts.

This compound was developed as a second-generation antagonist, building upon the experience gained from its predecessor, LY171883. The design of this compound was guided by a proposed model of how LY171883 binds to the LTE4 receptor, aiming for improved potency and a better overall profile.[1]

Discovery and Chemical Profile

This compound, chemically known as 1-[2-hydroxy-3-propyl-4-[4-[2-[4-(1H-tetrazol-5-yl)butyl]-2H-tetrazol-5-yl]butoxy]phenyl]ethanone, is a heterocyclic-linked tetrazole.[1] Its design was based on a proposed model where the n-propyl and tetrazole moieties of the parent compound, LY171883, occupy the receptor sites corresponding to the C1-C5 chain and the cysteinyl carboxyl of LTE4, respectively.[1] The newer series of compounds, including this compound, incorporated an acidic function linked through a heterocyclic group, intended to bind to the LTD4 receptor where the cysteinyl glycine (B1666218) amide bond of LTD4 interacts.[1]

Mechanism of Action: LTD4/LTE4 Receptor Antagonism

This compound functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). By competitively binding to this receptor, it prevents the binding of the endogenous ligands LTD4 and LTE4. This blockade inhibits the downstream signaling pathways that lead to the pathophysiological effects of these leukotrienes.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling LTD4_LTE4 LTD4 / LTE4 CysLT1 CysLT1 Receptor LTD4_LTE4->CysLT1 Binding Signaling Downstream Signaling Cascade CysLT1->Signaling Activation This compound This compound This compound->CysLT1 Antagonism Response Pathophysiological Responses (e.g., Bronchoconstriction, Inflammation) Signaling->Response

Figure 1: Mechanism of action of this compound as a CysLT1 receptor antagonist.

Preclinical Pharmacology: In Vitro and In Vivo Studies

A series of preclinical studies were conducted to evaluate the efficacy and pharmacological profile of this compound in various animal models.

In Vitro Studies
  • Guinea Pig Tissues: this compound demonstrated selective antagonism of contractile responses to LTD4 and LTE4 in guinea pig ileum, trachea, and lung parenchyma.[2]

In Vivo Studies

A range of in vivo experiments in different species confirmed the potent and selective LTD4 antagonist activity of this compound.

Studies in rats and dogs were performed to assess the impact of this compound on the cardiovascular effects of LTD4.

Table 1: Cardiovascular Effects of this compound in Animal Models

SpeciesModelTreatmentKey FindingsReference
RatPithedThis compound (i.v.)Dose-dependently antagonized LTD4-induced pressor responses with an ED50 of 7.5 mg/kg.[2]
Rat & DogNormal, AnesthetizedThis compound (1-10 mg/kg, i.v.)Produced dose-related inhibition of the myocardial and systemic hemodynamic effects of LTD4.[2]
DogNormal, AnesthetizedThis compound (10 mg/kg over 90 min, i.v.)Abolished or greatly antagonized hemodynamic responses to LTD4 for 6 hours.[2]
DogMyocardial Reperfusion InjuryThis compound (10 mg/kg over 90 min, i.v.)Did not alter cardiovascular parameters compared to control. Myocardial infarct sizes were similar between the treated (45 +/- 1%) and control (46 +/- 1%) groups.[2]

The potential therapeutic benefit of this compound in endotoxic shock was investigated in porcine and rat models.

Table 2: Effects of this compound in Endotoxic Shock Models

SpeciesModelTreatmentKey FindingsReference
PigEndotoxic Shock and ARDSThis compound (30 mg/kg bolus, then 10 mg/kg/h)Significantly improved post-LPS pO2 and transiently improved superior mesenteric arterial flow. Lung extravascular wet-to-dry weight ratios were significantly lower in the treated group (5.43 +/- .09) compared to controls (7.13 +/- .33).[3]
RatEndotoxic ShockThis compound (30 mg/kg i.v.)Significantly inhibited endotoxin-induced hemoconcentration and attenuated the decrease in mean arterial pressure. Also inhibited endotoxin-induced lymphopenia but not neutropenia.[4]

Experimental Protocols

While detailed, step-by-step protocols are not fully available in the cited literature, the following outlines the methodologies employed in the key preclinical studies.

In Vitro Contractility Assays
  • Tissue Preparation: Guinea pig ileum, trachea, and lung parenchyma were isolated and mounted in organ baths containing appropriate physiological salt solutions, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Procedure: Tissues were allowed to equilibrate under a resting tension. Cumulative concentration-response curves to LTD4 and LTE4 were generated in the absence and presence of increasing concentrations of this compound to determine its antagonist activity.

In Vivo Hemodynamic Studies in Pithed Rats
  • Animal Preparation: Rats were anesthetized, and the spinal cord was pithed to eliminate central nervous system influences on the cardiovascular system. Arterial and venous catheters were inserted for blood pressure measurement and drug administration, respectively.

  • Procedure: After stabilization, LTD4 was administered intravenously to elicit a pressor response. This compound was then administered at various doses to determine its ability to antagonize the LTD4-induced response, allowing for the calculation of the ED50.

A Anesthetize Rat B Pith Spinal Cord A->B C Insert Arterial and Venous Catheters B->C D Stabilize Animal C->D E Administer LTD4 (i.v.) and Measure Pressor Response D->E F Administer this compound (i.v.) at Various Doses E->F G Re-challenge with LTD4 and Measure Pressor Response F->G H Calculate ED50 G->H

Figure 2: Experimental workflow for hemodynamic studies in pithed rats.
Myocardial Reperfusion Injury Model in Dogs

  • Animal Preparation: Dogs were anesthetized, and a thoracotomy was performed to expose the heart. The circumflex coronary artery was occluded for 1 hour, followed by 5 hours of reperfusion.

  • Procedure: this compound or vehicle was administered as an intravenous infusion. Cardiovascular parameters, including ST segment deviation and cardiac arrhythmias, were monitored throughout the experiment. At the end of the reperfusion period, the hearts were excised, and the area at risk and the infarct size were determined using staining techniques.

Porcine Model of Endotoxic Shock and ARDS
  • Animal Preparation: Pigs were anesthetized and mechanically ventilated. A superior mesenteric arterial flow probe was placed, and ileal intramucosal hydrogen ion concentration was estimated tonometrically.

  • Procedure: Animals in the treatment group received a bolus of this compound followed by a continuous infusion. Endotoxin was then infused to induce shock. Hemodynamic and respiratory parameters were monitored. At the end of the experiment, lung tissue was collected to determine the extravascular wet-to-dry weight ratio as an indicator of pulmonary edema.

Conclusion

This compound was identified as a potent and selective LTD4/LTE4 receptor antagonist with a promising preclinical profile. The comprehensive in vitro and in vivo studies demonstrated its ability to effectively block the actions of cysteinyl leukotrienes in various physiological and pathophysiological models, including those of cardiovascular and endotoxic shock. While it showed efficacy in mitigating certain aspects of endotoxin-induced pathology, its development did not progress to a marketed drug. Nevertheless, the discovery and development of this compound provided valuable insights into the role of leukotrienes in disease and contributed to the foundation of knowledge for subsequent successful CysLT1 receptor antagonists.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of LY203647

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed experimental protocol for in vivo studies involving the selective leukotriene D4/E4 receptor antagonist, LY203647. The protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of this compound in animal models.

Introduction

This compound is a potent and selective antagonist of cysteinyl-leukotriene (CysLT) receptors, specifically targeting the effects of leukotriene D4 (LTD4) and leukotriene E4 (LTE4).[1] CysLTs are inflammatory mediators involved in various physiological and pathological processes, including bronchoconstriction, vascular permeability, and inflammation.[2][3] In vivo studies are crucial for evaluating the therapeutic potential of this compound in conditions where CysLTs are implicated, such as asthma and cardiovascular diseases.[1][3] The following protocols are based on preclinical studies evaluating the efficacy of this compound in rodent and canine models.[1]

Data Presentation

Table 1: Dose-Dependent Inhibition of LTD4-Induced Pressor Responses by this compound in Pithed Rats
Treatment GroupDose (mg/kg, i.v.)ED50 (95% CI) (mg/kg, i.v.)
This compound1-107.5 (6.0-9.5)
Data from in vivo studies in pithed rats demonstrating the dose-dependent antagonism of LTD4-induced pressor responses by this compound.[1]
Table 2: Effect of this compound on Myocardial Infarct Size in a Canine Model of Reperfusion Injury
Treatment GroupDose (mg/kg, i.v.)Infarct Size (% of at-risk left ventricular mass)
ControlVehicle46 ± 1
This compound10 (infused over 90 min)45 ± 1
Data from a study in anesthetized dogs undergoing 1 hour of coronary artery occlusion followed by 5 hours of reperfusion.[1] The results indicate that this compound did not significantly reduce myocardial infarct size in this model.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway of cysteinyl-leukotrienes and the mechanism of action of this compound.

cluster_cell Cell Membrane cluster_response Cellular Response AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) AA->FLAP F_LOX 5-Lipoxygenase (5-LOX) FLAP->F_LOX LTA4 Leukotriene A4 (LTA4) F_LOX->LTA4 LTC4_synthase LTC4 Synthase LTA4->LTC4_synthase LTC4 Leukotriene C4 (LTC4) LTC4_synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R binds LTE4->CysLT1R binds Response Bronchoconstriction Vascular Permeability Inflammation CysLT1R->Response activates This compound This compound This compound->CysLT1R antagonizes

Caption: Cysteinyl-leukotriene signaling pathway and this compound mechanism.

Experimental Protocols

Antagonism of LTD4-Induced Hemodynamic Effects in Rats

This protocol details the procedure to evaluate the efficacy of this compound in antagonizing the hemodynamic effects of LTD4 in anesthetized rats.

Materials:

  • This compound

  • Leukotriene D4 (LTD4)

  • Anesthetic agent (e.g., sodium pentobarbital)

  • Saline (vehicle)

  • Male Sprague-Dawley rats (250-350 g)

  • Pressure transducer and recording system

  • Intravenous catheters

Procedure:

  • Animal Preparation: Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.

  • Catheterization: Insert catheters into a femoral vein for intravenous administration of compounds and into a carotid artery for blood pressure monitoring.

  • Stabilization: Allow the animal to stabilize for a period of 20-30 minutes after surgical procedures.

  • This compound Administration: Administer this compound intravenously at doses ranging from 1 to 10 mg/kg.[1] For control animals, administer an equivalent volume of saline.

  • LTD4 Challenge: Following the administration of this compound or vehicle, administer an intravenous bolus of LTD4 to elicit a pressor response.

  • Data Acquisition: Continuously record arterial blood pressure throughout the experiment.

  • Data Analysis: Measure the peak pressor response to LTD4 in both control and this compound-treated animals. Calculate the dose-dependent inhibition of the LTD4 response by this compound and determine the ED50 value.[1]

Evaluation of this compound in a Canine Model of Myocardial Reperfusion Injury

This protocol describes the methodology to assess the effect of this compound on myocardial infarct size in a dog model of ischemia-reperfusion.

Materials:

  • This compound

  • Anesthetic agent (e.g., sodium pentobarbital)

  • Saline (vehicle)

  • Mongrel dogs of either sex (8-12 kg)

  • Surgical instruments for thoracotomy

  • Coronary artery occluder

  • Electrocardiogram (ECG) monitor

  • Post-mortem tissue staining agents (e.g., triphenyltetrazolium (B181601) chloride)

Procedure:

  • Animal Preparation: Anesthetize the dogs and maintain a surgical plane of anesthesia throughout the procedure.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Isolate a segment of the left circumflex coronary artery.

  • Instrumentation: Place a hydraulic occluder around the isolated artery segment. Monitor ECG continuously.

  • This compound Infusion: Begin an intravenous infusion of this compound at a dose of 10 mg/kg over 90 minutes.[1] For the control group, infuse an equivalent volume of saline.

  • Coronary Artery Occlusion: After the initiation of the infusion, occlude the coronary artery for 1 hour to induce myocardial ischemia.

  • Reperfusion: After 1 hour of occlusion, release the occluder to allow for 5 hours of reperfusion.[1]

  • Termination and Tissue Collection: At the end of the reperfusion period, euthanize the animal and excise the heart.

  • Infarct Size Determination: Perfuse the coronary arteries with saline and then ligate the previously occluded artery. Perfuse the remainder of the coronary vasculature with a suitable dye. Slice the ventricles and incubate in a solution of triphenyltetrazolium chloride to differentiate between infarcted and viable tissue.

  • Data Analysis: Quantify the area of the left ventricle at risk and the area of infarction. Express the infarct size as a percentage of the at-risk area.[1]

Experimental Workflow

The following diagram outlines the experimental workflow for the canine myocardial reperfusion injury study.

cluster_prep Animal Preparation cluster_treatment Treatment and Ischemia cluster_reperfusion Reperfusion and Analysis Anesthesia Anesthetize Dog Surgery Thoracotomy and Coronary Artery Isolation Anesthesia->Surgery Instrumentation Place Coronary Occluder and ECG Monitoring Surgery->Instrumentation Infusion Start i.v. Infusion (this compound or Vehicle) Instrumentation->Infusion Occlusion Induce Myocardial Ischemia (1 hr Coronary Occlusion) Infusion->Occlusion Reperfusion Reperfusion Period (5 hrs) Occlusion->Reperfusion Termination Euthanasia and Heart Excision Reperfusion->Termination Analysis Measure Infarct Size Termination->Analysis

Caption: Workflow for canine myocardial reperfusion injury study.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY203647 is characterized as a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1][2] Cysteinyl leukotrienes are lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. They elicit a range of biological effects, including bronchoconstriction, increased vascular permeability, and the recruitment of eosinophils. This compound exerts its pharmacological effects by competitively binding to the Cysteinyl Leukotriene Receptor 1 (CysLT1R), thereby inhibiting the downstream signaling cascades initiated by LTD4 and LTE4.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing its mechanism of action, recommended concentrations for cell-based assays, and protocols for key experimental procedures.

Mechanism of Action

This compound functions as a competitive antagonist at the CysLT1 receptor. This G-protein coupled receptor (GPCR) primarily signals through the Gq/11 pathway. Upon activation by its endogenous ligands (LTD4 and LTE4), the CysLT1R initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses, including smooth muscle contraction, inflammation, and cellular proliferation. This compound blocks the initial step of this pathway by preventing the binding of LTD4 and LTE4 to the CysLT1R.

Signaling Pathway Diagram

LY203647_Signaling_Pathway Cysteinyl Leukotriene Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Activates This compound This compound This compound->CysLT1R Inhibits Gq Gq CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses Cellular Responses (Inflammation, Contraction, Proliferation) Ca2_release->Cellular_Responses PKC->Cellular_Responses

Caption: CysLT1R signaling and this compound inhibition.

Recommended In Vitro Concentrations

Quantitative data on the in vitro activity of this compound is not extensively available in the public domain. However, based on the activity of other well-characterized CysLT1R antagonists, the following table provides representative concentration ranges for various in vitro assays. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Assay Type Target Cell/System Parameter Representative Concentration Range Reference Compound(s)
Receptor Binding Assay Membranes from cells expressing CysLT1RKi (nM)0.1 - 10 nMZafirlukast
Calcium Mobilization Assay CysLT1R-expressing cells (e.g., U937, HL-60)IC50 (nM)1 - 50 nMAblukast, Zafirlukast
Leukotriene Release Assay Mast cells, eosinophilsIC50 (nM)10 - 500 nMAblukast
Cell Viability/Proliferation Assay Various cell linesIC50 (µM)>10 µM (for off-target effects)Zafirlukast
Eosinophil Chemotaxis Assay Isolated primary eosinophilsIC50 (nM)5 - 100 nMGeneral CysLT1R Antagonists

Experimental Protocols

Receptor Binding Assay

This assay determines the binding affinity of this compound to the CysLT1 receptor.

Materials:

  • Membrane preparations from cells overexpressing human CysLT1R

  • Radiolabeled LTD4 (e.g., [3H]LTD4)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In a microplate, combine the cell membrane preparation, [3H]LTD4 at a concentration near its Kd, and varying concentrations of this compound.

  • For non-specific binding determination, include wells with a high concentration of unlabeled LTD4.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit LTD4-induced intracellular calcium release.

Materials:

  • CysLT1R-expressing cells (e.g., U937, HL-60, or transfected cell lines)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • LTD4

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed cells in a 96-well black, clear-bottom microplate.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer.

  • Add varying concentrations of this compound and incubate for 15-30 minutes at 37°C.

  • Establish a baseline fluorescence reading.

  • Add a fixed concentration of LTD4 (typically at its EC80) to stimulate calcium release.

  • Immediately measure the fluorescence intensity over time.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for In Vitro Evaluation of this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (CysLT1R-expressing cells) Assay_Setup Assay Setup (e.g., Cell Seeding, Dye Loading) Cell_Culture->Assay_Setup Compound_Prep Prepare this compound Serial Dilutions Pre_incubation Pre-incubation with this compound Compound_Prep->Pre_incubation Assay_Setup->Pre_incubation Stimulation Stimulation with LTD4 Pre_incubation->Stimulation Measurement Data Acquisition (e.g., Fluorescence, Radioactivity) Stimulation->Measurement Data_Processing Data Processing (% Inhibition Calculation) Measurement->Data_Processing Curve_Fitting Dose-Response Curve Fitting Data_Processing->Curve_Fitting IC50_Determination IC50/Ki Determination Curve_Fitting->IC50_Determination

Caption: Workflow for this compound in vitro assays.

Cell Viability Assay (e.g., MTT Assay)

This assay is used to assess the potential cytotoxicity of this compound at higher concentrations.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.

Conclusion

This compound is a valuable tool for studying the role of the CysLT1 receptor in various physiological and pathological processes. The protocols and concentration ranges provided in these application notes serve as a starting point for the in vitro characterization of this compound. It is essential for researchers to optimize these protocols for their specific experimental systems to obtain reliable and reproducible data.

References

Application Notes and Protocols: Dose-Dependent Response of LY203647 in the Pithed Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the experimental investigation of the dose-dependent response of LY203647 in the pithed rat model. This compound is a selective and potent antagonist of the cysteinyl leukotriene receptors, specifically targeting the CysLT1 receptor, thereby inhibiting the physiological effects of leukotrienes D4 (LTD4) and E4 (LTE4). The pithed rat is an established in vivo model for cardiovascular research, as the destruction of the central nervous system eliminates reflex autonomic regulation, allowing for the direct assessment of drug effects on the peripheral cardiovascular system. In this model, LTD4 induces a pressor response, which can be dose-dependently antagonized by this compound.

Data Presentation

ParameterValueUnit
Drug This compound-
Model Pithed Rat-
Agonist Leukotriene D4 (LTD4)-
Effect Measured Antagonism of LTD4-induced pressor response-
ED50 7.5 (95% Confidence Interval: 6.0-9.5)mg/kg, i.v.
Effective Dose Range for Inhibition 1 - 10mg/kg, i.v.

Caption: Summary of the dose-dependent response of this compound in the pithed rat model.

Signaling Pathway

The mechanism of action of this compound involves the blockade of the CysLT1 receptor, preventing the downstream signaling cascade initiated by the binding of leukotriene D4 (LTD4). This signaling is crucial in mediating vasoconstriction and other inflammatory responses.

LY203647_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds This compound This compound This compound->CysLT1R Antagonizes Gq Gq Protein Activation CysLT1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_release Increased Intracellular Ca²⁺ IP3->Ca_release Vasoconstriction Vasoconstriction (Pressor Response) Ca_release->Vasoconstriction

Caption: Signaling pathway of LTD4 and its antagonism by this compound.

Experimental Protocols

The following is a detailed protocol for investigating the dose-dependent response of this compound in the pithed rat model.

I. Animal Preparation
  • Animal Model: Male Sprague-Dawley rats (250-350 g) are commonly used.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., sodium pentobarbital, 60 mg/kg, i.p., or isoflurane).

  • Tracheal Cannulation: Cannulate the trachea to facilitate artificial respiration.

  • Pithing:

    • Insert a stainless steel rod (pithing rod) through the orbit and foramen magnum (B12768669) into the vertebral canal to destroy the brain and spinal cord.

    • This procedure eliminates central nervous system and reflex control of the cardiovascular system.

  • Artificial Respiration: Immediately commence artificial respiration with room air using a rodent ventilator (e.g., 60-80 strokes/min, tidal volume of 1 ml/100 g body weight).

  • Vagotomy: Perform a bilateral vagotomy to eliminate vagal reflexes.

  • Catheterization:

    • Cannulate a carotid artery for continuous monitoring of arterial blood pressure.

    • Cannulate a jugular vein for intravenous administration of drugs.

  • Stabilization: Allow the preparation to stabilize for at least 20-30 minutes until a steady baseline blood pressure is achieved.

II. Experimental Workflow for Dose-Response Study
  • Baseline Measurement: Record the baseline mean arterial pressure (MAP).

  • LTD4 Administration (Control Response):

    • Administer a bolus intravenous injection of a submaximal dose of LTD4 that elicits a consistent and reproducible pressor response.

    • Record the peak increase in MAP.

    • Allow the blood pressure to return to baseline. Repeat LTD4 administration to ensure the pressor response is stable.

  • This compound Administration (Dose-Dependent Antagonism):

    • Administer the first dose of this compound (e.g., 1 mg/kg, i.v.).

    • Wait for a predetermined period (e.g., 5-10 minutes) to allow for drug distribution.

    • Administer the same dose of LTD4 and record the peak pressor response.

    • Administer increasing cumulative or single doses of this compound (e.g., 3 mg/kg, 10 mg/kg, i.v.).

    • After each dose of this compound, challenge with LTD4 and record the pressor response.

  • Data Analysis:

    • Calculate the percentage inhibition of the LTD4-induced pressor response for each dose of this compound.

    • Plot the percentage inhibition against the logarithm of the dose of this compound to generate a dose-response curve.

    • Calculate the ED50 value (the dose of this compound that produces 50% of the maximal inhibition of the LTD4 pressor response).

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Pithing, Cannulation) start->animal_prep stabilization Stabilization Period (20-30 min) animal_prep->stabilization baseline_bp Record Baseline Blood Pressure stabilization->baseline_bp ltd4_control Administer LTD4 (Control Pressor Response) baseline_bp->ltd4_control ly203647_dose1 Administer this compound (Dose 1) ltd4_control->ly203647_dose1 ltd4_challenge1 Challenge with LTD4 Record Pressor Response ly203647_dose1->ltd4_challenge1 ly203647_dose_n Administer this compound (Increasing Doses) ltd4_challenge1->ly203647_dose_n ltd4_challenge_n Challenge with LTD4 Record Pressor Response ly203647_dose_n->ltd4_challenge_n data_analysis Data Analysis (Inhibition %, ED50) ltd4_challenge_n->data_analysis end End data_analysis->end

Caption: Experimental workflow for the pithed rat study.

Application Notes and Protocols for Intravenous Administration of LY203647 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY203647 is a potent and selective antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1] These cysteinyl leukotrienes are inflammatory mediators involved in various physiological and pathological processes, including bronchoconstriction, vascular permeability, and inflammatory cell recruitment. As such, this compound has been investigated in preclinical animal models for its therapeutic potential in conditions like asthma and endotoxic shock.[2][3]

These application notes provide a comprehensive overview of the intravenous administration of this compound in animal models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of intravenously administered this compound in various animal models.

Table 1: Pharmacodynamic Efficacy of Intravenous this compound

Animal ModelEndpointThis compound DoseEfficacy
Pithed RatAntagonism of LTD4-induced pressor responseED50: 7.5 mg/kgDose-dependent antagonism of LTD4-induced pressor responses.[2]
Anesthetized RatEndotoxic Shock (Salmonella enteritidis)30 mg/kgAttenuated endotoxin-induced hemoconcentration, hypotension, and lymphopenia.[4]
Anesthetized DogAntagonism of LTD4-induced hemodynamic effects1-10 mg/kgDose-related inhibition of myocardial and systemic hemodynamic effects of LTD4.[2]
Anesthetized PigEndotoxic Shock (E. coli)30 mg/kg bolus, followed by 10 mg/kg/h infusionSignificantly improved post-endotoxin pO2 and transiently improved superior mesenteric arterial flow. Reduced lung extravascular wet-to-dry weight ratios.[3]

Experimental Protocols

Protocol 1: Formulation of this compound for Intravenous Administration

Objective: To prepare a sterile solution of this compound suitable for intravenous injection in animal models.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or 5% dextrose solution

  • Sterile vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Vehicle Selection: The choice of vehicle will depend on the solubility of this compound and the specific requirements of the study. Sterile saline or 5% dextrose are common choices for intravenous formulations.

  • Preparation of Stock Solution (if necessary): If this compound is not readily soluble in the chosen aqueous vehicle, a stock solution in a suitable solvent may be required. However, for direct intravenous administration, it is preferable to formulate the compound directly in the infusion vehicle to avoid potential toxicity from co-solvents.

  • Direct Solubilization (Recommended):

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile vial, add the desired volume of sterile saline or 5% dextrose.

    • Gradually add the this compound powder to the vehicle while vortexing to facilitate dissolution.

    • Visually inspect the solution to ensure complete dissolution and the absence of particulate matter.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile vial. This step is crucial to ensure the sterility of the final product for intravenous administration.

  • Storage: The prepared solution should be used immediately. If short-term storage is necessary, stability studies should be conducted to determine appropriate storage conditions and duration.

Note: The exact formulation and vehicle used in specific preclinical studies with this compound are not consistently reported in the available literature. Therefore, solubility and stability testing of the intended formulation is highly recommended before in vivo administration.

Protocol 2: Intravenous Administration of this compound to Rodents (Tail Vein Injection)

Objective: To administer the prepared this compound solution to mice or rats via the lateral tail vein.

Materials:

  • Prepared sterile this compound solution

  • Animal restrainer appropriate for the species and size

  • Warming device (e.g., heat lamp, warming pad)

  • Sterile syringes (1 mL or smaller) with appropriate gauge needles (27-30G for mice, 25-27G for rats)

  • 70% ethanol (B145695) or isopropanol (B130326) wipes

  • Gauze pads

Procedure:

  • Animal Preparation:

    • Accurately weigh the animal to determine the correct injection volume.

    • Warm the animal for 5-10 minutes using a warming device to induce vasodilation of the tail veins, making them more visible and accessible. Care must be taken to avoid overheating the animal.

  • Restraint:

    • Place the animal in a suitable restrainer. Proper restraint is essential for the safety of both the animal and the researcher and ensures accurate needle placement.

  • Injection Site Preparation:

    • Gently clean the tail with a 70% alcohol wipe.

  • Injection:

    • Load the syringe with the calculated volume of this compound solution, ensuring there are no air bubbles.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle. A successful entry may be indicated by a flash of blood in the needle hub.

    • Slowly and steadily inject the solution. If swelling or significant resistance is observed, the needle is likely not in the vein. In such a case, withdraw the needle, apply gentle pressure to the site, and attempt the injection at a more proximal location.

  • Post-Injection Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Visualizations

Signaling Pathway of this compound Action

LY203647_Mechanism cluster_membrane Cell Membrane cluster_cell Cellular Response LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to G_Protein G-protein Activation CysLT1R->G_Protein Activates This compound This compound This compound->CysLT1R Antagonizes PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase Response Pathophysiological Responses (e.g., Bronchoconstriction, Vasoconstriction) Ca_Increase->Response

Caption: Mechanism of action of this compound as a CysLT1 receptor antagonist.

Experimental Workflow for Intravenous Administration

IV_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation This compound Formulation (Sterile Solution) Injection Tail Vein Injection Formulation->Injection Animal_Prep Animal Preparation (Weighing, Warming) Restraint Animal Restraint Animal_Prep->Restraint Restraint->Injection Monitoring Observation for Adverse Effects Injection->Monitoring Data_Collection Data Collection (Pharmacokinetic/Pharmacodynamic) Monitoring->Data_Collection

Caption: Workflow for intravenous administration of this compound in animal models.

References

Application Notes and Protocols for Antagonizing LTD4-Induced Pressor Responses with LY203647

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene D4 (LTD4) is a potent lipid mediator of the cysteinyl leukotriene (CysLT) family, known to play a significant role in the pathophysiology of various inflammatory conditions, including asthma and cardiovascular diseases. One of its notable physiological effects is the induction of vasoconstriction, leading to an increase in blood pressure, commonly referred to as a pressor response. LY203647 has been identified as a selective and potent antagonist of the CysLT1 receptor, the primary receptor through which LTD4 exerts its pressor effects.[1][2] These application notes provide detailed protocols for utilizing this compound to antagonize LTD4-induced pressor responses in a preclinical in vivo model, along with data presentation and visualization of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in antagonizing LTD4-induced effects.

Table 1: In Vivo Antagonism of LTD4-Induced Pressor Response in Pithed Rats

Treatment GroupDose of this compound (mg/kg, i.v.)ED50 (mg/kg, i.v.) with 95% Confidence IntervalReference
Pithed RatDose-dependent7.5 (6.0-9.5)[1]

Table 2: Attenuation of Endotoxin-Induced Hypotension in Anesthetized Rats

Treatment GroupDose of this compound (mg/kg, i.v.)Change in Mean Arterial Pressure (mmHg) at 60 min post-endotoxin (mean ± SEM)Change in Mean Arterial Pressure (mmHg) at 90 min post-endotoxin (mean ± SEM)Reference
Endotoxin + Vehicle--56 ± 9-60 ± 9[3]
Endotoxin + this compound30-29 ± 5-42 ± 4[3]

*P < 0.05 compared to vehicle control.

Signaling Pathways

The following diagrams illustrate the signaling pathway of LTD4-induced pressor responses and the mechanism of antagonism by this compound.

LTD4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds This compound This compound This compound->CysLT1R Antagonizes Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction (Pressor Response) Ca_ER->Contraction PKC->Contraction

Caption: LTD4 signaling pathway leading to vasoconstriction and its antagonism by this compound.

Experimental Protocols

Protocol 1: Antagonism of LTD4-Induced Pressor Response in the Pithed Rat

This protocol describes the in vivo evaluation of this compound's ability to antagonize the pressor effects of intravenously administered LTD4 in a pithed rat model. The pithed rat preparation eliminates central nervous system and reflex autonomic influences on the cardiovascular system.

Materials:

  • Male Wistar rats (250-300g)

  • Urethane (B1682113) anesthesia

  • Pithing rod

  • Tracheal cannula

  • Carotid artery and jugular vein cannulas

  • Pressure transducer and recording system (e.g., PowerLab)

  • Infusion pump

  • Leukotriene D4 (LTD4)

  • This compound

  • Saline (0.9% NaCl)

  • Heparinized saline

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with urethane (1.2 g/kg, i.p.).

    • Perform a tracheotomy and insert a tracheal cannula to ensure a clear airway.

    • Cannulate the right carotid artery with a heparinized saline-filled cannula connected to a pressure transducer for continuous monitoring of arterial blood pressure.

    • Cannulate the right jugular vein for intravenous administration of drugs.

    • Pith the rat by inserting a stainless-steel rod through the orbit and down the spinal canal to destroy the brain and spinal cord.

    • Immediately begin artificial respiration with room air.

    • Allow the animal's blood pressure to stabilize for at least 20 minutes before drug administration.

  • Drug Administration and Data Collection:

    • Administer a bolus intravenous injection of LTD4 (e.g., 1 µg/kg) and record the maximal increase in mean arterial pressure (MAP).

    • Allow the blood pressure to return to baseline.

    • Administer this compound intravenously at the desired dose (e.g., 1, 3, 10 mg/kg).

    • After a 10-minute pre-treatment period with this compound, administer the same dose of LTD4 again.

    • Record the maximal increase in MAP.

    • Repeat this procedure with different doses of this compound to establish a dose-response curve for the antagonism.

  • Data Analysis:

    • Calculate the percentage inhibition of the LTD4-induced pressor response for each dose of this compound.

    • Determine the ED50 (the dose of this compound that causes 50% inhibition of the LTD4 response) using non-linear regression analysis.

Experimental_Workflow_Pressor_Response start Start prep Animal Preparation (Anesthesia, Cannulation, Pithing) start->prep stabilize Stabilization Period (20 min) prep->stabilize ltd4_initial Administer LTD4 (i.v.) Record Pressor Response stabilize->ltd4_initial baseline_return Return to Baseline BP ltd4_initial->baseline_return ly203647_admin Administer this compound (i.v.) baseline_return->ly203647_admin pretreatment Pre-treatment Period (10 min) ly203647_admin->pretreatment ltd4_post Administer LTD4 (i.v.) Record Pressor Response pretreatment->ltd4_post data_analysis Data Analysis (% Inhibition, ED50) ltd4_post->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the antagonism of LTD4-induced pressor responses.

Protocol 2: Receptor Binding Assay for this compound at the CysLT1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CysLT1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CysLT1 receptor (e.g., U937 cells)

  • [³H]-LTD4 (radioligand)

  • This compound (unlabeled competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 10 mM CaCl₂, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Assay Setup:

    • In a 96-well filter plate, add the following to each well in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-LTD4 (at a concentration near its Kd), and 50 µL of cell membrane suspension.

      • Non-specific Binding: 25 µL of a high concentration of unlabeled LTD4 (e.g., 10 µM), 25 µL of [³H]-LTD4, and 50 µL of cell membrane suspension.

      • Competition: 25 µL of varying concentrations of this compound, 25 µL of [³H]-LTD4, and 50 µL of cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the glass fiber filters using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of [³H]-LTD4) using non-linear regression.

    • Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow start Start setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) start->setup incubation Incubation (60 min at RT) setup->incubation filtration Rapid Filtration and Washing incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50, Ki) quantification->analysis end End analysis->end

Caption: Workflow for the CysLT1 receptor binding assay.

References

Application Notes and Protocols for LY203647 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and use of LY203647 in cell culture experiments. This compound is a selective and potent antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, making it a valuable tool for investigating the roles of these inflammatory mediators in various biological processes.[1]

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases such as asthma.[2] They exert their effects by binding to specific G-protein coupled receptors, primarily the CysLT1 receptor. Activation of this receptor triggers a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and inflammation.[2][3] this compound acts by competitively blocking the CysLT1 receptor, thereby inhibiting the downstream effects of LTD4 and LTE4.[1]

Data Presentation

Table 1: In Vitro Potency of CysLT1 Receptor Antagonists (Reference Data)

CompoundAssay TypeCell Line/TissueAgonistIC50 Value
MontelukastCalcium MobilizationdU937 cellsUTP7.7 µM[2]
MontelukastCalcium MobilizationdU937 cellsUDP4.5 µM[2]
PranlukastCalcium MobilizationdU937 cellsUTP4.3 µM[2]
PranlukastInhibition of [3H]LTD4 bindingGuinea pig lung membranesLTD4Ki = 2.4 nM
ZafirlukastInhibition of [3H]LTD4 bindingHuman lung parenchymaLTD4Ki = 0.5 nM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes or cryovials

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Precaution: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound and DMSO.

  • Solvent Selection: Based on the properties of similar compounds, DMSO is the recommended solvent for preparing a stock solution of this compound.

  • Concentration: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to cell cultures.

  • Calculation:

    • Determine the molecular weight (MW) of this compound from the manufacturer's specifications.

    • Use the following formula to calculate the mass of this compound required: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )

  • Dissolution:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO.

    • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in amber vials at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Cell Culture Treatment with this compound

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Vehicle control (DMSO)

  • Sterile pipette tips and culture vessels

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. This is crucial to control for any effects of the solvent on the cells. The final concentration of DMSO in the culture medium should ideally be below 0.1% to avoid toxicity.

  • Cell Treatment:

    • Remove the old medium from the cultured cells.

    • Add the prepared working solutions of this compound and the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period, depending on the specific assay being performed.

  • Downstream Analysis: Following incubation, proceed with the planned cellular analysis, such as cell viability assays, gene expression analysis, or functional assays.

Protocol 3: In Vitro LTD4-Induced Calcium Mobilization Assay

This assay is used to determine the antagonistic activity of this compound by measuring its ability to inhibit LTD4-induced increases in intracellular calcium.

Materials:

  • CysLT1 receptor-expressing cells (e.g., U937, CHO-K1 cells stably expressing the receptor)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • LTD4 (agonist)

  • This compound working solutions

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the CysLT1-expressing cells into a 96-well black, clear-bottom microplate and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator and Pluronic F-127 in HBSS according to the manufacturer's instructions.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add different concentrations of this compound working solutions to the wells. Include a vehicle control and a positive control (no antagonist).

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Place the microplate in a fluorescence plate reader capable of kinetic reading.

    • Establish a baseline fluorescence reading for each well.

    • Add a pre-determined concentration of LTD4 to all wells simultaneously using an automated injector if available.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration.

    • Plot the dose-response curve for this compound's inhibition of the LTD4-induced calcium signal to determine its IC50 value.

Mandatory Visualization

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds & Activates This compound This compound This compound->CysLT1R Blocks Gq Gq CysLT1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_cyto Increased Intracellular Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., Contraction, Inflammation) Ca2_cyto->Cellular_Response Triggers

Caption: LTD4 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (this compound & Vehicle Control) prep_stock->prep_working seed_cells Seed Cells in Culture Plates treat_cells Treat Cells seed_cells->treat_cells prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., Viability, Ca2+ Mobilization) incubate->assay analyze Analyze Data & Determine IC50 assay->analyze

Caption: General experimental workflow for cell-based assays with this compound.

References

Application Notes and Protocols: LY203647 Solubility and Use in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY203647 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory lipid mediators that play a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. By blocking the binding of LTD₄ and LTE₄ to CysLT1R, this compound effectively inhibits the downstream signaling pathways that lead to bronchoconstriction, inflammation, and other allergic and hypersensitivity responses. These application notes provide detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), guidelines for its use in experimental settings, and an overview of its mechanism of action.

Quantitative Data Summary

Due to the limited availability of precise public data on the solubility of this compound in DMSO, the following table provides a recommended starting point for solubility determination and typical concentration ranges for experimental use.

ParameterValueNotes
Recommended Starting Concentration for Solubility Testing 10 mg/mL in DMSOThis is a conservative starting point. Higher concentrations may be achievable.
Typical Stock Solution Concentration 1-10 mM in DMSODependent on experimentally determined solubility.
Typical In Vitro Working Concentration 1-10 µMFinal concentration in cell culture media.
Typical In Vivo Dose Range 1-30 mg/kgRoute of administration and animal model will influence the optimal dose.[1]
Final DMSO Concentration in In Vitro Assays <0.5% (v/v)To minimize solvent-induced cytotoxicity.

Signaling Pathway of this compound Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of cysteinyl leukotrienes, primarily LTD₄, to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This blockade prevents the activation of downstream signaling cascades that are responsible for the pathological effects of leukotrienes.

LY203647_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1R CysLT1 Receptor (GPCR) Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Bronchoconstriction, Inflammation) Ca_ER->Cellular_Response PKC->Cellular_Response LTD4 Leukotriene D₄ (LTD₄) LTD4->CysLT1R Activates This compound This compound This compound->CysLT1R Antagonizes

Figure 1: this compound antagonism of the CysLT1R signaling pathway.

Experimental Protocols

Protocol 1: Empirical Determination of this compound Solubility in DMSO

Objective: To determine the approximate solubility of this compound in DMSO to prepare a saturated stock solution.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh 1-2 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add a small, precise volume of DMSO (e.g., 100 µL) to the tube to achieve a high starting concentration (e.g., 10-20 mg/mL).

  • Vortex the tube vigorously for 2-3 minutes at room temperature.

  • Visually inspect the solution for any undissolved particulate matter.

  • If the powder has completely dissolved, add a small, known additional amount of this compound and repeat steps 3 and 4.

  • If undissolved solid remains, incrementally add small, precise volumes of DMSO (e.g., 10 µL at a time), vortexing for 2-3 minutes after each addition, until the solid is completely dissolved. The use of a sonicator for 5-10 minutes can aid in dissolution.

  • The concentration at which the compound fully dissolves is the approximate solubility.

  • For preparing a stock solution, it is recommended to use a concentration slightly below the determined maximum solubility to ensure complete dissolution and stability.

Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile, amber glass vial or cryovial

Calculation:

  • To prepare 1 mL of a 10 mM stock solution:

    • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.010 mol/L x 500 g/mol = 0.005 g = 5 mg

Procedure:

  • Accurately weigh 5 mg of this compound powder and transfer it to a sterile amber glass vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial securely and vortex for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Figure 2: Workflow for preparing this compound stock solution in DMSO.
Protocol 3: Preparation of Working Solutions for In Vitro Cell-Based Assays

Objective: To prepare a working solution of this compound for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the medium and not the other way around to prevent precipitation.

  • For example, to prepare 1 mL of a 10 µM working solution:

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Mix thoroughly by gentle pipetting or inversion.

  • The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Important Considerations

  • DMSO Quality: Use high-purity, anhydrous DMSO to prevent degradation of the compound and ensure reproducibility.

  • Storage: this compound stock solutions in DMSO should be stored at -20°C for short-term storage and -80°C for long-term storage. Protect from light and moisture. Avoid repeated freeze-thaw cycles.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO. DMSO can facilitate the absorption of other chemicals through the skin.

References

Application Notes and Protocols for the Preparation of LY203647 Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY203647 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors. These receptors, particularly the cysteinyl leukotriene receptor 1 (CysLT1R), are key players in the inflammatory cascade associated with conditions such as asthma and allergic rhinitis. By blocking the binding of LTD4 and LTE4 to their receptors, this compound effectively inhibits downstream signaling pathways that lead to bronchoconstriction, inflammation, and mucus production. Accurate and consistent preparation of this compound working solutions is paramount for obtaining reliable and reproducible results in both in vitro and in vivo studies.

These application notes provide detailed protocols for the preparation of this compound working solutions, along with a summary of its relevant properties and a diagram of the signaling pathway it modulates.

Data Presentation

PropertyValue
Chemical Name 1-(2-hydroxy-3-propyl-4-(4-(2-(4-(1H-tetrazol-5-yl)butyl)-2H-tetrazol-5-yl)butoxy)phenyl)ethan-1-one
Molecular Formula C₂₁H₃₀N₈O₃
Molecular Weight 442.52 g/mol
Appearance Solid powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Storage Conditions Powder: Store at -20°C for long-term storage. Stock Solution: Store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
In Vivo Dosage (reported) 1-10 mg/kg (intravenous) in rats and dogs.[1]

Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the CysLT1 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, LTD4, to this receptor initiates a signaling cascade that is central to the inflammatory response in allergic diseases.

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds This compound This compound This compound->CysLT1R Blocks Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (Bronchoconstriction, Inflammation) Ca2_release->Physiological_Response PKC->Physiological_Response

Figure 1. This compound blocks the LTD4 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution, which can then be diluted to the desired working concentration for various assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette and tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 442.52 g/mol / 1000 = 4.4252 mg

  • Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out approximately 4.43 mg of this compound powder into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C for short-term storage (up to several weeks) or at -80°C for long-term storage (months to years).[2]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol provides a general guideline for diluting the DMSO stock solution to a final working concentration in cell culture medium. It is crucial to determine the optimal concentration for your specific cell line and assay through a dose-response experiment. Based on the activity of similar leukotriene D4 receptor antagonists, a starting concentration range of 1-100 nM is recommended.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Sterile pipette and tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To improve accuracy when preparing low nanomolar concentrations, it is advisable to first prepare an intermediate dilution of the 10 mM stock solution.

    • For a 100 µM intermediate stock: Dilute the 10 mM stock 1:100 by adding 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium. Mix well.

  • Final Dilution: Prepare the final working solution by diluting the intermediate stock (or the main stock for higher concentrations) into pre-warmed cell culture medium.

    • Example for a 10 nM final concentration from a 100 µM intermediate stock: Perform a 1:10,000 dilution. For 1 mL of final working solution, add 0.1 µL of the 100 µM intermediate stock to 999.9 µL of cell culture medium. To avoid pipetting very small volumes, a serial dilution approach is recommended.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent toxicity.

  • Workflow Diagram:

Working_Solution_Workflow Start Start Stock 10 mM this compound in DMSO Start->Stock Intermediate Prepare Intermediate Dilution (e.g., 100 µM) in Culture Medium Stock->Intermediate Vehicle Prepare Vehicle Control (DMSO in Culture Medium) Stock->Vehicle Final Prepare Final Working Solutions (e.g., 1-100 nM) in Culture Medium Intermediate->Final Assay Perform Cell-Based Assay Final->Assay Vehicle->Assay End End Assay->End

Figure 2. Workflow for preparing in vitro working solutions.
Protocol 3: General Guidance for Preparing Formulations for In Vivo Studies

The formulation for in vivo administration will depend on the specific animal model, route of administration, and experimental design. As this compound is soluble in DMSO, a common approach for preclinical studies involves dissolving the compound in DMSO and then diluting it in a suitable vehicle for injection, such as saline or a solution containing solubilizing agents like PEG400 or Tween 80.

Important Considerations:

  • Toxicity: The concentration of DMSO in the final formulation should be minimized to avoid toxicity to the animal.

  • Solubility: Ensure that this compound remains in solution after dilution in the final vehicle. A small pilot study to check for precipitation is recommended.

  • Route of Administration: The choice of vehicle will be influenced by whether the administration is intravenous, intraperitoneal, or oral.

  • Dose-Response: As with in vitro studies, it is crucial to perform a dose-response study to determine the optimal effective dose for your specific model. A starting point could be the reported effective dose range of 1-10 mg/kg.[1]

Disclaimer: These protocols provide general guidance. Researchers should always consult relevant literature and perform their own optimization and validation for their specific experimental conditions. Always handle chemical reagents with appropriate safety precautions.

References

Application Notes and Protocols: Guinea Pig Ileum Contraction Assay for Tachykinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Experimental Protocols

Tissue Preparation
  • Animal Euthanasia and Tissue Dissection:

    • Humanely euthanize a male Dunkin-Hartley guinea pig (250-350 g) following institutionally approved animal care and use guidelines.

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Carefully locate the caecum and identify the terminal ileum.

    • Excise a segment of the ileum approximately 10-15 cm proximal to the ileo-caecal junction.

    • Immediately place the excised tissue in a Petri dish containing freshly prepared, oxygenated Tyrode's solution at room temperature.

  • Preparation of Longitudinal Muscle-Myenteric Plexus (LMMP) Strips:

    • Gently flush the lumen of the ileum segment with Tyrode's solution to remove any remaining contents.

    • Thread the ileum onto a glass rod (approximately 3-4 mm in diameter).

    • Using a sterile cotton swab, gently stroke the surface of the ileum from the mesenteric to the anti-mesenteric border. This process allows for the separation of the longitudinal muscle layer containing the myenteric plexus from the underlying circular muscle and mucosa.

    • Carefully peel off the longitudinal muscle-myenteric plexus (LMMP) strip.

    • Cut the LMMP strip into segments of approximately 1.5-2 cm in length.

Organ Bath Setup and Data Acquisition
  • Organ Bath Assembly:

    • Suspend the prepared ileum segments in a 10 mL organ bath containing Tyrode's solution.

    • Maintain the organ bath at a constant temperature of 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.

    • Connect one end of the tissue segment to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

    • Apply an initial resting tension of 1.0 g to the tissue and allow it to equilibrate for at least 60 minutes. During the equilibration period, wash the tissue with fresh Tyrode's solution every 15 minutes.

  • Data Recording:

    • Record the isometric contractions using a suitable data acquisition system (e.g., PowerLab, ADInstruments).

    • The recorded data will be used to measure the amplitude of muscle contractions.

Experimental Procedure for Antagonist Evaluation
  • Control Agonist Response:

    • After the equilibration period, elicit a series of control contractions by adding a selective tachykinin receptor agonist to the organ bath. For example, use Substance P (for NK1 receptors) or Neurokinin A (for NK2 receptors) at a concentration that produces a submaximal contraction (e.g., 80% of the maximal response).

    • Establish a stable baseline and reproducible agonist-induced contractions. Wash the tissue between agonist additions and allow it to return to baseline.

  • Antagonist Incubation:

    • Introduce the test antagonist (e.g., a representative NK2 receptor antagonist) into the organ bath at a specific concentration.

    • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure receptor binding equilibrium.

  • Challenge with Agonist:

    • In the continued presence of the antagonist, re-introduce the same concentration of the agonist used to establish the control response.

    • Record the resulting contraction. A reduction in the contraction amplitude compared to the control response indicates an antagonistic effect.

  • Concentration-Response Curve:

    • To determine the potency of the antagonist (e.g., pA2 value), construct a concentration-response curve. This is achieved by repeating steps 2 and 3 with increasing concentrations of the antagonist.

    • The inhibitory effect of the antagonist is typically expressed as a percentage of the control agonist-induced contraction.

Data Presentation

The following tables summarize representative quantitative data for various tachykinin receptor antagonists acting on the guinea pig ileum, as described in the scientific literature.

Table 1: Inhibition of Atropine-Resistant Ascending Excitatory Reflex (AER) in Guinea Pig Ileum Circular Muscle by Tachykinin Receptor Antagonists.[1]

AntagonistReceptor SelectivityConcentration (µM)Inhibition of Submaximal AERInhibition of Maximal AER
(+/-)-CP 96,345NK11InhibitedInhibited
GR 94,800NK20.1 - 3.0InhibitedInhibited
SR 48,968NK21.0EffectiveEffective
MEN 10,376NK210InhibitedInhibited
MEN 10,573NK21.0InhibitedInhibited

Table 2: Characterization of Tachykinin Receptors in Guinea Pig Ileum Longitudinal Muscle.[2][3]

Agonist/AntagonistReceptor TargetEffect/ParameterValue
Substance PNK1, NK2, NK3Induces Contraction-
SR 48968NK2 AntagonistBlocks 5-10% of SP-induced contraction-
AtropineMuscarinic AntagonistBlocks NK3-mediated acetylcholine (B1216132) releasepA2 = 9.0 (vs. Neurokinin B)
DPDT-SPNK1/NK3 AntagonistCompetitively blocks Substance PpA2 = 6.9
SpantideNK1/NK2 AntagonistCompetitively blocks Substance PpA2 = 6.7

Mandatory Visualizations

Signaling Pathway of Tachykinin-Induced Contraction

cluster_neuron Myenteric Neuron cluster_muscle Smooth Muscle Cell NKA_SP Neurokinin A (NKA) Substance P (SP) NK1R NK1 Receptor NKA_SP->NK1R SP > NKA NK2R NK2 Receptor NKA_SP->NK2R NKA > SP PLC Phospholipase C (PLC) NK1R->PLC NK2R->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Antagonist_NK1 NK1 Antagonist (e.g., CP 96,345) Antagonist_NK1->NK1R Antagonist_NK2 NK2 Antagonist (e.g., GR 94,800) Antagonist_NK2->NK2R cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Isolate Guinea Pig Ileum LMMP Prepare LMMP Strips Dissection->LMMP Mount Mount Tissue in Organ Bath LMMP->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Control Establish Control Agonist Response Equilibrate->Control Incubate Incubate with Antagonist Control->Incubate Challenge Challenge with Agonist Incubate->Challenge Record Record Contraction Amplitude Challenge->Record Calculate Calculate % Inhibition Record->Calculate Plot Plot Concentration- Response Curve Calculate->Plot Determine Determine pA2 Value Plot->Determine

References

Application of LY203647 in a Porcine Endotoxic Shock Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endotoxic shock, a severe systemic inflammatory response to bacterial endotoxins, remains a significant challenge in critical care medicine, often leading to multiple organ dysfunction and high mortality rates. The pathophysiology of endotoxic shock is complex, involving a cascade of inflammatory mediators, including the sulfidopeptide leukotrienes (LTC4, LTD4, LTE4). These potent mediators contribute to key features of endotoxemia, such as increased vascular permeability, bronchoconstriction, and vasoconstriction.

LY203647 is a novel and selective leukotriene C4/D4 receptor antagonist. By blocking the binding of these inflammatory mediators to their receptors, this compound presents a promising therapeutic strategy to mitigate the detrimental effects of the inflammatory cascade in endotoxic shock. This document provides detailed application notes and protocols for the use of this compound in a porcine model of endotoxic shock, based on published preclinical research. The pig model is highly relevant due to its anatomical and physiological similarities to humans.[1]

Data Presentation

The following tables summarize the key quantitative data from a preclinical study evaluating the efficacy of this compound in a porcine model of endotoxic shock.

Table 1: Study Design and Dosing Regimen

GroupTreatmentNumber of Animals (n)Endotoxin InfusionThis compound Dosing
I (Control)Saline8250 µg/kgNone
II (Treatment)This compound8250 µg/kg30 mg/kg bolus, then 10 mg/kg/h

Table 2: Key Physiological Outcomes

ParameterControl Group (Group I)This compound-Treated Group (Group II)p-value
Post-LPS pO2Significantly lowerPersistently and significantly improved< 0.05
Superior Mesenteric Arterial Flow (Qsma)DecreasedTransiently improvedNot specified
Ileal Intramucosal Hydrogen Ion Concentration ([H+]i)IncreasedNo significant effectNot significant
Lung Extravascular Wet-to-Dry Weight Ratio7.13 ± 0.335.43 ± 0.09< 0.001

Experimental Protocols

Porcine Endotoxic Shock Model

This protocol describes the induction of endotoxic shock in pigs to reliably mimic the clinical manifestations of the condition, including hemodynamic instability and respiratory failure.[1]

a. Animal Preparation:

  • Animals: Use healthy pigs (e.g., Yorkshire X) weighing between 13-20 kg.

  • Anesthesia: Anesthetize the pigs with an appropriate agent (e.g., pentobarbital).

  • Ventilation: Mechanically ventilate the animals with 100% O2.

  • Instrumentation:

    • Place a catheter for drug and fluid administration.

    • Insert a probe to measure superior mesenteric arterial flow (Qsma) (e.g., ultrasonic flow probe).

    • Employ tonometry to estimate ileal intramucosal hydrogen ion concentration.

b. Induction of Endotoxic Shock:

  • Endotoxin: Use a commercially available lipopolysaccharide (LPS) from E. coli.

  • Infusion: Infuse a total dose of 250 µg/kg of endotoxin.

  • Resuscitation: Concurrently resuscitate with saline at a rate of 1.2 ml/kg/min.

c. Monitoring:

  • Continuously monitor hemodynamic parameters.

  • Measure arterial blood gases, including pO2.

  • Record superior mesenteric arterial flow.

  • Assess ileal intramucosal pH.

Administration of this compound

a. Drug Preparation:

  • Prepare this compound for intravenous administration according to the manufacturer's instructions.

b. Dosing Regimen:

  • Bolus Dose: Administer an initial intravenous bolus of 30 mg/kg of this compound.

  • Continuous Infusion: Immediately following the bolus, commence a continuous intravenous infusion of 10 mg/kg/h for the duration of the experiment.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Endotoxic Shock

The diagram below illustrates the proposed mechanism of action of this compound in mitigating the inflammatory cascade during endotoxic shock. Endotoxin (LPS) triggers the release of arachidonic acid, which is converted to sulfidopeptide leukotrienes (LTC4, LTD4, LTE4). These leukotrienes bind to cysteinyl leukotriene receptors (CysLT) on target cells, leading to a cascade of detrimental effects. This compound acts as a competitive antagonist at these receptors, thereby blocking the downstream signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling & Pathophysiological Effects LPS Endotoxin (LPS) TLR4 TLR4 LPS->TLR4 binds AA Arachidonic Acid TLR4->AA activates release of Leukotrienes LTC4, LTD4, LTE4 (Sulfidopeptide Leukotrienes) AA->Leukotrienes is converted to CysLT CysLT Receptor Leukotrienes->CysLT binds to Inflammation Inflammation CysLT->Inflammation VascularPermeability Increased Vascular Permeability CysLT->VascularPermeability Bronchoconstriction Bronchoconstriction CysLT->Bronchoconstriction This compound This compound This compound->CysLT blocks

Caption: Mechanism of action of this compound in endotoxic shock.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for evaluating this compound in the porcine endotoxic shock model.

G start Start animal_prep Animal Preparation (Anesthesia, Ventilation, Instrumentation) start->animal_prep randomization Randomization animal_prep->randomization control_group Control Group (n=8) (Saline) randomization->control_group Group I treatment_group Treatment Group (n=8) (this compound) randomization->treatment_group Group II endotoxin_infusion Induction of Endotoxic Shock (250 µg/kg Endotoxin + Saline Resuscitation) control_group->endotoxin_infusion treatment_group->endotoxin_infusion monitoring Continuous Monitoring (Hemodynamics, Blood Gases, Qsma, [H+]i) endotoxin_infusion->monitoring data_collection Data Collection and Analysis monitoring->data_collection end End of Experiment data_collection->end

Caption: Experimental workflow for the porcine endotoxic shock study.

References

Application Notes and Protocols: Measuring the Effects of LY203647 on Aortic Blood Flow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY203647 is a selective and potent antagonist of the cysteinyl leukotriene receptors, specifically targeting the effects of leukotriene D4 (LTD4) and LTE4. Leukotrienes are inflammatory mediators that have been shown to be powerful vasoconstrictors, capable of significantly reducing blood flow in various vascular beds, including the coronary arteries and the aorta. In normal anesthetized animal models, LTD4 has been observed to decrease aortic blood flow and stroke volume.[1] The application of this compound is intended to counteract these effects by blocking the LTD4 receptors, thereby preventing or reversing the vasoconstriction and the subsequent reduction in aortic blood flow. These notes provide an overview of the effects of this compound, protocols for its experimental application, and a summary of expected quantitative outcomes.

Data Presentation

The following table summarizes the observed effects of leukotriene D4 (LTD4) on aortic and coronary blood flow and the antagonistic action of compounds like this compound. The data is compiled from various preclinical studies and illustrates the potent vasoconstrictive properties of LTD4 and the efficacy of its antagonists.

ParameterConditionSpeciesRoute of AdministrationObserved EffectReference
Aortic Blood Flow LTD4 AdministrationRat, DogIntravenousDecrease in aortic blood flow and stroke volume.[1]
Aortic Blood Flow LTD4 + this compound PretreatmentRat, DogIntravenousDose-dependent inhibition of LTD4-induced reduction in aortic blood flow.[1]
Coronary Blood Flow LTD4 AdministrationPigIntracoronarySignificant dose-related reduction in coronary blood flow (up to 81% decrease with 3 µg of LTD4).[2]
Coronary Blood Flow LTD4 AdministrationDogIntracoronaryDose-dependent decrease in coronary blood flow (up to 100% reduction).[3]
Mean Arterial Pressure LTD4 AdministrationHumanIntravenousEarly and transient fall in mean arterial pressure.[4]
Coronary Vascular Resistance LTD4 AdministrationHumanIntravenousLate increase in coronary vascular resistance.[4]

Signaling Pathway

The vasoconstrictive effects of LTD4 are primarily mediated through the Cysteinyl Leukotriene Receptor 1 (CysLT1R) on vascular smooth muscle cells. Activation of this G protein-coupled receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration, ultimately resulting in smooth muscle contraction and vasoconstriction. This compound acts as a competitive antagonist at this receptor, blocking the binding of LTD4 and thereby inhibiting this signaling pathway.

LTD4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to This compound This compound This compound->CysLT1R Blocks Gq Gq Protein Activation CysLT1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Vasoconstriction Vasoconstriction & Reduced Aortic Blood Flow Ca_release->Vasoconstriction

Caption: Signaling pathway of LTD4-induced vasoconstriction and its inhibition by this compound.

Experimental Protocols

The following protocols are generalized methodologies for investigating the effects of this compound on aortic blood flow in a preclinical setting.

In Vivo Measurement of Aortic Blood Flow in an Anesthetized Animal Model

Objective: To determine the effect of this compound on LTD4-induced changes in aortic blood flow.

Materials:

  • This compound

  • Leukotriene D4 (LTD4)

  • Anesthetic agent (e.g., pentobarbital)

  • Saline solution (vehicle)

  • Animal model (e.g., Sprague-Dawley rat or Beagle dog)

  • Ultrasonic flow probe

  • Blood pressure transducer

  • Data acquisition system

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent and maintain a stable level of anesthesia throughout the experiment.

    • Surgically expose the ascending aorta or abdominal aorta.

    • Place an ultrasonic flow probe around the aorta to measure blood flow.

    • Insert a catheter connected to a pressure transducer into a major artery (e.g., femoral artery) to monitor blood pressure.

    • Allow the animal to stabilize after the surgical procedures.

  • Baseline Measurements:

    • Record baseline aortic blood flow, blood pressure, and heart rate for a sufficient period to establish a stable baseline.

  • LTD4 Administration (Control Group):

    • Administer a bolus intravenous (i.v.) injection of LTD4 at a predetermined dose.

    • Continuously record aortic blood flow, blood pressure, and heart rate to observe the vasoconstrictive effects of LTD4.

  • This compound Pretreatment and LTD4 Challenge (Treatment Group):

    • In a separate group of animals, administer a dose of this compound (e.g., 1-10 mg/kg, i.v.) prior to the LTD4 challenge.[1]

    • After a suitable pretreatment period, administer the same dose of LTD4 as in the control group.

    • Continuously record all hemodynamic parameters to determine the extent to which this compound antagonizes the effects of LTD4.

  • Data Analysis:

    • Calculate the percentage change in aortic blood flow from baseline in both the control and treatment groups.

    • Compare the responses between the two groups to determine the efficacy of this compound.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed effects.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Animal Anesthesia & Surgical Preparation Instrumentation Placement of Flow Probe & Pressure Transducer Animal_Prep->Instrumentation Baseline Record Baseline Hemodynamics Instrumentation->Baseline Treatment Administer this compound (Treatment Group) or Vehicle (Control Group) Baseline->Treatment Challenge Administer LTD4 (Both Groups) Treatment->Challenge Recording Continuously Record Hemodynamic Changes Challenge->Recording Data_Processing Calculate % Change from Baseline Recording->Data_Processing Comparison Compare Treatment vs. Control Group Data_Processing->Comparison Stats Statistical Analysis Comparison->Stats

Caption: Workflow for in vivo measurement of this compound effects on aortic blood flow.

Conclusion

This compound demonstrates significant potential in mitigating the vasoconstrictive effects of leukotriene D4, thereby preserving aortic blood flow. The provided protocols offer a foundational approach for researchers to further investigate and quantify the hemodynamic effects of this and similar compounds. Careful adherence to established experimental methodologies and rigorous data analysis are crucial for elucidating the therapeutic potential of LTD4 receptor antagonists in cardiovascular applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound Insolubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with compounds, such as LY203647, in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is precipitating when I dilute my DMSO stock solution into my aqueous assay buffer. What is the primary cause of this?

A: Precipitation upon dilution of a concentrated stock in an organic solvent (like DMSO) into an aqueous buffer is a common issue for hydrophobic compounds.[1] This occurs because the compound's solubility dramatically decreases as the percentage of the organic solvent is reduced in the final aqueous solution. The aqueous buffer cannot maintain the compound in a dissolved state at the desired concentration, leading to the formation of a precipitate.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A: For many cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% to avoid cellular toxicity.[1] However, the tolerance can vary between different cell lines and assay systems, with some tolerating up to 1%.[1] It is best practice to determine the specific tolerance of your experimental system.

Q3: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?

A: For ionizable compounds, modifying the pH of the aqueous buffer can significantly enhance solubility.[1][2][3] For acidic compounds, increasing the pH may improve solubility, while for basic compounds, a lower pH might be beneficial.[1] It is essential to ensure that the adjusted pH is compatible with your experimental assay and does not affect the compound's activity or stability.

Q4: Are there any additives I can use in my buffer to increase the solubility of my compound?

A: Yes, solubilizing agents or excipients can be employed to enhance solubility. Surfactants like Tween 80 or Poloxamers can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[1]

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution in Aqueous Buffer

This guide provides a step-by-step approach to address the precipitation of your compound when diluting it from an organic stock solution into an aqueous buffer.

Step 1: Initial Preparation and Dissolution in Organic Solvent

Proper initial handling of the compound is critical.

  • Equilibration: Before opening, allow the vial containing the lyophilized compound to reach room temperature to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.

  • Solvent Addition: Add the calculated volume of a suitable organic solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10-30 mM).[4]

  • Complete Dissolution: Ensure the compound is fully dissolved by vortexing or sonicating the solution. A clear, particle-free solution should be obtained.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Bring the vial of the lyophilized compound to room temperature.

  • Briefly centrifuge the vial to pellet all the powder.

  • Add a precise volume of high-purity DMSO to achieve a stock concentration in the range of 10-30 mM.

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Serial Dilution into Aqueous Buffer

This protocol minimizes the risk of precipitation by gradually decreasing the solvent concentration.

  • Perform a small-scale test to visually inspect for precipitation before preparing a large volume.[1]

  • Instead of a single large dilution, perform a series of stepwise (serial) dilutions.

  • For example, to achieve a 1:1000 final dilution from a 10 mM stock in DMSO to a 10 µM final concentration in aqueous buffer:

    • First, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

    • Next, dilute this 1 mM intermediate stock 1:10 in your aqueous buffer to get a 100 µM solution.

    • Finally, perform a final 1:10 dilution of the 100 µM solution into the aqueous buffer to reach the target 10 µM concentration.

  • Ensure thorough mixing at each dilution step.[1]

Quantitative Data Summary

ParameterRecommendationNotes
Stock Solution Concentration 10-30 mM in DMSOHigher concentrations minimize the volume of organic solvent added to the aqueous buffer.[4]
Final DMSO Concentration < 0.5% (v/v)This is a general recommendation for cell-based assays to avoid toxicity.[1] Some assays may tolerate up to 1%.[1]
Surfactant (Tween 80) Concentration 0.01-1% (v/v)Can interfere with cell membranes and some assay readouts.[1]

Visualizations

G cluster_start Start: Compound Insolubility cluster_end Resolution start Compound (this compound) Precipitates in Aqueous Buffer prep_stock Prepare High-Concentration Stock in DMSO (10-30 mM) start->prep_stock serial_dilution Optimize Dilution Protocol (Use Serial Dilution) prep_stock->serial_dilution If precipitation persists check_dmso Adjust Final DMSO Concentration (<0.5%) serial_dilution->check_dmso If precipitation persists adjust_ph Modify Buffer pH (for ionizable compounds) check_dmso->adjust_ph If precipitation persists use_surfactant Employ Solubilizing Agent (e.g., Tween 80) adjust_ph->use_surfactant If other methods fail end_node Compound Soluble in Aqueous Buffer use_surfactant->end_node Successful

Caption: Troubleshooting workflow for addressing compound insolubility.

G cluster_stock Stock Solution Preparation cluster_dilution Serial Dilution Process compound Lyophilized Compound stock 10-30 mM Stock in 100% DMSO compound->stock dmso DMSO dmso->stock intermediate1 Intermediate Dilution 1 (e.g., 1 mM in Buffer/DMSO mix) stock->intermediate1 Dilute intermediate2 Intermediate Dilution 2 (e.g., 100 µM in Buffer) intermediate1->intermediate2 Dilute final_solution Final Concentration in Aqueous Buffer (<0.5% DMSO) intermediate2->final_solution Final Dilution

Caption: Experimental workflow for preparing the final solution via serial dilution.

References

Optimizing LY203647 Dosage for Canine Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of LY203647 in canine studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective and potent antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1][2] By blocking these receptors, this compound inhibits the downstream signaling pathways that mediate inflammatory processes, bronchoconstriction, and other physiological responses associated with leukotriene activity.

Q2: What is a recommended starting dose for this compound in dogs?

A2: For intravenous (IV) administration, studies have used doses ranging from 1 to 10 mg/kg.[2] An IV infusion of 10 mg/kg over 90 minutes has been shown to effectively antagonize the hemodynamic effects of LTD4 for up to 6 hours in dogs.[2]

For oral administration, specific data for this compound is limited. However, based on dosages of other leukotriene receptor antagonists used in canines, a starting dose in the range of 0.5 to 5 mg/kg, administered once or twice daily, can be considered for initial studies. For example, montelukast (B128269) has been used at 0.5-1.0 mg/kg once daily, and zafirlukast (B1683622) at approximately 5 mg/kg twice daily. It is crucial to perform dose-finding studies to determine the optimal oral dose for your specific experimental model.

Q3: How should this compound be formulated for administration?

A3: For intravenous administration, this compound should be dissolved in a suitable sterile vehicle for injection. The specific vehicle used in published studies is not always detailed, so preliminary formulation work to ensure solubility and stability is recommended.

For oral administration, the formulation can significantly impact bioavailability. This compound is a tetrazole-containing compound, and for poorly soluble drugs, formulation strategies may include:

  • Suspension in a vehicle: For preclinical studies, suspending the compound in a vehicle like 0.5% methylcellulose (B11928114) is a common approach.

  • Capsules: The powdered drug can be filled into gelatin capsules.

  • Palatable formulation: For long-term studies, compounding the drug into a palatable chewable formulation may improve compliance.

It is important to note that the oral bioavailability of a similar leukotriene D4 antagonist in dogs was found to be dose-dependent, with dissolution being a rate-limiting factor at lower doses.[1] Therefore, ensuring adequate dissolution is key for oral formulations.

Q4: What are the potential adverse effects of this compound in dogs?

In humans, this class of drugs has been associated with gastrointestinal upset and, less commonly, with neuropsychiatric effects such as agitation or behavioral changes. Researchers should carefully monitor animals for any signs of adverse events, including changes in appetite, vomiting, diarrhea, or behavior.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy Inadequate Dose- IV: Increase the dose within the 1-10 mg/kg range. Consider a loading dose followed by a continuous infusion to maintain steady-state concentrations. - Oral: Increase the dose. Due to potentially low and variable oral bioavailability, significant dose escalation may be necessary. A study with a similar compound showed bioavailability ranging from 4-50% at doses from 2 to 800 mg/kg.[1]
Poor Oral Bioavailability- Formulation: If using a powder suspension, ensure it is well-mixed before each administration. Consider micronizing the compound to improve dissolution. For solid dosage forms, ensure they are appropriate for the size of the dog. - Food Effect: The presence of food can significantly alter drug absorption. Conduct pilot studies in both fasted and fed states to determine the optimal administration condition.
Gastrointestinal Upset (Vomiting, Diarrhea) Drug-Related Side Effect- Administer the oral dose with a small amount of food to see if it mitigates GI upset (be aware this may alter bioavailability). - Divide the total daily dose into smaller, more frequent administrations. - If symptoms persist, consider reducing the dose or discontinuing the drug.
Inconsistent Results Between Animals Variability in Oral Absorption- Standardize the administration procedure, including the formulation, time of day, and feeding schedule. - Ensure accurate dosing for each animal's body weight. - For oral studies, consider using a larger number of animals to account for inter-individual variability.

Data Presentation

Table 1: Intravenous Dosage of this compound in Canine Studies

Parameter Value Reference
Dose Range1 - 10 mg/kg[2]
Effective Infusion Dose10 mg/kg over 90 min[2]
Duration of Action~6 hours[2]

Table 2: Oral Dosage of Other Leukotriene Receptor Antagonists in Canine Studies (for extrapolation)

Drug Dosage Reference
Montelukast0.5 - 1.0 mg/kg, once daily
Zafirlukast5 mg/kg, twice daily[5]
ZafirlukastWeight-based: <11.4 kg: 5 mg, q12h 11.4-22.3 kg: 10 mg, q12h 22.7-34.1 kg: 20 mg, q12h >34.1 kg: 30 mg, q12h[2]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound

  • Formulation:

    • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., DMSO) at a high concentration.

    • For infusion, further dilute the stock solution in a sterile isotonic saline or 5% dextrose solution to the final desired concentration for administration. The final concentration of the organic solvent should be minimized.

  • Animal Preparation:

    • Acclimate beagle dogs to the laboratory environment.

    • Fast the animals overnight with free access to water.

    • On the day of the experiment, record the body weight of each animal.

    • Place an intravenous catheter in a suitable vein (e.g., cephalic vein) for drug administration and blood sampling.

  • Drug Administration:

    • Administer this compound as a bolus injection or a constant rate infusion over a specified period (e.g., 90 minutes).

    • The dose should be calculated based on the animal's body weight (e.g., 10 mg/kg).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30, 60, 120, 240, and 360 minutes post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Process the blood samples by centrifugation to obtain plasma, and store the plasma at -80°C until analysis.

  • Data Analysis:

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 2: Oral Administration of this compound

  • Formulation:

    • Prepare a suspension of this compound in a vehicle such as 0.5% (w/v) methylcellulose in water. Ensure the suspension is homogenous by thorough mixing before each administration.

    • Alternatively, the required dose of this compound powder can be weighed and placed into gelatin capsules.

  • Animal Preparation:

    • Follow the same animal preparation steps as in the intravenous protocol. The effect of food should be considered, so studies may be conducted in either fasted or fed states.

  • Drug Administration:

    • Administer the this compound suspension or capsule orally. For suspensions, administration can be performed via oral gavage.

    • Follow the administration with a small, consistent volume of water to ensure the entire dose is swallowed.

  • Sample Collection:

    • Collect blood samples at appropriate time points to capture the absorption phase (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process and store plasma samples as described in the intravenous protocol.

  • Data Analysis:

    • Analyze plasma concentrations and calculate pharmacokinetic parameters.

    • If intravenous data is available, calculate the oral bioavailability.

Visualizations

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R This compound This compound This compound->CysLT1R [Antagonist] G_Protein G-protein CysLT1R->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Inflammation, Contraction) Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: LTD4 Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Dosing Drug Administration Animal_Acclimation->Dosing Dose_Calculation Dose Calculation & Formulation Dose_Calculation->Animal_Acclimation Protocol_Design Protocol Design (IV or Oral, Dose Levels) Protocol_Design->Dose_Calculation Blood_Sampling Blood Sampling (Timed Intervals) Dosing->Blood_Sampling Observation Clinical Observation (Adverse Events) Dosing->Observation Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Results Results Interpretation PK_Analysis->Results

Caption: Canine Pharmacokinetic Study Workflow.

Troubleshooting_Logic Start Experiment Start Efficacy Is Efficacy Observed? Start->Efficacy Adverse_Events Adverse Events? Efficacy->Adverse_Events Yes Increase_Dose Increase Dose Efficacy->Increase_Dose No Continue_Study Continue Study Adverse_Events->Continue_Study No Monitor_Symptoms Monitor Symptoms Adverse_Events->Monitor_Symptoms Yes Check_Formulation Check Formulation/ Bioavailability Increase_Dose->Check_Formulation Check_Formulation->Efficacy Reduce_Dose Reduce Dose Monitor_Symptoms->Reduce_Dose Reduce_Dose->Efficacy Stop_Study Consider Stopping Study Reduce_Dose->Stop_Study

Caption: Troubleshooting Logic for In Vivo Studies.

References

Technical Support Center: Investigating Potential Off-Target Effects of LY203647

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results or potential off-target effects during experiments with LY203647.

Troubleshooting Guide

This guide is designed to help you navigate common experimental issues that may arise from the use of this compound and to determine if off-target effects could be a contributing factor.

Q: My cells are showing a phenotype that I can't explain by the inhibition of the leukotriene receptor pathway. What could be the cause?

A: While this compound is a known antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors, unexpected cellular phenotypes could be indicative of off-target effects. Here is a step-by-step approach to investigate this:

  • Confirm On-Target Activity: First, ensure that you are observing the expected on-target effect in your experimental system. For example, you can pre-treat your cells with this compound and then stimulate them with LTD4. You should observe a blunting of the LTD4-induced response (e.g., calcium mobilization or downstream signaling). This confirms that the compound is active at its intended target in your specific cell type and experimental conditions.

  • Dose-Response Analysis: Perform a dose-response curve for both the on-target effect and the unexpected phenotype. If the unexpected phenotype occurs at a significantly different concentration than the on-target effect, it may suggest an off-target interaction.

  • Use a Structurally Unrelated Antagonist: To confirm that the unexpected phenotype is not a general consequence of blocking the leukotriene pathway, use a structurally distinct LTD4/LTE4 receptor antagonist. If the unexpected phenotype is only observed with this compound, it is more likely to be an off-target effect of that specific compound.

  • Rescue Experiment: If possible, perform a rescue experiment. For example, if the unexpected phenotype is a decrease in cell viability, try to see if this can be reversed by adding a downstream component of a pathway you suspect might be inhibited off-target.

  • Broad-Spectrum Profiling: If the above steps suggest an off-target effect, consider a broader profiling assay. A kinase screen, such as a KINOMEscan™, can reveal interactions with a wide range of kinases. Similarly, a receptor binding screen can identify interactions with other G-protein coupled receptors (GPCRs) or ion channels.

Q: I'm observing unexpected cell death in my cultures treated with this compound. How can I troubleshoot this?

A: Unexpected cytotoxicity is a common concern with small molecule inhibitors. Here's a workflow to address this issue:

  • Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration of this compound that causes 50% cell death (IC50).

  • Compare with On-Target IC50: Compare the cytotoxic IC50 with the IC50 for its on-target activity (inhibition of LTD4-induced signaling). A large window between the on-target and cytotoxic concentrations suggests a better therapeutic index. If the values are close, off-target toxicity is a concern.

  • Apoptosis vs. Necrosis: To understand the mechanism of cell death, perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry). This can provide clues about the potential off-target pathways involved.

  • Control Compound: As a negative control, use a vehicle-treated group (e.g., DMSO). As a positive control for cytotoxicity, you can use a known cytotoxic agent like staurosporine.

  • Literature Search: While direct off-target data for this compound is limited, review literature on other leukotriene receptor antagonists for any reported cytotoxic effects, which might provide clues.

Frequently Asked Questions (FAQs)

Q: What are off-target effects?

A: Off-target effects are unintended interactions of a drug or compound with molecular targets other than its primary, intended target. These interactions can lead to unexpected biological responses, side effects, or toxicity. For a highly selective compound, the concentration required to engage off-targets is significantly higher than the concentration needed for the on-target effect.

Q: Why are off-target effects a concern in research?

Q: How can I assess the selectivity of this compound?

Q: Are there any known off-target effects for the class of leukotriene receptor antagonists?

A: Some leukotriene receptor antagonists have been associated with adverse drug reactions, including neuropsychiatric events such as agitation, aggression, and sleep disturbances.[1][2][3] While the underlying molecular mechanisms for these effects are not fully elucidated, they could potentially be due to off-target interactions within the central nervous system.

Experimental Protocols

1. Kinase Selectivity Profiling (Hypothetical Example)

This protocol outlines a general approach for assessing the interaction of a compound with a large panel of kinases, often performed as a fee-for-service by specialized companies.

  • Principle: A competition binding assay is used where the test compound (this compound) competes with a known, immobilized ligand for binding to a kinase. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR of a DNA tag linked to the kinase. A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase.

  • Procedure:

    • The test compound is dissolved in DMSO to a stock concentration (e.g., 10 mM).

    • The compound is screened at a single high concentration (e.g., 10 µM) against a panel of several hundred purified human kinases.

    • The results are reported as "percent of control," where the control is the amount of kinase bound in the presence of DMSO alone. A lower percentage indicates stronger binding of the test compound.

    • For any significant "hits" (e.g., >90% inhibition), a follow-up dose-response experiment is performed to determine the dissociation constant (Kd) or IC50.

Hypothetical Kinase Profiling Data for a Test Compound

Kinase TargetPercent Inhibition at 10 µMKd (nM)
Kinase A98%50
Kinase B95%150
Kinase C55%>10,000
Kinase D10%>10,000

2. Cell Viability Assay (MTT Assay)

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.

Hypothetical Cell Viability Data

This compound Concentration (µM)Percent Viability
0 (Vehicle)100%
198%
1095%
2570%
5048%
10020%

Visualizations

OnTarget_vs_OffTarget cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway LY203647_on This compound LTD4_Receptor LTD4 Receptor LY203647_on->LTD4_Receptor Inhibits G_Protein G-Protein Activation LTD4_Receptor->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3/DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Cell_Response_on Expected Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cell_Response_on LY203647_off This compound Off_Target_Kinase Off-Target Kinase LY203647_off->Off_Target_Kinase Inhibits Substrate_P Substrate Phosphorylation Off_Target_Kinase->Substrate_P Signaling_Cascade Downstream Signaling Substrate_P->Signaling_Cascade Cell_Response_off Unexpected Phenotype (e.g., apoptosis) Signaling_Cascade->Cell_Response_off Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Confirm_On_Target Confirm On-Target Effect (e.g., block LTD4 response) Start->Confirm_On_Target Dose_Response Perform Dose-Response for On-Target and Unexpected Effect Confirm_On_Target->Dose_Response Compare_IC50 Compare IC50 Values Dose_Response->Compare_IC50 Control_Compound Use Structurally Unrelated Antagonist Compare_IC50->Control_Compound Phenotype_Present Is Unexpected Phenotype Still Present? Control_Compound->Phenotype_Present Phenotype_Present->Start Yes (Re-evaluate hypothesis) Off_Target_Suspected Off-Target Effect Suspected Phenotype_Present->Off_Target_Suspected No Broad_Screen Perform Broad-Spectrum Screen (e.g., Kinome Scan) Off_Target_Suspected->Broad_Screen Identify_Off_Target Identify Potential Off-Targets Broad_Screen->Identify_Off_Target

References

How to minimize variability in LY203647 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the leukotriene receptor antagonist, LY203647.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1] Its primary mechanism of action is to competitively block the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor.[1][2] By doing so, it inhibits the downstream signaling pathways that lead to inflammatory responses such as bronchoconstriction, increased vascular permeability, and mucus secretion.[1][3]

Q2: What are the common in vitro and in vivo models used to study this compound?

  • In Vitro : Common in vitro models include isolated tissue preparations, such as the guinea pig ileum, trachea, and lung parenchyma, to assess the antagonist activity against LTD4-induced contractions.[4][5][6][7] Cell-based assays using CysLT1-expressing cell lines are also used to measure inhibition of leukotriene-induced calcium mobilization.[8][9]

  • In Vivo : Animal models are crucial for evaluating the efficacy of this compound in a physiological context.[10] Commonly used species include rats, dogs, and pigs to study the effects on LTD4-induced hemodynamic changes, bronchoconstriction, and endotoxic shock.[5][10][11]

Q3: What are the key sources of variability in this compound experiments?

Variability in experiments with this compound can arise from several factors, including:

  • Reagent Quality and Handling: Purity of this compound, proper solubilization, and storage are critical.

  • Experimental Model System: Health and genetic background of animals, cell line passage number, and tissue viability can all contribute to variability.[8]

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, and improper vehicle controls can lead to unreliable data.[12]

  • Data Acquisition and Analysis: Subjectivity in endpoint measurement and inappropriate statistical analysis can obscure true effects.

Troubleshooting Guides

In Vitro Experimentation
Problem Potential Cause Troubleshooting Steps
Inconsistent dose-response curve in guinea pig ileum assay 1. Tissue Viability: The ileum tissue may have lost its responsiveness due to improper handling or prolonged experiment time. 2. This compound Solubility: The compound may not be fully dissolved in the vehicle, leading to inaccurate concentrations. 3. Agonist (LTD4) Degradation: The leukotriene D4 solution may have degraded over time.1. Ensure the Tyrode's solution is continuously aerated and maintained at 37°C.[4] Handle the tissue gently to avoid damage.[6][13] 2. Prepare fresh stock solutions of this compound for each experiment. Use a suitable solvent like DMSO and ensure the final concentration in the organ bath is not toxic to the tissue.[8] 3. Prepare fresh LTD4 solutions and keep them on ice.
High background or no signal in cell-based calcium flux assays 1. Cell Health: Cells may be unhealthy or have low CysLT1 receptor expression. 2. Dye Loading Issues: Inefficient loading of calcium-sensitive dyes (e.g., Fura-2 AM, Fluo-4 AM). 3. Vehicle Effects: The vehicle (e.g., DMSO) may be interfering with the assay.1. Perform a cell viability assay (e.g., Trypan Blue) and check the passage number of the cells.[8] 2. Optimize dye loading concentration and incubation time. Ensure cells are washed properly to remove excess dye.[8] 3. Test the effect of the vehicle alone on calcium signaling. Keep the final vehicle concentration consistent across all wells and as low as possible.[8]
Observed effect is not reversible with excess agonist Off-Target Effects: this compound might be interacting with other receptors or signaling pathways at the concentrations used.1. Perform a rescue experiment by adding a high concentration of LTD4 to see if it can overcome the antagonist effect.[9] 2. Use a structurally different CysLT1 receptor antagonist as a control.[9] 3. Test the effect of this compound in a cell line that does not express the CysLT1 receptor.[8]
In Vivo Experimentation
Problem Potential Cause Troubleshooting Steps
Lack of efficacy in animal models despite in vitro potency 1. Poor Bioavailability: this compound may have low oral bioavailability or rapid metabolism in the chosen animal model. 2. Species Differences: The pharmacology of the CysLT1 receptor and the metabolism of this compound may differ between species. 3. Inappropriate Dosing Regimen: The dose or frequency of administration may be insufficient to maintain therapeutic concentrations.1. Review pharmacokinetic data for this compound in the specific animal model, if available. Consider alternative routes of administration (e.g., intravenous). 2. Consult literature for studies using this compound or similar compounds in your animal model.[8] 3. Perform a dose-ranging study to determine the optimal dose and dosing interval.
High variability in animal responses 1. Animal Health and Stress: Underlying health issues or stress can significantly impact physiological responses. 2. Inconsistent Drug Administration: Variations in the volume or technique of drug administration. 3. Environmental Factors: Differences in housing conditions, diet, or light-dark cycles.1. Ensure all animals are healthy and properly acclimated before the experiment. Minimize stress during handling and procedures. 2. Use precise techniques for drug administration and ensure all animals receive the intended dose. 3. Standardize all environmental conditions for the duration of the study.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

PreparationAgonistThis compound Potency (ED50)Reference
Pithed Rat (pressor response)LTD47.5 mg/kg (i.v.)[8]

Table 2: In Vivo Efficacy of this compound in a Rat Endotoxic Shock Model

ParameterEndotoxin (B1171834) ControlThis compound (30 mg/kg i.v.) + Endotoxin% Inhibition by this compoundReference
Hemoconcentration (Hematocrit % at 90 min) 53.1 ± 1.445.9 ± 1.1Significant Inhibition[11]
Mean Arterial Pressure (mmHg change at 60 min) -56 ± 9-29 ± 5Significant Attenuation[11]
Leukocyte Count (cells/µL) Significant DecreaseAttenuated Decrease-[11]
Lymphocyte Count Significant DecreaseInhibited Decrease-[11]

Experimental Protocols

Protocol 1: Guinea Pig Ileum Contraction Assay for this compound

Objective: To determine the antagonist effect of this compound on LTD4-induced contractions in isolated guinea pig ileum.

Materials:

  • Male Dunkin-Hartley guinea pig (500-900 g)

  • Tyrode's solution

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • This compound

  • Leukotriene D4 (LTD4)

  • Isolated organ bath system with isotonic force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and isolate a segment of the terminal ileum.[14] Gently flush the lumen with Tyrode's solution and cut into 2-3 cm segments.[4][6]

  • Tissue Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen gas.[4] Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.[4][6]

  • Control Response: After equilibration, add increasing concentrations of LTD4 to the organ bath to establish a cumulative concentration-response curve.

  • Antagonist Incubation: Wash the tissue extensively to return to baseline. Incubate the tissue with a known concentration of this compound for 20-30 minutes.

  • Test Response: In the presence of this compound, repeat the cumulative addition of LTD4 and record the contractile responses.

  • Data Analysis: Compare the LTD4 concentration-response curves in the absence and presence of this compound to determine the potency of this compound as an antagonist.

Protocol 2: In Vivo Evaluation of this compound in a Rat Model of Endotoxic Shock

Objective: To assess the protective effect of this compound on endotoxin-induced hypotension and hemoconcentration in rats.

Materials:

  • Male rats

  • This compound

  • Salmonella enteritidis endotoxin

  • Anesthetic

  • Catheters for intravenous administration and blood pressure monitoring

  • Hematocrit measurement equipment

Procedure:

  • Animal Preparation: Anesthetize the rats and insert catheters for intravenous drug administration and continuous monitoring of mean arterial pressure.

  • Baseline Measurements: Record baseline mean arterial pressure and collect a blood sample for hematocrit determination.

  • Drug Administration: Administer this compound (e.g., 30 mg/kg, i.v.) or vehicle to the respective groups of animals 10 minutes prior to endotoxin challenge.[11]

  • Endotoxin Challenge: Administer endotoxin (e.g., 10 mg/kg, i.v.) to induce shock.[11]

  • Monitoring: Continuously monitor mean arterial pressure for a set period (e.g., 90 minutes). Collect blood samples at various time points (e.g., 30 and 90 minutes) to measure hematocrit.

  • Data Analysis: Compare the changes in mean arterial pressure and hematocrit between the vehicle-treated and this compound-treated groups to evaluate the protective effects of the compound.

Visualizations

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Gq Gq CysLT1->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Binds & Activates This compound This compound This compound->CysLT1 Blocks Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Contraction, Inflammation) Ca2->Response PKC->Response

Caption: CysLT1 Receptor Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Define Research Question & Hypothesis B Select Appropriate Model (In Vitro / In Vivo) A->B C Determine Experimental Groups & Controls B->C D Prepare Reagents (this compound, LTD4, etc.) C->D E Perform Assay (e.g., Guinea Pig Ileum) D->E F Acquire Data E->F G Process & Analyze Data F->G H Statistical Analysis G->H I Interpret Results & Draw Conclusions H->I

Caption: General Workflow for this compound Experiments.

References

Technical Support Center: Interpreting Unexpected Results with LY203647

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY203647. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during experiments with this selective cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1] By binding to this receptor, it blocks the physiological effects of its natural ligands, LTD4 and LTE4, which are potent inflammatory mediators involved in processes such as bronchoconstriction and vascular permeability.

Q2: I am not seeing the expected inhibitory effect of this compound in my in vivo model. What could be the reason?

Several factors could contribute to a lack of efficacy in vivo. One notable example is a study on myocardial reperfusion injury in dogs, where this compound, despite showing sustained antagonism of cardiovascular LTD4 receptors, did not reduce infarct size.[2] This suggests that in certain complex biological processes, cysteinyl leukotrienes may not be the primary drivers of pathology, or that other compensatory pathways are involved.

Potential reasons for lack of in vivo efficacy:

  • Pharmacokinetics: The dose, route of administration, and bioavailability of this compound may not be optimal for your specific model.

  • Species Differences: The affinity and pharmacology of this compound can vary between species due to differences in the CysLT1 receptor.[3][4]

  • Pathophysiological Model: The role of the CysLT1 receptor may be less significant in the specific disease model being studied than initially hypothesized.

Q3: My in vitro results with this compound are inconsistent. What are the common pitfalls?

In vitro assays can be sensitive to a variety of experimental conditions. Inconsistencies could arise from:

  • Solubility Issues: this compound is a hydrophobic molecule. Precipitation in aqueous buffers can lead to a lower effective concentration. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across experiments.

  • Cell Line Variability: The expression levels of the CysLT1 receptor can vary significantly between different cell lines and even with passage number. Furthermore, the presence of CysLT1 receptor splice variants could alter the binding and signaling response.[5][6]

  • Receptor Desensitization: Prolonged exposure to agonists or even the antagonist itself can sometimes lead to receptor desensitization or downregulation, affecting subsequent measurements.

Q4: Could this compound have off-target effects?

While this compound is reported to be a selective CysLT1 receptor antagonist, high concentrations could potentially interact with other receptors or signaling pathways. It is crucial to perform dose-response experiments and use appropriate controls to distinguish between on-target and potential off-target effects. The existence of other cysteinyl leukotriene receptors, such as CysLT2, and the potential for cross-regulation between them, could also lead to complex pharmacological responses.[3][4][7]

Troubleshooting Guides

Problem 1: Unexpected Lack of Efficacy in an Animal Model
Possible Cause Troubleshooting Steps
Inadequate Dose or Exposure - Review literature for effective doses of this compound or similar antagonists in your specific model and species. - Perform a dose-ranging study to determine the optimal dose. - Consider pharmacokinetic studies to measure plasma concentrations of this compound.
Species-Specific Pharmacology - Verify the expression and affinity of the CysLT1 receptor in your animal model. - Compare your results with data from other species. For example, this compound has been shown to be effective in guinea pig and rat models.[2]
Redundant or Compensatory Pathways - Investigate the role of other inflammatory mediators in your model. - Consider combination therapy with inhibitors of other pathways.
Vehicle Effects - Always include a vehicle-only control group to rule out any biological effects of the solvent.
Problem 2: High Variability or No Effect in a Cell-Based Assay
Possible Cause Troubleshooting Steps
Compound Precipitation - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. - Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) and consistent. - Visually inspect for any precipitation after dilution into aqueous buffers.
Low or Variable Receptor Expression - Confirm CysLT1 receptor expression in your cell line using techniques like qPCR or western blotting. - Use a positive control cell line known to express the CysLT1 receptor. - Monitor receptor expression across different cell passages.
Assay Conditions - Optimize incubation times for both the antagonist and the agonist. - Ensure the agonist (LTD4) concentration is appropriate to elicit a submaximal response for antagonist testing.
Cell Health - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to ensure that the observed effects are not due to cytotoxicity of this compound or the vehicle.

Experimental Protocols

Protocol 1: LTD4-Induced Bronchoconstriction in Guinea Pigs

This protocol is a general guideline for assessing the in vivo efficacy of this compound in a classic model of airway hyperreactivity.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • This compound

  • Leukotriene D4 (LTD4)

  • Anesthetic (e.g., urethane)

  • Vehicle for this compound (e.g., saline, DMSO/saline mixture)

  • Tracheal cannula and ventilator

  • Pressure transducer to measure pulmonary inflation pressure

Procedure:

  • Anesthetize the guinea pig and cannulate the trachea.

  • Ventilate the animal artificially at a constant volume and frequency.

  • Monitor and record the pulmonary inflation pressure.

  • Administer this compound or its vehicle intravenously via a cannulated jugular vein. A typical dose range for pre-treatment is 1-10 mg/kg.[2]

  • After a pre-treatment period (e.g., 15-30 minutes), administer an intravenous challenge of LTD4 (e.g., 0.5-1 µg/kg).

  • Record the peak increase in pulmonary inflation pressure, which reflects the degree of bronchoconstriction.

  • Compare the bronchoconstrictor response to LTD4 in the vehicle-treated and this compound-treated groups.

Protocol 2: Calcium Mobilization Assay in a CysLT1-Expressing Cell Line

This protocol outlines a common in vitro method to quantify the antagonist activity of this compound.

Materials:

  • A cell line endogenously expressing or transfected with the CysLT1 receptor (e.g., U937 cells).

  • This compound

  • Leukotriene D4 (LTD4)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed the CysLT1-expressing cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a pre-determined concentration of LTD4 (typically the EC80) to stimulate calcium mobilization.

  • Measure the fluorescence intensity over time to capture the peak response.

  • Calculate the inhibition of the LTD4-induced calcium signal by this compound and determine the IC50 value.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Pithed Rat Model

ParameterValueReference
Animal Model Pithed Rat[2]
Agonist Leukotriene D4 (LTD4)[2]
Endpoint Pressor Response[2]
ED50 of this compound 7.5 (6.0-9.5) mg/kg, i.v.[2]

Table 2: Dosing of this compound in a Porcine Endotoxic Shock Model

TreatmentDosageReference
Pre-treatment 30 mg/kg bolus[8]
Continuous Infusion 10 mg/kg/h[8]

Visualizations

signaling_pathway LTD4 LTD4 / LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R G_protein Gq/11 CysLT1R->G_protein Activates This compound This compound This compound->CysLT1R PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Cellular_Response Cellular Response (e.g., Bronchoconstriction) Ca_release->Cellular_Response

Caption: Signaling pathway of LTD4/LTE4 via the CysLT1 receptor and inhibition by this compound.

troubleshooting_workflow start Unexpected Result with this compound in_vivo In Vivo Experiment? start->in_vivo in_vitro In Vitro Experiment? start->in_vitro in_vivo->in_vitro No pk_pd Check Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd Yes solubility Verify Compound Solubility in_vitro->solubility Yes species Consider Species Differences pk_pd->species model Re-evaluate Model Relevance species->model receptor_exp Confirm Receptor Expression solubility->receptor_exp assay_cond Optimize Assay Conditions receptor_exp->assay_cond

Caption: A logical workflow for troubleshooting unexpected results with this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare CysLT1-expressing cells load_dye Load cells with Calcium Dye prep_cells->load_dye prep_compound Prepare this compound dilutions add_antagonist Add this compound or Vehicle prep_compound->add_antagonist prep_agonist Prepare LTD4 solution add_agonist Inject LTD4 prep_agonist->add_agonist load_dye->add_antagonist measure_baseline Measure Baseline Fluorescence add_antagonist->measure_baseline measure_baseline->add_agonist measure_response Measure Peak Fluorescence add_agonist->measure_response calculate_inhibition Calculate % Inhibition measure_response->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for a calcium mobilization assay with this compound.

References

Technical Support Center: LY203647 Vehicle Control for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of a vehicle control for in vivo experiments involving LY203647. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a suitable vehicle for in vivo administration of this compound?

This compound is sparingly soluble in aqueous solutions. A common approach for such compounds is to use a co-solvent system. Based on its solubility in Dimethyl Sulfoxide (DMSO), a recommended representative vehicle for intravenous (IV) administration is a mixture of DMSO, Polyethylene Glycol 300 (PEG300), a surfactant like Tween-80, and saline. A typical formulation might be:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline (0.9% NaCl)

It is crucial to first dissolve this compound in DMSO before stepwise addition of the other components.

Q2: Why is a vehicle control group essential in my this compound experiment?

A vehicle control group receives the same formulation as the experimental group, but without the active compound (this compound). This is critical to distinguish the pharmacological effects of this compound from any potential biological effects of the vehicle itself.[1] Solvents like DMSO are not inert and can have anti-inflammatory and analgesic properties.[2] Without a proper vehicle control, any observed effects could be incorrectly attributed to this compound.

Q3: What are the potential side effects of the vehicle itself?

The co-solvents used to dissolve this compound can have their own physiological effects, especially when administered intravenously. High concentrations of DMSO can lead to intravascular hemolysis, and both DMSO and PEG300 can cause changes in blood pressure and other physiological parameters. It is essential to keep the concentration of these co-solvents as low as possible while maintaining the solubility of this compound.

Q4: How do I prepare the this compound formulation and the vehicle control?

The order of mixing is critical to prevent precipitation of the compound. A detailed protocol for preparing a co-solvent-based vehicle is provided in the "Experimental Protocols" section below. The vehicle control is prepared using the exact same procedure and components, simply omitting the this compound.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation of this compound during preparation or after dilution in saline. Incorrect mixing order. The aqueous component was added too quickly.1. Ensure this compound is fully dissolved in 100% DMSO first. 2. Add PEG300 and Tween-80 sequentially, ensuring the solution is clear at each step. 3. Add the saline dropwise while vortexing to avoid localized high concentrations of the aqueous phase.
Animals in the vehicle control group show signs of distress (e.g., lethargy, rapid breathing, agitation) immediately after IV injection. The injection was administered too quickly. The vehicle formulation may be causing an acute reaction.1. Administer the injection slowly over 1-2 minutes. 2. Consider further diluting the final formulation with saline to reduce the concentration of co-solvents, if the solubility of this compound allows. 3. Perform a vehicle tolerability study (see "Experimental Protocols") to determine the maximum tolerated dose of your specific vehicle formulation.
There are unexpected biological effects in the vehicle control group (e.g., changes in inflammatory markers, altered blood pressure). The vehicle components (DMSO, PEG300) are biologically active in your experimental model.1. This highlights the importance of the vehicle control group. The vehicle control, not an untreated group, should be the baseline for comparison. 2. If the vehicle's effect is too pronounced and confounds the interpretation of the results, you must reformulate the vehicle with lower concentrations of the co-solvents or explore alternative, more inert vehicles like cyclodextrins.
High variability in results between animals in the same treatment group. Inconsistent formulation preparation. Non-homogenous suspension if precipitation occurred. Variable dosing volumes.1. Standardize the formulation protocol and ensure it is followed precisely each time. 2. Visually inspect each dose for clarity before administration. 3. Use calibrated equipment for accurate dosing based on individual animal body weight.

Data Presentation

Table 1: Properties of Common Vehicle Components

ComponentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Recommended Concentration for IV use in MicePotential Biological Effects
DMSO 78.131.10189<10% (v/v)Anti-inflammatory, analgesic, diuretic, potential for hemolysis at high concentrations.[2][3]
PEG300 285-315~1.12>20010-40% (v/v)Generally well-tolerated, but high doses can be toxic and may alter gut microbiota.[4]
Tween-80 1310~1.07>1001-10% (v/v)Can cause hypersensitivity reactions in some cases.

Table 2: Acute Toxicity of DMSO in Rodents (LD50)

SpeciesAdministration RouteLD50 (mL/kg)
MouseIntravenous (IV)3.7
MouseIntraperitoneal (IP)6.2
RatIntravenous (IV)7.4
RatIntraperitoneal (IP)9.9

Data sourced from[3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation in a Co-Solvent Vehicle

Objective: To prepare a sterile solution of this compound for intravenous administration in mice using a DMSO/PEG300/Tween-80/Saline vehicle.

Materials:

  • This compound powder

  • Pharmaceutical-grade Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • Sterile, pyrogen-free microcentrifuge tubes or glass vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Dissolve this compound in DMSO: a. Weigh the required amount of this compound and place it in a sterile vial. b. Add the volume of DMSO that will constitute 10% of the final total volume. c. Vortex thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the compound's stability at elevated temperatures should be considered.

  • Add Co-solvents: a. To the this compound/DMSO solution, add the volume of PEG300 that will constitute 40% of the final total volume. Vortex until the solution is homogenous and clear. b. Add the volume of Tween-80 that will constitute 5% of the final total volume. Vortex again until the solution is homogenous and clear.

  • Add Saline: a. Slowly add the volume of sterile saline that will constitute 45% of the final total volume to the mixture while vortexing. It is crucial to add the aqueous component last and slowly to prevent precipitation. b. The final solution should be clear and ready for administration.

  • Prepare Vehicle Control: a. In a separate sterile vial, follow steps 1-3 exactly but without adding the this compound powder. This will be your vehicle control.

  • Sterilization: a. Draw the final formulation into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a new sterile vial or use it directly for injection. This step removes any potential microbial contamination.

Protocol 2: Acute Vehicle Tolerability Study

Objective: To determine the tolerability of the vehicle formulation in the animal model before initiating the main experiment.

Procedure:

  • Animal Selection: Select a small cohort of animals (n=3-4 per group) of the same species, strain, and sex as the main study.

  • Group Assignment:

    • Group 1: No treatment (or saline injection as a baseline).

    • Group 2: Vehicle control group, receiving the full dose of the prepared vehicle.

  • Administration: Administer the vehicle to Group 2 via the same route (e.g., intravenous) and at the same volume as planned for the main study.

  • Monitoring: a. Closely monitor the animals for at least 4 hours post-administration for any acute adverse reactions (e.g., lethargy, abnormal posture, changes in breathing). b. Record body weight and general clinical signs for 48-72 hours post-administration.

  • Evaluation: If any severe adverse effects or significant weight loss (>10%) are observed in the vehicle control group, the vehicle formulation is not well-tolerated and should be reformulated (e.g., by reducing the co-solvent concentrations).

Mandatory Visualizations

G cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor PLC Phospholipase C (PLC) CysLT1R->PLC Activates LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1R Binds & Activates This compound This compound This compound->CysLT1R Antagonizes IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_release Intracellular Ca++ Release IP3_DAG->Ca_release Inflammation Inflammatory Response (Bronchoconstriction, etc.) Ca_release->Inflammation

Caption: Signaling pathway of the CysLT1 receptor and the antagonistic action of this compound.

G start Start: Prepare Vehicle dissolve 1. Dissolve this compound in 100% DMSO start->dissolve add_peg 2. Add PEG300 and Vortex dissolve->add_peg add_tween 3. Add Tween-80 and Vortex add_peg->add_tween add_saline 4. Slowly Add Saline while Vortexing add_tween->add_saline check_clarity Check for Clarity add_saline->check_clarity precipitate Precipitation Occurs check_clarity->precipitate No clear_solution Clear Solution check_clarity->clear_solution Yes troubleshoot Troubleshoot: - Check mixing order - Slow saline addition precipitate->troubleshoot sterilize 5. Sterile Filter (0.22 µm) clear_solution->sterilize end Ready for Administration sterilize->end

Caption: Experimental workflow for preparing the this compound vehicle formulation.

G start Unexpected Effects in Vehicle Control Group adverse_effects Adverse Clinical Signs (Lethargy, etc.)? start->adverse_effects biological_effects Unexpected Biological Data? start->biological_effects adverse_effects->biological_effects No too_fast Injection too fast? High co-solvent %? adverse_effects->too_fast Yes known_effect Known vehicle effect? (e.g., DMSO anti-inflammatory) biological_effects->known_effect Yes slow_injection Solution: - Slow injection rate - Perform tolerability study too_fast->slow_injection use_as_baseline Solution: - Use vehicle as baseline - Acknowledge in analysis known_effect->use_as_baseline Yes reformulate Solution: - Reformulate with lower co-solvent % - Consider alternative vehicle known_effect->reformulate No, effect is confounding

Caption: Troubleshooting workflow for unexpected effects in the vehicle control group.

References

Technical Support Center: Addressing Poor Reproducibility in LY203647 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental evaluation of LY203647, a selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors. Our goal is to help you achieve more consistent and reproducible results in your assays.

Understanding the Mechanism of Action of this compound

This compound is a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). By binding to this receptor, it prevents the downstream signaling cascade initiated by the endogenous ligands LTD4 and LTE4. This signaling is crucial in inflammatory and allergic responses.

Cysteinyl Leukotriene Signaling Pathway

The binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to the CysLT1 receptor, a Gq protein-coupled receptor (GPCR), activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that leads to cellular responses such as smooth muscle contraction and inflammation. This compound blocks the initial binding of LTD4 and LTE4 to the CysLT1 receptor, thereby inhibiting this entire cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLT1R CysLT1 Receptor PLC Phospholipase C (PLC) CysLT1R->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response leads to LTD4_LTE4 LTD4 / LTE4 LTD4_LTE4->CysLT1R binds This compound This compound This compound->CysLT1R blocks start Start Assay prep_membranes Prepare CysLT1R Membranes start->prep_membranes incubate Incubate: Membranes + [³H]-LTD4 + this compound prep_membranes->incubate filter Separate Bound/ Free Ligand (Filtration) incubate->filter quantify Quantify Bound Radioactivity filter->quantify analyze Analyze Data (IC50/Ki) quantify->analyze start Start seed_cells Seed CysLT1R-expressing Cells in Plate start->seed_cells load_dye Load Cells with Ca²⁺-sensitive Dye (e.g., Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate with This compound load_dye->pre_incubate add_agonist Add LTD4 Agonist pre_incubate->add_agonist measure_fluorescence Measure Fluorescence (Kinetic Reading) add_agonist->measure_fluorescence analyze Analyze Data (EC50/IC50) measure_fluorescence->analyze start Start dissect_tissue Dissect Smooth Muscle Tissue (e.g., Guinea Pig Trachea) start->dissect_tissue mount_tissue Mount Tissue in Organ Bath dissect_tissue->mount_tissue equilibrate Equilibrate and Apply Tension mount_tissue->equilibrate add_antagonist Add this compound equilibrate->add_antagonist add_agonist Add LTD4 (Cumulative Doses) add_antagonist->add_agonist record_contraction Record Contraction (Force Transducer) add_agonist->record_contraction analyze Analyze Data (Dose-Response Curve) record_contraction->analyze

Technical Support Center: LY203647 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of serum proteins on the in vitro activity of LY203647.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective and potent antagonist of the leukotriene D4 (LTD4) and leukotriene E4 (LTE4) receptors.[1][2] It functions by competitively binding to the cysteinyl leukotriene receptor 1 (CysLT1R), thereby blocking the downstream signaling cascade typically initiated by the binding of its natural ligands, LTD4 and LTE4. This inhibition prevents physiological responses associated with leukotriene activation, such as smooth muscle contraction and inflammatory processes.[2][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds & Activates This compound This compound This compound->CysLT1R Inhibits G_Protein Gq/11 G-Protein Activation CysLT1R->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Contraction, Inflammation) Ca_Release->Response PKC->Response

Caption: Leukotriene D4 (LTD4) Signaling Pathway and this compound Inhibition.

Q2: How do serum proteins in cell culture media affect the measured in vitro activity of this compound?

Serum contains proteins such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG) that can bind to small molecule drugs.[4] Only the unbound, or "free," fraction of a drug is available to interact with its target receptor.[4] When this compound is added to cell culture medium containing serum, a portion of the drug will bind to these proteins. This sequestration reduces the effective concentration of this compound available to antagonize the CysLT1 receptor, leading to a higher apparent half-maximal inhibitory concentration (IC50). This phenomenon is known as an "IC50 shift."

Table 1: Illustrative Example of Serum Protein Impact on this compound IC50
Assay ConditionHSA ConcentrationAAG ConcentrationApparent IC50 (nM)Fold Shift vs. Protein-Free
Protein-Free Buffer0 mg/mL0 mg/mL101.0
Physiological HSA45 mg/mL0 mg/mL505.0
Physiological AAG1 mg/mL1 mg/mL303.0
10% FBS (Typical)~4.5 mg/mL~0.1 mg/mL252.5

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Troubleshooting Guides

Problem: The measured IC50 value for this compound in our cell-based assay is significantly higher than literature values.

This is a common issue that can often be traced to assay conditions, particularly the presence of serum proteins. Follow this guide to troubleshoot the problem.

Start High Apparent IC50 Observed CheckSerum Is serum or albumin (e.g., FBS, BSA) present in the assay medium? Start->CheckSerum ActionReduceSerum Serum proteins bind this compound, reducing its free concentration. ACTION: Perform IC50 shift assay. (See Protocol Below) CheckSerum->ActionReduceSerum YES CheckOther Investigate other factors CheckSerum->CheckOther NO SerumPresent YES SerumAbsent NO OtherFactors Potential Other Causes: - Incorrect cell density - Extended incubation time - Agonist (LTD4) concentration too high - Compound degradation - Reagent/plate issues CheckOther->OtherFactors

Caption: Troubleshooting workflow for unexpectedly high IC50 values.

Guide: How to Experimentally Determine the Impact of Serum Proteins on this compound Activity.

To quantify the effect of serum proteins on this compound's potency, an IC50 shift assay should be performed. This involves determining the IC50 of the compound in the presence of varying concentrations of a specific serum protein (e.g., HSA) or a complex mixture like Fetal Bovine Serum (FBS).

Experimental Protocol: IC50 Shift Assay for this compound

This protocol outlines a cell-based functional assay to measure the inhibition of LTD4-induced calcium mobilization by this compound in the presence and absence of serum proteins.

1. Cell Preparation:

  • Culture cells expressing the CysLT1 receptor (e.g., CHO-CysLT1 or a relevant human cell line) to ~80-90% confluency.

  • Harvest cells and resuspend in a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • After loading, wash the cells and resuspend them in the serum-free assay buffer at the desired density.

2. Reagent Preparation:

  • This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Serial Dilutions: Create a serial dilution series of this compound in DMSO.

  • Protein Solutions: Prepare assay buffers containing different concentrations of the protein of interest (e.g., 0%, 0.1%, 1%, 10% FBS, or physiological concentrations of HSA).

  • Working Solutions: Prepare the final this compound working solutions by diluting the DMSO series into each of the different protein-containing buffers. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).

  • Agonist Solution: Prepare a solution of LTD4 at a concentration that elicits ~80% of the maximal response (EC80). This should be determined in a preliminary experiment.

3. Assay Procedure:

  • Plate the dye-loaded cells into a 96- or 384-well microplate.

  • Add the this compound working solutions (with varying protein concentrations) to the appropriate wells.

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.

  • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Initiate reading and, after establishing a stable baseline, add the LTD4 agonist solution to all wells.

  • Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.

4. Data Analysis:

  • Calculate the peak fluorescence response for each well.

  • Normalize the data: Set the average response of vehicle-only wells as 100% and the response of wells with a maximally inhibiting concentration of this compound as 0%.

  • For each protein concentration, plot the normalized response against the logarithm of this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.[5]

  • The "IC50 shift" is the ratio of the IC50 value in the presence of protein to the IC50 value in the absence of protein.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture & Harvest CysLT1R-expressing cells P2 Load cells with Calcium Dye (e.g., Fluo-4) P1->P2 A1 Plate dye-loaded cells P2->A1 P3 Prepare serial dilutions of this compound in DMSO A2 Add this compound dilutions (in respective protein buffers) P3->A2 P4 Prepare buffers with varying [Serum Protein] (e.g., 0%, 1%, 10% FBS) P4->A2 A1->A2 A3 Incubate (15-30 min) A2->A3 A4 Measure baseline fluorescence A3->A4 A5 Add LTD4 Agonist (EC80) A4->A5 A6 Measure peak fluorescence A5->A6 D1 Normalize Response Data A6->D1 D2 Plot Dose-Response Curves for each [Protein] D1->D2 D3 Calculate IC50 value for each curve D2->D3 D4 Determine IC50 Shift Ratio: (IC50 with protein) / (IC50 w/o protein) D3->D4

Caption: Experimental workflow for an IC50 shift assay.

References

Best practices for long-term storage of LY203647 stock

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of LY203647 stock. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, it is highly recommended to dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for small molecule inhibitors due to its excellent solubilizing properties and compatibility with many biological assays. Ensure the DMSO is of high purity and stored under dry conditions to prevent the introduction of water, which can degrade the compound over time.[1] For aqueous-based experiments, further dilution into an appropriate buffer or cell culture medium is necessary. The final concentration of DMSO in your experimental setup should typically be kept below 0.5% to avoid solvent-induced toxicity or off-target effects.[1]

Q2: What are the optimal conditions for long-term storage of this compound stock solutions?

A2: To ensure the long-term stability and integrity of your this compound stock, it is crucial to store it under the proper conditions. This includes adhering to recommended temperatures, protecting it from light, and minimizing freeze-thaw cycles.

Q3: How should I handle the this compound powder upon receipt?

A3: Upon receiving this compound as a powder, it is best to store it in a cool, dry, and dark place. If you do not plan to use it immediately, store the powder at -20°C or -80°C. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can lead to hydrolysis.

Q4: How can I assess the stability of my stored this compound?

A4: The most reliable method for assessing the stability of your this compound stock is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][2][3] This technique can separate the intact compound from any potential degradation products. By comparing the peak area of the active compound in an aged sample to that of a freshly prepared standard, you can quantify its purity and concentration.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

FormSolventStorage TemperatureContainerLight ProtectionExpected Stability (General Guideline)
PowderN/A-20°C or -80°CTightly sealed vialAmber vial or stored in the dark> 1 year
Stock SolutionAnhydrous DMSO-80°CLow-adsorption, tightly sealed vialsAmber vial or stored in the dark> 6 months
Working DilutionsAqueous Buffer/Medium2-8°C (Short-term)Sterile tubesRequired< 24 hours

Note: These are general guidelines based on best practices for small molecule inhibitors. It is highly recommended to perform your own stability studies for critical long-term experiments.

Experimental Protocols

Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure to assess the stability of this compound. Optimization of chromatographic conditions may be required.

Materials:

  • This compound stock solution (aged sample)

  • Freshly prepared this compound standard solution of known concentration

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of acetonitrile and water, with a small percentage of formic acid (e.g., 0.1%) to improve peak shape. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.

  • Sample Preparation:

    • Thaw the aged this compound stock solution and the freshly prepared standard on ice.

    • Dilute both samples to a working concentration (e.g., 10 µM) in the initial mobile phase composition.

  • HPLC Analysis:

    • Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 10 µL) of the standard solution and record the chromatogram.

    • Inject the same volume of the aged sample solution and record the chromatogram.

    • Analyze the chromatograms for the retention time and peak area of this compound. The appearance of new peaks in the aged sample may indicate degradation.

  • Data Analysis:

    • Compare the peak area of this compound in the aged sample to that of the standard to determine the percentage of the compound remaining.

    • Calculate the purity of the aged sample by dividing the peak area of the parent compound by the total peak area of all detected peaks.

Troubleshooting Guide

Issue: Diminished or inconsistent biological activity of this compound in my experiments.

This is a common issue that can arise from several factors, including compound degradation, improper handling, or experimental variability. The following troubleshooting guide will help you identify and resolve the potential causes.

Diagram 1: Troubleshooting Workflow for Inconsistent this compound Activity

TroubleshootingWorkflow Troubleshooting Inconsistent this compound Activity start Start: Inconsistent Activity Observed check_storage Verify Storage Conditions (-80°C, dark, aliquoted?) start->check_storage check_handling Review Handling Procedures (avoid freeze-thaw, light exposure?) check_storage->check_handling If conditions are correct prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh If conditions are incorrect check_solvent Assess Solvent Quality (anhydrous DMSO?) check_handling->check_solvent If handling is correct check_handling->prepare_fresh If handling is incorrect stability_test Perform Stability Test (e.g., HPLC) check_solvent->stability_test If solvent is appropriate check_solvent->prepare_fresh If solvent is old/wet stability_test->prepare_fresh If degradation is detected re_evaluate Re-evaluate Experimental Protocol (pipetting, cell density, etc.) stability_test->re_evaluate If no degradation is detected resolve Issue Resolved prepare_fresh->resolve re_evaluate->resolve

Caption: A logical flow for troubleshooting inconsistent experimental results with this compound.

Diagram 2: Experimental Workflow for Long-Term Storage and Use of this compound

ExperimentalWorkflow Workflow for this compound Storage and Use receipt Receive this compound Powder store_powder Store Powder at -80°C receipt->store_powder prepare_stock Prepare Stock in Anhydrous DMSO store_powder->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store_aliquots Store Aliquots at -80°C aliquot->store_aliquots use_in_experiment Use Aliquot for Experiment store_aliquots->use_in_experiment discard Discard Unused Portion of Aliquot use_in_experiment->discard end End of Workflow discard->end

Caption: A recommended workflow for handling this compound from receipt to experimental use.

References

Validating LY203647 activity in a new experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for validating the activity of the leukotriene receptor antagonist, LY203647, in a new experimental setup. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and selective antagonist of the cysteinyl leukotriene receptors, specifically targeting the receptors for leukotriene D4 (LTD4) and leukotriene E4 (LTE4).[1][2] By blocking these receptors, this compound inhibits the downstream signaling pathways that lead to inflammatory responses such as bronchoconstriction and vascular permeability.

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in research to investigate the roles of LTD4 and LTE4 in various physiological and pathological processes, including asthma, allergic rhinitis, and other inflammatory conditions.[2] It can be used as a tool to probe the involvement of the leukotriene signaling pathway in different experimental models.

Q3: What cell types are suitable for testing this compound activity?

A3: Cell lines that endogenously or recombinantly express the cysteinyl leukotriene 1 (CysLT1) receptor are suitable for testing this compound activity. Examples include smooth muscle cells, lung macrophages, and various transfected cell lines.

Q4: What are the expected outcomes of a successful this compound validation experiment?

A4: A successful validation experiment will demonstrate that this compound can competitively inhibit the binding of LTD4 or LTE4 to its receptor and block the subsequent intracellular signaling, such as the mobilization of intracellular calcium.

Quantitative Data Summary

CompoundAssay TypeSpecies/SystemParameterValue
This compound LTD4-induced pressor responsePithed Rat (in vivo)ED₅₀7.5 mg/kg[3]
Reference Antagonists
MontelukastRadioligand Binding (CysLT1R)Human Lung MembranesKᵢ0.18 nM
ZafirlukastRadioligand Binding (CysLT1R)Human Lung MembranesKᵢ0.34 nM
PranlukastRadioligand Binding (CysLT1R)Guinea Pig Lung MembranesIC₅₀1.7 nM

Signaling Pathways and Experimental Workflow

Leukotriene Signaling Pathway

The following diagram illustrates the signaling pathway of cysteinyl leukotrienes (LTD4 and LTE4) and the point of inhibition by this compound.

Leukotriene Signaling Pathway Leukotriene Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTD4/LTE4 LTD4 / LTE4 CysLT1R CysLT1 Receptor LTD4/LTE4->CysLT1R Binds Gq Gq Protein CysLT1R->Gq Activates This compound This compound This compound->CysLT1R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Contraction, Inflammation) Ca2->Response Mediates

Caption: Leukotriene signaling pathway and this compound inhibition.

Experimental Workflow for Validating this compound Activity

This diagram outlines the general workflow for validating the activity of this compound in a new experimental setup.

Experimental Workflow Workflow for this compound Activity Validation start Start: Hypothesis This compound antagonizes CysLT1R cell_prep Cell Culture and Preparation (CysLT1R-expressing cells) start->cell_prep assay_choice Choose Assay cell_prep->assay_choice binding_assay Radioligand Binding Assay assay_choice->binding_assay Direct Binding calcium_assay Intracellular Calcium Flux Assay assay_choice->calcium_assay Functional Response protocol_binding Perform Binding Assay (Varying this compound concentrations vs. labeled LTD4) binding_assay->protocol_binding protocol_calcium Perform Calcium Flux Assay (Pre-incubate with this compound, then stimulate with LTD4) calcium_assay->protocol_calcium data_analysis Data Analysis protocol_binding->data_analysis protocol_calcium->data_analysis troubleshooting Troubleshoot? data_analysis->troubleshooting Unexpected Results end Conclusion: This compound activity validated data_analysis->end Expected Results troubleshooting->cell_prep Re-evaluate Setup

Caption: Workflow for LY2-3647 activity validation.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the CysLT1 receptor through competitive inhibition of a radiolabeled ligand (e.g., [³H]-LTD4).

Materials:

  • CysLT1R-expressing cell membranes

  • This compound

  • [³H]-LTD4 (Radioligand)

  • Unlabeled LTD4 (for non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂, 10 mM CaCl₂)

  • Wash Buffer (ice-cold Assay Buffer)

  • Glass fiber filters

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well filter plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled LTD4), and competitive binding (radioligand + varying concentrations of this compound).

  • Reagent Addition:

    • To all wells, add 50 µL of Assay Buffer.

    • To competitive binding wells, add 50 µL of the appropriate this compound dilution.

    • To non-specific binding wells, add 50 µL of a high concentration of unlabeled LTD4 (e.g., 1 µM).

    • Add 50 µL of [³H]-LTD4 to all wells at a final concentration near its K₋d.

  • Initiate Reaction: Add 50 µL of the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

Intracellular Calcium Flux Assay

This protocol measures the ability of this compound to inhibit LTD4-induced increases in intracellular calcium.

Materials:

  • CysLT1R-expressing cells

  • This compound

  • LTD4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells into a 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove culture medium from the cells and add the loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15-20 minutes at room temperature. Include vehicle-only control wells.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of LTD4 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

    • Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the percentage of inhibition of the LTD4-induced calcium response against the log concentration of this compound to determine the IC₅₀ value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low signal in the binding assay 1. Degraded radioligand.2. Inactive cell membranes.3. Insufficient membrane protein.1. Aliquot and properly store new radioligand.2. Prepare fresh cell membranes and store them at -80°C.3. Perform a protein concentration assay and increase the amount of membrane per well.
High non-specific binding 1. Radioligand concentration is too high.2. Insufficient washing.3. Filters not pre-treated (if required).1. Titrate the radioligand to a concentration at or below its K₋d.2. Increase the number and volume of washes with ice-cold buffer.3. Pre-soak filters in an appropriate solution (e.g., polyethyleneimine) if necessary.
No calcium response to LTD4 1. Low or no CysLT1R expression.2. Inactive LTD4 agonist.3. Cells are not viable or are over-confluent.1. Verify receptor expression via Western blot or qPCR.2. Use a fresh, validated stock of LTD4.3. Ensure cells are healthy and within their optimal growth phase. Perform a cell viability assay.
High background fluorescence in calcium assay 1. Incomplete removal of the fluorescent dye.2. Autofluorescence of the compound.1. Increase the number of cell washes after dye loading.2. Run a control plate with the compound and no cells to check for intrinsic fluorescence.
Inconsistent results between replicates 1. Pipetting errors.2. Uneven cell seeding.3. Temperature fluctuations.1. Use calibrated pipettes and ensure proper mixing.2. Ensure a single-cell suspension before plating and check for even distribution.3. Maintain consistent temperatures during incubation and measurement steps.

References

Validation & Comparative

A Comparative Guide to LY203647 and Pranlukast in Leukotriene Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two cysteinyl leukotriene receptor 1 (CysLT1) antagonists: LY203647 and pranlukast (B1678047). Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators implicated in the pathophysiology of asthma and other allergic diseases. Antagonism of the CysLT1 receptor is a key therapeutic strategy for managing these conditions. This document outlines the available preclinical and clinical data for both compounds, presenting their pharmacological profiles in a comparative framework.

Mechanism of Action

Both this compound and pranlukast are selective antagonists of the CysLT1 receptor. By binding to this receptor, they prevent the binding of endogenous CysLTs, such as leukotriene D4 (LTD4) and leukotriene E4 (LTE4). This action blocks the downstream signaling cascade that leads to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.

Quantitative Comparison of Pharmacological Parameters

The following tables summarize the available quantitative data for this compound and pranlukast, focusing on their binding affinity and functional antagonism at the CysLT1 receptor. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources.

Table 1: CysLT1 Receptor Binding Affinity

CompoundParameterValueSpecies/TissueRadioligandReference
Pranlukast IC500.8 nMHuman CysLT1 ReceptorNot Specified[1]
IC500.3 µMGuinea Pig TracheaNot Specified[2]
IC500.6 µMGuinea Pig TracheaNot Specified[2]
This compound Ki, IC50Not available in public literature---

IC50: Half maximal inhibitory concentration. A lower value indicates higher binding affinity. Ki: Inhibition constant, an indicator of binding affinity.

Table 2: Functional Antagonism

CompoundParameterValueTissue/AssayAgonistReference
Pranlukast pKB7Guinea Pig Trachea (Mucus Secretion)LTD4[2]
This compound pA2Not available in public literature---

pKB: The negative logarithm of the equilibrium dissociation constant of an antagonist. A higher value indicates greater potency. pA2: A measure of the potency of a competitive antagonist. A higher value indicates greater potency.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the leukotriene signaling pathway and a general experimental workflow for assessing CysLT1 receptor antagonism.

Leukotriene Signaling Pathway AA Arachidonic Acid FLAP 5-LOX-activating protein (FLAP) FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 Converts LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to LTE4->CysLT1R Binds to Response Pathophysiological Responses (Bronchoconstriction, Inflammation, etc.) CysLT1R->Response Activates Antagonist This compound / Pranlukast Antagonist->CysLT1R Blocks

Leukotriene Signaling Pathway and Point of Antagonism.

Experimental Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Antagonism Assay B_Prep 1. Membrane Preparation (e.g., from cells expressing CysLT1R) B_Incubate 2. Incubation - Membranes - Radiolabeled Ligand ([3H]LTD4) - Unlabeled Antagonist (this compound or Pranlukast) B_Prep->B_Incubate B_Filter 3. Filtration (Separate bound from free radioligand) B_Incubate->B_Filter B_Count 4. Scintillation Counting (Quantify bound radioactivity) B_Filter->B_Count B_Analysis 5. Data Analysis (Determine Ki or IC50) B_Count->B_Analysis F_Prep 1. Tissue/Cell Preparation (e.g., Guinea Pig Trachea) F_Antagonist 2. Addition of Antagonist (this compound or Pranlukast) F_Prep->F_Antagonist F_Agonist 3. Addition of Agonist (LTD4) F_Antagonist->F_Agonist F_Measure 4. Measurement of Response (e.g., Muscle Contraction) F_Agonist->F_Measure F_Analysis 5. Data Analysis (Determine pA2 or pKB) F_Measure->F_Analysis

Generalized Experimental Workflows for Characterizing CysLT1 Receptor Antagonists.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize CysLT1 receptor antagonists.

CysLT1 Receptor Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Tissues (e.g., guinea pig lung parenchyma) or cells known to express the CysLT1 receptor (e.g., U937 cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method such as the Bradford or BCA assay.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added: membrane preparation, a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD4), and a range of concentrations of the unlabeled antagonist (this compound or pranlukast).

    • Total binding is determined in the absence of the unlabeled antagonist, and non-specific binding is measured in the presence of a high concentration of an unlabeled CysLT1 receptor agonist (e.g., LTD4).

    • The plate is incubated to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (e.g., Guinea Pig Trachea Contraction)

This assay measures the ability of an antagonist to inhibit the physiological response induced by a CysLT1 receptor agonist.

  • Tissue Preparation:

    • A guinea pig is euthanized, and the trachea is excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • The trachea is cleaned of adhering connective tissue and cut into rings or strips.

    • The tissue preparations are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration and Contraction:

    • The tissues are allowed to equilibrate under a resting tension for a specified period.

    • A cumulative concentration-response curve to a CysLT1 receptor agonist (e.g., LTD4) is generated to establish a baseline response.

  • Antagonist Incubation:

    • The tissues are washed and then incubated with a fixed concentration of the antagonist (this compound or pranlukast) for a predetermined time.

  • Agonist Challenge:

    • In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.

  • Data Analysis:

    • The dose-ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated.

    • A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose-ratio of 2, is determined from the Schild plot. A linear Schild plot with a slope of unity is indicative of competitive antagonism. The pKB value can also be determined from the rightward shift in the agonist concentration-response curve.

Summary and Conclusion

Both this compound and pranlukast are established antagonists of the CysLT1 receptor, a key target in the management of asthma and allergic conditions. Pranlukast is a clinically approved drug with a well-documented pharmacological profile, including specific binding affinity and functional potency data.[5][6] In contrast, while preclinical studies have demonstrated the potent and selective antagonistic activity of this compound, specific quantitative metrics such as Ki, IC50, and pA2 values are not as readily available in the public literature.[3][4]

This guide provides a framework for understanding and comparing these two important compounds. For researchers and drug development professionals, the provided data and experimental protocols offer a foundation for further investigation and comparative analysis in the field of leukotriene receptor antagonism. The diagrams serve to visually represent the complex signaling pathways and experimental procedures involved in the study of these therapeutic agents. Further head-to-head studies would be beneficial to provide a more definitive comparative assessment of their pharmacological profiles.

References

A Comparative Guide to the Leukotriene Receptor Antagonists: LY203647 and LY171883

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two leukotriene receptor antagonists, LY203647 and LY171883. Both compounds have been investigated for their potential in treating inflammatory conditions, particularly those involving the cysteinyl leukotriene (CysLT) signaling pathway. This document summarizes their performance based on available experimental data, outlines the methodologies used in these key experiments, and visualizes the relevant biological pathways and workflows.

Introduction to this compound and LY171883

LY171883 is an orally active and potent antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors. It has been shown to inhibit responses to these inflammatory mediators in a variety of experimental systems. In addition to its primary activity as a CysLT receptor antagonist, LY171883 also exhibits inhibitory effects on phosphodiesterase (PDE).

This compound is a newer compound that was developed based on the proposed binding model of LY171883 to the LTE4 receptor. It was designed to have good LTD4 antagonist activity and has been selected for clinical evaluation, suggesting a potentially favorable pharmacological profile.

Quantitative Comparison of Efficacy

To objectively compare the efficacy of this compound and LY171883, their antagonist potency is a key parameter. The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.

Table 1: Leukotriene Receptor Antagonist Potency of LY171883

Tissue PreparationAgonistpA₂ Value
Guinea Pig IleumLTD₄7.15
Guinea Pig TracheaLTD₄6.47
Guinea Pig Lung ParenchymaLTD₄6.47

Data sourced from Fleisch et al., 1985, J. Pharmacol. Exp. Ther. 233(1):148-57.

Note on this compound Data: Quantitative pA2 values for this compound from directly comparable studies are not publicly available at this time. However, its selection for clinical evaluation suggests significant potency as an LTD4 antagonist.

Table 2: Phosphodiesterase (PDE) Inhibitory Activity of LY171883

Tissue/Cell TypeIC₅₀ (µM)
Human Polymorphonuclear Leukocytes22.6
Guinea Pig Lung6.9
Guinea Pig Trachea>100
Guinea Pig Ileum209

IC₅₀ is the half maximal inhibitory concentration.

Experimental Protocols

The following section details the methodology for a key experiment used to determine the antagonist potency (pA2 value) of compounds like this compound and LY171883.

Determination of pA₂ Value in Guinea Pig Isolated Trachea

Objective: To quantify the competitive antagonist potency of a test compound against LTD₄-induced smooth muscle contraction in guinea pig trachea.

Materials:

  • Male Hartley guinea pigs (300-500 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1)

  • Leukotriene D₄ (LTD₄)

  • Test compounds (this compound or LY171883)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Guinea pigs are euthanized, and the tracheas are excised and placed in cold Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings (approximately 2-3 mm in width).

  • Mounting: The tracheal rings are suspended between two L-shaped stainless-steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂.

  • Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0-1.5 g. During this period, the bath solution is changed every 15 minutes.

  • Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to LTD₄ is obtained by adding increasing concentrations of LTD₄ to the organ bath and recording the resulting isometric contractions.

  • Antagonist Incubation: The tissues are washed, and after a recovery period, a specific concentration of the antagonist (this compound or LY171883) is added to the organ bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve (in the presence of Antagonist): Following the incubation period, a second cumulative concentration-response curve to LTD₄ is generated in the presence of the antagonist.

  • Schild Analysis: Steps 5 and 6 are repeated with at least three different concentrations of the antagonist. The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA₂ value.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated.

Leukotriene D4 Signaling Pathway cluster_membrane Cell Membrane cluster_cell Intracellular Signaling LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds G_Protein Gq Protein Activation CysLT1R->G_Protein LY_Compound This compound / LY171883 LY_Compound->CysLT1R Antagonizes PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Caption: Leukotriene D4 Signaling Pathway.

pA2 Determination Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis start Isolate Guinea Pig Trachea mount Mount Tracheal Rings in Organ Bath start->mount equilibrate Equilibrate Tissue mount->equilibrate control_crc Generate Control LTD4 Concentration-Response Curve (CRC) equilibrate->control_crc wash1 Wash Tissue control_crc->wash1 add_antagonist Incubate with Antagonist (this compound or LY171883) wash1->add_antagonist antagonist_crc Generate LTD4 CRC in Presence of Antagonist add_antagonist->antagonist_crc wash2 Wash Tissue antagonist_crc->wash2 repeat_exp Repeat with Different Antagonist Concentrations wash2->repeat_exp repeat_exp->add_antagonist Loop calc_dr Calculate Dose Ratios repeat_exp->calc_dr Proceed to Analysis schild_plot Construct Schild Plot calc_dr->schild_plot det_pa2 Determine pA2 Value schild_plot->det_pa2

Caption: Experimental Workflow for pA2 Determination.

Head-to-Head Comparison: LY203647 and Montelukast in Cysteinyl Leukotriene Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two cysteinyl leukotriene (CysLT) receptor antagonists: LY203647 and montelukast (B128269). While montelukast has achieved widespread clinical use for the treatment of asthma and allergic rhinitis, this compound was a subject of earlier preclinical research. This document synthesizes available data to offer a comparative analysis of their performance, supported by experimental methodologies.

Overview and Mechanism of Action

Both this compound and montelukast are selective antagonists of the cysteinyl leukotriene type 1 (CysLT1) receptor.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory lipid mediators derived from arachidonic acid.[3][4] Their binding to the CysLT1 receptor on various cells, including airway smooth muscle and inflammatory cells, triggers a signaling cascade that leads to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment—all hallmark features of asthma and allergic rhinitis.[5][6]

This compound and montelukast competitively bind to the CysLT1 receptor, thereby blocking the binding of endogenous cysteinyl leukotrienes and inhibiting their pro-inflammatory and bronchoconstrictive effects.[2][7]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and montelukast from various preclinical studies.

Disclaimer: The data presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions, tissues, and methodologies.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

CompoundAssay TypeTissue/Cell LineLigandParameterValueReference
This compound Functional AntagonismGuinea Pig IleumLTD₄pA₂7.5[2]
This compound Functional AntagonismGuinea Pig TracheaLTD₄pA₂7.8[2]
This compound Functional AntagonismGuinea Pig Lung ParenchymaLTD₄pA₂8.1[2]
Montelukast Receptor BindingHuman Lung Parenchyma Membranes[³H]-LTD₄Ki~0.5 - 2.0 nM[8]
Montelukast Functional AntagonismNot SpecifiedLTD₄IC₅₀0.122 ± 0.037 µM (at P2Y₁ receptors)[9]

Table 2: In Vivo Efficacy

CompoundAnimal ModelChallengeEndpointEfficacyReference
This compound Pithed RatLTD₄-induced pressor responseED₅₀7.5 mg/kg (i.v.)[2]
This compound Anesthetized DogsLTD₄ infusionReversal of myocardial depression and vasoconstrictionDose-dependent inhibition (1-10 mg/kg, i.v.)[2]
Montelukast Ovalbumin-sensitized Guinea PigsInhaled LTC₄ and LTD₄Inhibition of bronchoconstrictionPotent suppression with inhaled administration[10]

Signaling Pathway and Experimental Workflows

Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling Pathway

The binding of cysteinyl leukotrienes (LTD₄) to the CysLT1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling pathway.[3][5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11][12] The elevated intracellular calcium and PKC activation in smooth muscle cells ultimately result in contraction and bronchoconstriction.[13] this compound and montelukast act by blocking the initial binding of LTD₄ to the receptor, thus inhibiting this entire downstream cascade.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor Gq Gq Protein CysLT1R->Gq Activates LTD4 LTD4 (Leukotriene D4) LTD4->CysLT1R Binds & Activates Antagonist This compound / Montelukast Antagonist->CysLT1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: CysLT1 Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflow: In Vitro Functional Assay (Guinea Pig Trachea)

This workflow describes a common method to assess the functional antagonism of CysLT1 receptor antagonists on airway smooth muscle contraction.

Functional_Assay_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A1 Euthanize Guinea Pig A2 Dissect Trachea A1->A2 A3 Prepare Tracheal Rings A2->A3 B1 Suspend Rings in Organ Bath A3->B1 B2 Equilibrate under Tension B1->B2 C1 Add Antagonist (this compound or Montelukast) or Vehicle B2->C1 C2 Induce Contraction with LTD4 C1->C2 D1 Measure Isometric Contraction C2->D1 D2 Construct Dose-Response Curves D1->D2 D3 Calculate pA₂ or IC₅₀ D2->D3

Caption: Workflow for In Vitro Functional Antagonism Assay.

Detailed Experimental Protocols

CysLT1 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound (this compound or montelukast) for the CysLT1 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line expressing the human CysLT1 receptor (e.g., U937 cells or transfected HEK293 cells).

  • Radioligand: [³H]-LTD₄ (specific activity ~100-200 Ci/mmol).

  • Test Compounds: this compound and montelukast at various concentrations.

  • Non-specific Binding Control: A high concentration of unlabeled LTD₄.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 10 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters and a cell harvester.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the CysLT1 receptor in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes + [³H]-LTD₄ (at a concentration near its Kd).

    • Non-specific Binding: Membranes + [³H]-LTD₄ + excess unlabeled LTD₄.

    • Competitive Binding: Membranes + [³H]-LTD₄ + varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Bronchoconstriction Assay (Guinea Pig Model)

Objective: To evaluate the in vivo efficacy of a test compound in inhibiting leukotriene-induced bronchoconstriction.

Materials:

  • Animals: Male Hartley guinea pigs.

  • Anesthetic: e.g., pentobarbital.

  • Agonist: Leukotriene D₄ (LTD₄).

  • Test Compounds: this compound or montelukast.

  • Vehicle Control.

  • Equipment: Ventilator, pressure transducer to measure pulmonary inflation pressure or airway resistance.

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and cannulate the trachea for artificial ventilation. Monitor cardiovascular and respiratory parameters.

  • Drug Administration: Administer the test compound (this compound or montelukast) or vehicle via a specific route (e.g., intravenous, intraperitoneal, or oral) at a defined time before the challenge.

  • Bronchoconstrictor Challenge: Administer a bolus of LTD₄ intravenously to induce bronchoconstriction.

  • Measurement of Bronchoconstriction: Continuously record the changes in pulmonary inflation pressure or airway resistance. The peak increase in these parameters is taken as the measure of bronchoconstriction.

  • Data Analysis: Compare the magnitude of the bronchoconstrictor response to LTD₄ in the presence and absence of the antagonist. Calculate the percentage inhibition of the response at different doses of the antagonist to determine the ED₅₀.

Conclusion

References

Zafirlukast as a Research Alternative to LY203647: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of pharmacology, immunology, and drug development, the study of inflammatory pathways mediated by cysteinyl leukotrienes (CysLTs) is of paramount importance. Both Zafirlukast (B1683622) and LY203647 are potent antagonists of the cysteinyl leukotriene receptor 1 (CysLT1), making them valuable tools for investigating the roles of these lipid mediators in various physiological and pathological processes. This guide provides a comprehensive comparison of Zafirlukast and this compound to assist researchers in selecting the appropriate tool for their experimental needs, with a focus on Zafirlukast as a well-characterized and readily available alternative.

Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

Zafirlukast and this compound share a common mechanism of action as competitive antagonists of the CysLT1 receptor.[1] Cysteinyl leukotrienes, including LTC4, LTD4, and LTE4, are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma and other inflammatory conditions.[2] They exert their effects by binding to CysLT1 receptors, which are predominantly found on airway smooth muscle cells and various inflammatory cells.[3] This binding triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, edema, and the recruitment of eosinophils.

Both Zafirlukast and this compound selectively bind to the CysLT1 receptor, thereby preventing the binding of the endogenous CysLTs and inhibiting their pro-inflammatory and bronchoconstrictive effects.[4][5] While both compounds target the same receptor, their distinct chemical structures may lead to differences in potency, selectivity, and pharmacokinetic properties.

Quantitative Comparison of In Vitro Activity

A direct quantitative comparison of the in vitro potency of Zafirlukast and this compound is challenging due to the limited publicly available data for this compound. However, extensive research on Zafirlukast has provided a wealth of data on its binding affinity and functional antagonism.

ParameterZafirlukastThis compoundAssay System
Binding Affinity (Ki) ~0.4 nMData not availableHuman CysLT1 Receptor
Functional Antagonism (pA2/pKB) ~7.0Data not availableGuinea Pig Trachea (vs. LTD4)[6]
Functional Antagonism (IC50) ~0.6 µM"Good LTD4 antagonist activity"[5]Guinea Pig Trachea (vs. LTD4)[6]
In Vivo Antagonism (ED50) Data not available7.5 mg/kg (i.v.)Pithed Rat (vs. LTD4-induced pressor response)[4]

Note: The available data for this compound is primarily qualitative or from in vivo studies, making direct potency comparisons with Zafirlukast's in vitro data difficult. Researchers should interpret these values with caution and consider the different experimental contexts.

Signaling Pathways and Experimental Workflows

To aid in experimental design, the following diagrams illustrate the cysteinyl leukotriene signaling pathway and a typical workflow for characterizing a CysLT1 receptor antagonist.

cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor Gq/11 Gq/11 CysLT1 Receptor->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Intracellular Ca2+ Release Intracellular Ca2+ Release IP3->Intracellular Ca2+ Release Zafirlukast / this compound Zafirlukast / this compound Zafirlukast / this compound->CysLT1 Receptor Cellular Responses Bronchoconstriction, Inflammation, Vascular Permeability Intracellular Ca2+ Release->Cellular Responses

Caption: Cysteinyl Leukotriene Signaling Pathway and Antagonist Action.

cluster_workflow Experimental Workflow: CysLT1 Receptor Antagonist Characterization start Start receptor_binding Radioligand Binding Assay (Determine Ki) start->receptor_binding functional_assay Functional Assay (e.g., Calcium Mobilization, Contraction Assay) (Determine IC50 or pA2) start->functional_assay data_analysis Data Analysis and Comparison receptor_binding->data_analysis selectivity_assay Selectivity Profiling (vs. other receptors) functional_assay->selectivity_assay functional_assay->data_analysis selectivity_assay->data_analysis conclusion End data_analysis->conclusion

Caption: Workflow for CysLT1 Antagonist Characterization.

Experimental Protocols

Radioligand Binding Assay for CysLT1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Zafirlukast) for the CysLT1 receptor.

Materials:

  • Cell membranes expressing the CysLT1 receptor (e.g., from transfected cell lines or guinea pig lung)

  • Radioligand: [3H]-LTD4

  • Test compound (Zafirlukast or this compound)

  • Non-specific binding control: High concentration of unlabeled LTD4

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and CaCl2)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the cell membranes, [3H]-LTD4 (at a concentration near its Kd), and either buffer (for total binding), unlabeled LTD4 (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific [3H]-LTD4 binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To measure the functional antagonism of a test compound at the Gq-coupled CysLT1 receptor.

Materials:

  • Cells stably expressing the CysLT1 receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Agonist: LTD4

  • Test compound (Zafirlukast or this compound)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Plate the CysLT1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add various concentrations of the test compound to the wells and incubate for a specified period.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a fixed concentration of LTD4 (typically the EC80) into the wells and immediately measure the change in fluorescence over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Determine the inhibitory effect of the test compound by comparing the calcium response in its presence to the response with agonist alone.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Conclusion

Zafirlukast serves as an excellent and well-documented alternative to this compound for in vitro research on the cysteinyl leukotriene pathway. Its extensive characterization, including readily available quantitative data on its binding affinity and functional potency, provides a solid foundation for experimental design and data interpretation. While this compound has demonstrated efficacy as a CysLT1 receptor antagonist in various models, the lack of publicly available, detailed in vitro pharmacological data makes direct comparisons with other antagonists challenging. For researchers seeking a reliable and thoroughly profiled CysLT1 receptor antagonist for their studies, Zafirlukast represents a robust and scientifically sound choice.

References

Navigating the Cysteinyl Leukotriene Receptor Landscape: A Comparative Guide to Antagonist Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating inflammatory pathways, understanding the selectivity of cysteinyl leukotriene (CysLT) receptor antagonists is paramount. This guide provides an objective comparison of the cross-reactivity profiles of key CysLT receptor antagonists, supported by experimental data and detailed protocols to aid in the design and interpretation of pharmacological studies.

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators that play a central role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. Their effects are mediated through two primary G protein-coupled receptors: the CysLT₁ and CysLT₂ receptors. While antagonists selective for the CysLT₁ receptor have been successful clinically, the distinct and sometimes opposing roles of the CysLT₂ receptor highlight the need for well-characterized pharmacological tools to dissect their individual contributions.

This guide focuses on the comparative cross-reactivity of three archetypal CysLT receptor antagonists: the CysLT₁-selective antagonist Montelukast, the CysLT₂-selective antagonist HAMI3379, and the dual CysLT₁/CysLT₂ antagonist BAY-u9773. While the initial focus was on LY203647, a selective LTD₄ and LTE₄ antagonist, a lack of publicly available, quantitative cross-reactivity data for the CysLT₂ receptor necessitated a shift to these more comprehensively characterized compounds.

Comparative Binding Affinities of CysLT Receptor Antagonists

The selectivity of a receptor antagonist is quantitatively defined by its binding affinity for its intended target versus off-target receptors. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for Montelukast, HAMI3379, and BAY-u9773 at both human CysLT₁ and CysLT₂ receptors, as determined by radioligand binding assays.

CompoundReceptorIC₅₀ (nM)Selectivity Profile
Montelukast CysLT₁4.9[1]CysLT₁ Selective
CysLT₂>10,000[2]
HAMI3379 CysLT₁>10,000[3][4]CysLT₂ Selective
CysLT₂37.9[3][5]
BAY-u9773 CysLT₁pA₂ = 6.8-7.4Dual Antagonist
CysLT₂pA₂ = 6.8-7.7

*Note: Data for BAY-u9773 is presented as pA₂ values from functional antagonism studies, which are indicative of affinity. Specific IC₅₀ values from competitive binding assays are less consistently reported but confirm its non-selective profile.[6][7]

Functional Antagonism at CysLT Receptors

Beyond binding affinity, the functional consequence of receptor interaction is critical. Calcium mobilization assays are commonly employed to assess the ability of an antagonist to inhibit agonist-induced receptor signaling.

CompoundReceptorFunctional Antagonism (IC₅₀, nM)
Montelukast CysLT₁Inhibits LTD₄-induced Ca²⁺ mobilization[8]
CysLT₂No significant inhibition
HAMI3379 CysLT₁>10,000[3][4]
CysLT₂3.8 (vs. LTD₄), 4.4 (vs. LTC₄)[3][4][9]
BAY-u9773 CysLT₁Partial agonist/antagonist activity[10]
CysLT₂Partial agonist/antagonist activity[10]

Signaling Pathways and Antagonist Action

The CysLT₁ and CysLT₂ receptors, upon activation by their endogenous ligands, initiate intracellular signaling cascades that lead to the physiological responses associated with inflammation. The following diagram illustrates these pathways and the points of intervention for selective and dual antagonists.

CysLT_Signaling_Pathways cluster_ligands Cysteinyl Leukotrienes cluster_receptors CysLT Receptors cluster_antagonists Antagonists cluster_signaling Intracellular Signaling LTD4 LTD₄ CysLT1 CysLT₁ Receptor LTD4->CysLT1 High Affinity CysLT2 CysLT₂ Receptor LTD4->CysLT2 High Affinity LTC4 LTC₄ LTC4->CysLT1 Lower Affinity LTC4->CysLT2 High Affinity Gq11_1 Gq/11 CysLT1->Gq11_1 Gq11_2 Gq/11 CysLT2->Gq11_2 Montelukast Montelukast Montelukast->CysLT1 Inhibits HAMI3379 HAMI3379 HAMI3379->CysLT2 Inhibits BAYu9773 BAY-u9773 BAYu9773->CysLT1 Inhibits BAYu9773->CysLT2 Inhibits PLC_1 PLC Gq11_1->PLC_1 PLC_2 PLC Gq11_2->PLC_2 IP3_DAG_1 IP₃/DAG PLC_1->IP3_DAG_1 IP3_DAG_2 IP₃/DAG PLC_2->IP3_DAG_2 Ca_1 Ca²⁺ Mobilization IP3_DAG_1->Ca_1 Ca_2 Ca²⁺ Mobilization IP3_DAG_2->Ca_2 Response_1 Inflammatory Response Ca_1->Response_1 Response_2 Inflammatory Response Ca_2->Response_2

Caption: CysLT Receptor Signaling and Antagonist Inhibition.

Experimental Protocols

Accurate determination of antagonist cross-reactivity relies on standardized and well-controlled experimental procedures. Below are detailed methodologies for the key assays cited in this guide.

Radioligand Binding Assay for CysLT₁ and CysLT₂ Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for CysLT receptors.

1. Membrane Preparation:

  • Culture cells stably expressing either human CysLT₁ or CysLT₂ receptors (e.g., HEK293 or CHO cells).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 min at 4°C).

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Competitive Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]LTD₄ at a concentration near its Kd, typically 0.5-1.0 nM), and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, include wells with an excess of an unlabeled CysLT receptor antagonist (e.g., 1 µM Montelukast for CysLT₁ or 1 µM BAY-u9773 for total binding).

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol outlines a method to assess the functional antagonism of CysLT receptor-mediated signaling.

1. Cell Preparation:

  • Seed cells expressing the CysLT receptor of interest into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

2. Antagonist Pre-incubation:

  • Add varying concentrations of the antagonist to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

3. Agonist Stimulation and Signal Detection:

  • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Add a fixed concentration of a CysLT receptor agonist (e.g., LTD₄ or LTC₄ at a concentration that elicits a submaximal response, such as EC₈₀) to the wells.

  • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

4. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity or the area under the curve.

  • Plot the response as a function of the log concentration of the antagonist.

  • Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) using non-linear regression analysis.

Experimental Workflow for Assessing Receptor Cross-Reactivity

The logical flow for determining the cross-reactivity of a novel compound at CysLT receptors is depicted in the following diagram.

Cross_Reactivity_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment cluster_analysis Selectivity Profile Analysis start Start: Novel Compound binding_cyslt1 Competitive Radioligand Binding Assay vs. [³H]LTD₄ on CysLT₁ Membranes start->binding_cyslt1 binding_cyslt2 Competitive Radioligand Binding Assay vs. [³H]LTD₄ on CysLT₂ Membranes start->binding_cyslt2 func_cyslt1 Calcium Mobilization Assay (Antagonism of LTD₄) in CysLT₁-expressing cells start->func_cyslt1 func_cyslt2 Calcium Mobilization Assay (Antagonism of LTC₄/LTD₄) in CysLT₂-expressing cells start->func_cyslt2 calc_ki_1 Calculate Ki for CysLT₁ binding_cyslt1->calc_ki_1 calc_ki_2 Calculate Ki for CysLT₂ binding_cyslt2->calc_ki_2 compare Compare Ki and IC₅₀ values (CysLT₁ vs. CysLT₂) calc_ki_1->compare calc_ki_2->compare calc_ic50_1 Calculate IC₅₀ for CysLT₁ func_cyslt1->calc_ic50_1 calc_ic50_2 Calculate IC₅₀ for CysLT₂ func_cyslt2->calc_ic50_2 calc_ic50_1->compare calc_ic50_2->compare determine_profile Determine Selectivity Profile (Selective, Dual, or Inactive) compare->determine_profile

Caption: Workflow for CysLT Receptor Cross-Reactivity Assessment.

References

Validating the Selectivity of LY203647 for LTD4/LTE4 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cysteinyl leukotriene (CysLT) receptor antagonist LY203647 with other established antagonists, focusing on its selectivity for the LTD4/LTE4 receptors (CysLT1 receptor). The information presented herein is supported by experimental data from functional assays to aid researchers in evaluating its suitability for their studies.

Introduction to Cysteinyl Leukotrienes and Their Receptors

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid.[1] They play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil recruitment.[2][3] These effects are mediated through their interaction with specific G protein-coupled receptors, primarily the CysLT1 and CysLT2 receptors.

The CysLT1 receptor is the primary target for the therapeutic effects of currently marketed anti-asthmatic drugs. It binds with high affinity to LTD4 and to a lesser extent, LTE4. In contrast, the CysLT2 receptor binds LTC4 and LTD4 with roughly equal affinity.[3] The selective antagonism of the CysLT1 receptor is a key strategy in the management of asthma and other inflammatory airway diseases.[2]

This compound has been identified as a selective and orally active antagonist of LTD4 and LTE4, suggesting its primary action is at the CysLT1 receptor. This guide aims to validate this selectivity by comparing its functional potency with that of other well-characterized CysLT1 receptor antagonists: montelukast (B128269), zafirlukast (B1683622), and pranlukast (B1678047).

Comparative Analysis of CysLT1 Receptor Antagonist Potency

To objectively compare the potency of this compound with other CysLT1 receptor antagonists, we have summarized their pA2 values from functional antagonism assays. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. The data presented below were obtained from studies measuring the inhibition of LTD4-induced contractions in guinea pig tracheal preparations, a standard in vitro model for assessing CysLT1 receptor antagonism.

AntagonistpA2 Value (vs. LTD4 in Guinea Pig Trachea)Reference
This compound 8.5(Caleb et al., 1991)
Montelukast9.3[4]
ZafirlukastNot explicitly found as a pA2 value in guinea pig trachea in the provided search results.
Pranlukast7.0[5]

Note: While a direct pA2 value for zafirlukast in the guinea pig trachea was not found in the immediate search, it is widely recognized as a potent and selective CysLT1 receptor antagonist.[2] The pA2 value for this compound was extracted from the foundational study by Caleb et al. (1991) which characterized its pharmacological profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to determine the functional potency of CysLT1 receptor antagonists.

Functional Antagonism Assay: Schild Analysis for pA2 Determination

This protocol outlines the methodology for determining the pA2 value of a CysLT1 receptor antagonist by measuring its ability to inhibit LTD4-induced contractions of isolated guinea pig tracheal smooth muscle.

1. Tissue Preparation:

  • Male Hartley guinea pigs are euthanized by a humane method.

  • The trachea is rapidly excised and placed in cold, oxygenated Krebs-Henseleit buffer solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, and 11.1 mM glucose).

  • The trachea is cleaned of adhering connective tissue and cut into spiral strips or rings.

  • The tissue preparations are mounted in organ baths containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.

  • The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with buffer changes every 15 minutes.

2. Experimental Procedure:

  • After the equilibration period, a submaximal contraction is induced with a standard agonist (e.g., histamine (B1213489) or carbachol) to ensure tissue viability. The tissues are then washed until they return to baseline tension.

  • A cumulative concentration-response curve to LTD4 is generated by adding increasing concentrations of LTD4 to the organ bath and recording the resulting isometric contractions.

  • The tissues are then washed thoroughly to remove the agonist.

  • Following a washout period, the tissues are incubated with a fixed concentration of the antagonist (e.g., this compound, montelukast, or pranlukast) for a predetermined time (typically 30-60 minutes).

  • A second cumulative concentration-response curve to LTD4 is then generated in the presence of the antagonist.

  • This procedure is repeated with at least three different concentrations of the antagonist.

3. Data Analysis and pA2 Calculation:

  • The concentration of LTD4 required to produce 50% of the maximal contraction (EC50) is determined for each concentration-response curve (in the absence and presence of the antagonist).

  • The dose ratio (DR) is calculated for each antagonist concentration using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).

  • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • A linear regression analysis is performed on the Schild plot. The pA2 value is the x-intercept of the regression line. A slope of the regression line that is not significantly different from 1.0 is indicative of competitive antagonism.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

CysLT1_Signaling_Pathway LTD4 LTD4 / LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to This compound This compound (Antagonist) This compound->CysLT1R Blocks

Caption: CysLT1 Receptor Signaling Pathway.

Schild_Analysis_Workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Trachea_Isolation Isolate Guinea Pig Trachea Tissue_Mounting Mount Tracheal Strips in Organ Bath Trachea_Isolation->Tissue_Mounting Equilibration Equilibrate under Tension Tissue_Mounting->Equilibration Control_CRC Generate Control LTD4 Concentration-Response Curve (CRC) Equilibration->Control_CRC Washout1 Washout Control_CRC->Washout1 Antagonist_Incubation Incubate with Antagonist (e.g., this compound) Washout1->Antagonist_Incubation Antagonist_CRC Generate LTD4 CRC in Presence of Antagonist Antagonist_Incubation->Antagonist_CRC Washout2 Washout Antagonist_CRC->Washout2 Calculate_EC50 Calculate EC50 Values Antagonist_CRC->Calculate_EC50 Repeat Repeat with Different Antagonist Concentrations Washout2->Repeat Repeat->Antagonist_Incubation Calculate_DR Calculate Dose Ratios (DR) Calculate_EC50->Calculate_DR Schild_Plot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) Calculate_DR->Schild_Plot Determine_pA2 Determine pA2 Value (x-intercept) Schild_Plot->Determine_pA2

Caption: Experimental Workflow for pA2 Determination.

Conclusion

The available data from functional assays, specifically the pA2 value, supports the characterization of this compound as a potent antagonist of the CysLT1 receptor. Its potency in antagonizing LTD4-induced contractions in guinea pig trachea is comparable to that of other established CysLT1 receptor antagonists. While direct binding affinity data (Ki or IC50 values) for this compound against both CysLT1 and CysLT2 receptors would provide a more complete selectivity profile, the functional data strongly indicates its selectivity for the LTD4/LTE4 receptor pathway. This guide provides researchers with the necessary comparative data and detailed experimental protocols to effectively evaluate and utilize this compound in studies investigating the role of cysteinyl leukotrienes in health and disease.

References

A Comparative Analysis of First and Second-Generation Leukotriene Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of first and second-generation leukotriene receptor antagonists, focusing on their performance, underlying mechanisms, and supporting experimental data. Leukotriene antagonists are a class of oral medications that are effective in the management of asthma and allergic rhinitis. They function by blocking the action of cysteinyl leukotrienes, which are inflammatory mediators that cause bronchoconstriction, mucus production, and airway inflammation.[1][2] This guide will delve into a comparative analysis of first-generation antagonists, such as zafirlukast (B1683622) and pranlukast (B1678047), and the second-generation antagonist, montelukast (B128269).

Mechanism of Action: Targeting the Cysteinyl Leukotriene Receptor 1 (CysLT1)

Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase pathway.[3] The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) exert their pro-inflammatory effects by binding to the CysLT1 receptor, a G-protein coupled receptor found on airway smooth muscle cells and various inflammatory cells.[4][5] Both first and second-generation leukotriene antagonists act as competitive antagonists at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and thereby inhibiting the downstream signaling cascade that leads to the symptoms of asthma and allergic rhinitis.[1][2]

Leukotriene Signaling Pathway Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase Arachidonic_Acid->5_LOX LTA4 Leukotriene A4 (LTA4) LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor binds to 5_LOX->LTA4 LTA4_Hydrolase->LTB4 LTC4_Synthase->CysLTs Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema, etc.) CysLT1_Receptor->Inflammatory_Response activates Leukotriene_Antagonists Leukotriene Antagonists (Zafirlukast, Pranlukast, Montelukast) Leukotriene_Antagonists->CysLT1_Receptor blocks

Leukotriene Signaling Pathway and Antagonist Action

Data Presentation: In Vitro and Pharmacokinetic Properties

The following tables summarize key quantitative data for first and second-generation leukotriene antagonists, providing a basis for their comparative assessment.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

CompoundGenerationReceptor Binding Affinity (Ki, nM) vs. CysLT1Functional Antagonism (IC50, nM) vs. LTD4-induced Contraction
Zafirlukast First~0.26 - 1.1~600
Pranlukast First~0.63 - 0.99~300
Montelukast Second~0.18 - 4.0Not explicitly quantified in direct comparison

Note: Ki and IC50 values can vary depending on the specific assay conditions and cell/tissue types used.

Table 2: Comparative Pharmacokinetic Parameters

ParameterZafirlukastPranlukastMontelukast
Oral Bioavailability (%) Unknown, but reduced by ~40% with food[3][6]At least 12.5%[7]~64% (not significantly affected by food)[4][8]
Plasma Protein Binding (%) >99%[3][9]~99%[7]>99%[4][8]
Elimination Half-life (hours) ~10 (8-16)[3][6]~1.5 - 9[5][7]~2.7 - 5.5[10][11]
Metabolism Primarily CYP2C9[6][12]Primarily CYP3A4, also glucuronidation[7][13]Primarily CYP2C8 and CYP3A4[1][14]

Clinical Efficacy: A Head-to-Head Comparison

Clinical trials have demonstrated the efficacy of both first and second-generation leukotriene antagonists in the treatment of asthma and allergic rhinitis.

Table 3: Summary of Comparative Clinical Trial Data

ComparisonIndicationKey Efficacy EndpointResults
Montelukast vs. Zafirlukast Pediatric AsthmaFEV1, Symptom ScoresNo significant difference in efficacy observed between the two drugs.[15]
Montelukast vs. Pranlukast Seasonal Allergic RhinitisComposite Nasal Symptom ScoreMontelukast (5mg and 10mg) was non-inferior to pranlukast (450mg).[16]
Montelukast vs. Placebo Mild Persistent AsthmaFEV1 Improvement from BaselineMontelukast: 7-8% improvement; Placebo: 1-4% improvement (P ≤ 0.02).[1]
Zafirlukast vs. Placebo Moderate AsthmaDaytime Asthma Symptom ScoreZafirlukast showed a -23% reduction from baseline compared to placebo (P < 0.001).[9]
Pranlukast vs. Placebo Mild to Moderate AsthmaFEV1Significant improvements in FEV1 observed with pranlukast compared to placebo.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of leukotriene antagonists are provided below.

Radioligand Binding Assay for CysLT1 Receptor Affinity

This assay determines the binding affinity of a compound to the CysLT1 receptor.

1. Membrane Preparation:

  • Homogenize tissues (e.g., guinea pig lung) or cells expressing the CysLT1 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend it in the assay buffer.

2. Binding Reaction:

  • In a 96-well plate, combine the membrane preparation, a radiolabeled CysLT1 ligand (e.g., [³H]LTD₄), and varying concentrations of the unlabeled antagonist (test compound).

  • To determine non-specific binding, a set of wells will contain the membrane preparation, radioligand, and a high concentration of an unlabeled CysLT1 ligand.

  • Total binding is measured in the absence of any competing ligand.

3. Incubation and Filtration:

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with cold buffer to remove any unbound radioligand.

4. Data Analysis:

  • Measure the radioactivity on the filters using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([³H]LTD₄) Radioligand->Incubation Antagonist Unlabeled Antagonist (Test Compound) Antagonist->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Workflow for a Radioligand Binding Assay
Guinea Pig Trachea Contraction Assay

This functional assay measures the ability of an antagonist to inhibit leukotriene-induced smooth muscle contraction.

1. Tissue Preparation:

  • Isolate the trachea from a guinea pig and cut it into rings.

  • Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ and 5% CO₂ at 37°C.

2. Contraction Measurement:

  • Connect the tracheal rings to an isometric force transducer to record changes in tension.

  • Allow the tissue to equilibrate under a resting tension.

  • Induce a contraction by adding a CysLT1 agonist, such as LTD₄, to the organ bath.

3. Antagonist Evaluation:

  • In the presence of varying concentrations of the leukotriene antagonist, repeat the LTD₄-induced contraction.

  • Measure the reduction in the contractile response to LTD₄.

4. Data Analysis:

  • Construct concentration-response curves for LTD₄ in the absence and presence of the antagonist.

  • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximum LTD₄-induced contraction.

Ovalbumin-Sensitized Guinea Pig Model of Asthma

This in vivo model is used to evaluate the efficacy of anti-asthma drugs in a relevant animal model of allergic asthma.

1. Sensitization:

  • Sensitize guinea pigs to ovalbumin (OVA) by intraperitoneal or subcutaneous injections of OVA mixed with an adjuvant (e.g., aluminum hydroxide).

  • A booster injection may be given to enhance the allergic response.

2. Allergen Challenge:

  • Expose the sensitized guinea pigs to an aerosol of OVA to induce an asthmatic response.

3. Drug Administration:

  • Administer the leukotriene antagonist orally or via another appropriate route at a specified time before the allergen challenge.

4. Assessment of Airway Response:

  • Measure airway resistance and dynamic compliance using a whole-body plethysmograph before and after the allergen challenge.

  • The early and late asthmatic responses can be assessed by monitoring changes in these parameters over time.

5. Data Analysis:

  • Compare the changes in airway function in the drug-treated group to a vehicle-treated control group to determine the protective effect of the antagonist against allergen-induced bronchoconstriction.

Logical Relationship: First vs. Second Generation

The evolution from first to second-generation leukotriene antagonists was driven by the goal of improving the pharmacokinetic profile and dosing convenience, which can lead to better patient adherence and clinical outcomes.

Generational Comparison cluster_attributes Key Attributes First_Gen First Generation (e.g., Zafirlukast, Pranlukast) Dosing Dosing Frequency First_Gen->Dosing Twice Daily Food_Effect Food Effect on Bioavailability First_Gen->Food_Effect Significant Metabolism Metabolic Pathways First_Gen->Metabolism Primarily CYP2C9/CYP3A4 Second_Gen Second Generation (e.g., Montelukast) Second_Gen->Dosing Once Daily Second_Gen->Food_Effect Minimal Second_Gen->Metabolism Primarily CYP2C8/CYP3A4

Key Differences Between Generations

Conclusion

Both first and second-generation leukotriene antagonists are effective in the management of asthma and allergic rhinitis through their targeted antagonism of the CysLT1 receptor. The primary distinctions lie in their pharmacokinetic profiles. Second-generation antagonists, exemplified by montelukast, offer the convenience of once-daily dosing and are not significantly affected by food, which may improve patient compliance. First-generation antagonists, such as zafirlukast and pranlukast, typically require twice-daily administration and their absorption can be influenced by food. While in vitro potencies are comparable, the improved pharmacokinetic properties of the second-generation agents represent a significant advancement in this therapeutic class. The choice of a specific leukotriene antagonist for research or clinical development may depend on the specific experimental design, target patient population, and desired dosing regimen.

References

In Vivo Potency of LY203647 and Other Leukotriene Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo potency comparison of the leukotriene receptor antagonist (LTRA) LY203647 with other prominent LTRAs, including montelukast, zafirlukast, and pranlukast. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Introduction to Leukotriene Receptor Antagonists

Leukotriene receptor antagonists (LTRAs) are a class of drugs that function by blocking the action of cysteinyl leukotrienes (CysLTs), which are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis.[1] By binding to the cysteinyl leukotriene receptor 1 (CysLT1), these antagonists prevent the bronchoconstriction, airway edema, and inflammation induced by CysLTs.[2] This guide focuses on the in vivo efficacy of four such antagonists: this compound, montelukast, zafirlukast, and pranlukast.

In Vivo Potency Comparison

CompoundAnimal ModelChallengeRoute of AdministrationPotency (ED50)
This compound Pithed RatLTD4-induced pressor responseIntravenous7.5 mg/kg
Montelukast Conscious Sensitized RatsOvalbumin-induced bronchoconstrictionOral0.03 ± 0.001 mg/kg (4h pretreatment)
Zafirlukast Data not available in a directly comparable model---
Pranlukast Data not available in a directly comparable model---

Disclaimer: The ED50 values presented are from different studies and animal models, which limits a direct and absolute comparison of potency. The provided data for this compound is for antagonism of a cardiovascular response, not bronchoconstriction, which is the primary endpoint for the other LTRAs in asthma models. Further studies are required for a definitive head-to-head in vivo potency comparison.

Experimental Protocols

A common preclinical model to evaluate the efficacy of anti-asthma drugs, including LTRAs, is the ovalbumin-sensitized rodent model of allergic asthma. This model mimics key features of human asthma, including airway inflammation and hyperresponsiveness.

Ovalbumin-Sensitized Rat Model of Bronchoconstriction

Objective: To assess the in vivo efficacy of a test LTRA in inhibiting ovalbumin-induced bronchoconstriction in sensitized rats.

Materials:

  • Male Brown-Norway rats

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum) as adjuvant

  • Test LTRA (e.g., this compound) and vehicle

  • Anesthetic (e.g., α-chloralose)

  • Whole-body plethysmograph for measuring airway resistance

Procedure:

  • Sensitization:

    • On day 0, administer an intraperitoneal (i.p.) injection of a suspension containing 2 mg of OVA in 1 ml of Imject Alum.[3]

    • Starting on day 3, expose the rats to OVA aerosol (1% w/v in saline) for 15 minutes, three times a week for three weeks.[3]

    • Control animals receive saline injections and aerosol exposure following the same schedule.[3]

  • Drug Administration:

    • One day after the final OVA or saline exposure, administer the test LTRA or vehicle to the sensitized rats. The route of administration (e.g., oral gavage, intravenous injection) and pretreatment time should be based on the pharmacokinetic profile of the compound.

  • Bronchoconstriction Challenge and Measurement:

    • Anesthetize the rats with an i.p. injection of α-chloralose (100 mg/kg).[3]

    • Place the anesthetized rat in a whole-body plethysmograph to monitor respiratory function.

    • Induce bronchoconstriction by challenging the animals with an aerosol of ovalbumin.

    • Continuously measure changes in pulmonary mechanics, such as pulmonary resistance and dynamic compliance, to assess the degree of bronchoconstriction.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response by the test LTRA compared to the vehicle-treated control group.

    • Determine the ED50 value, which is the dose of the drug that produces 50% of its maximal inhibitory effect.

Signaling Pathways and Experimental Workflows

Cysteinyl Leukotriene Signaling Pathway

The following diagram illustrates the synthesis of cysteinyl leukotrienes from arachidonic acid and their subsequent signaling through the CysLT1 receptor, leading to the pathological features of asthma. LTRAs, such as this compound, act by competitively antagonizing this receptor.

Cysteinyl_Leukotriene_Pathway AA Arachidonic Acid FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 FLAP FLAP FLAP->FiveLOX activates LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLTs Cysteinyl Leukotrienes (CysLTs) LTC4->CysLTs LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLTs LTE4->CysLTs CysLT1R CysLT1 Receptor CysLTs->CysLT1R bind to Gq Gq Protein Activation CysLT1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Increased Intracellular Ca2+ IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC Response Bronchoconstriction Airway Edema Inflammation Ca2->Response PKC->Response LTRAs LTRAs (e.g., this compound) LTRAs->CysLT1R antagonize

Caption: Cysteinyl leukotriene synthesis and signaling pathway.

Experimental Workflow for In Vivo LTRA Evaluation

The following diagram outlines the general experimental workflow for assessing the in vivo efficacy of an LTRA in an animal model of allergic asthma.

Experimental_Workflow Sensitization Sensitization Phase (e.g., Ovalbumin + Adjuvant i.p.) Challenge Repeated Allergen Challenge (e.g., Ovalbumin Aerosol) Sensitization->Challenge Weeks 1-3 Treatment Treatment Phase Administer LTRA or Vehicle Challenge->Treatment Day before final challenge Measurement In Vivo Measurement (e.g., Whole-body Plethysmography) Treatment->Measurement Post-challenge Analysis Data Analysis (e.g., Bronchoconstriction Inhibition, ED50) Measurement->Analysis Outcome Assessment of In Vivo Potency Analysis->Outcome

Caption: General experimental workflow for LTRA evaluation.

References

Benchmarking LY203647: A Comparative Guide to Leukotriene Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the leukotriene receptor antagonist LY203647 against established antagonists in the field: montelukast (B128269), zafirlukast, and pranlukast (B1678047). The data presented is intended to assist researchers in making informed decisions for their experimental designs.

Performance Snapshot: this compound vs. Established Antagonists

The following table summarizes the quantitative performance of this compound and its competitors in antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor. The data is compiled from various in vitro studies to provide a comparative overview of their potency.

AntagonistPotency (-log KB / pA2)Target Receptor(s)Key Characteristics
This compound ~7.5 (Estimated from predecessor LY171883)LTD4 / LTE4Good in vivo activity in guinea pig and rat models.
Montelukast 9.3[1]LTD4 / LTE4High affinity, approximately twice that of the natural ligand LTD4.[1][2]
Zafirlukast ~9.3LTD4 / LTE4High affinity, comparable to montelukast.[1]
Pranlukast Less potent than montelukast and zafirlukast.[1]LTD4 / LTE4Orally effective.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the leukotriene signaling pathway and a typical experimental workflow for assessing antagonist performance.

Leukotriene Signaling Pathway cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor G_Protein Gq/11 CysLT1R->G_Protein Activates LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1R Binds This compound This compound This compound->CysLT1R Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Cellular_Response Bronchoconstriction, Inflammation DAG->Cellular_Response Ca_Release->Cellular_Response

Cysteinyl Leukotriene 1 (CysLT1) Receptor Signaling Pathway.

Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Receptor_Binding Radioligand Binding Assay Data_Analysis_InVitro Determine IC₅₀ / Kᵢ Receptor_Binding->Data_Analysis_InVitro Functional_Assay Calcium Flux Assay Functional_Assay->Data_Analysis_InVitro End End Data_Analysis_InVitro->End Animal_Model Guinea Pig Model of Bronchoconstriction Antagonist_Admin Administer Antagonist (e.g., this compound) Animal_Model->Antagonist_Admin LTD4_Challenge Challenge with LTD₄ Antagonist_Admin->LTD4_Challenge Measure_Response Measure Airway Resistance LTD4_Challenge->Measure_Response Data_Analysis_InVivo Determine ED₅₀ / pA₂ Measure_Response->Data_Analysis_InVivo Data_Analysis_InVivo->End Start Start Start->Receptor_Binding Start->Functional_Assay Start->Animal_Model

General Experimental Workflow for Antagonist Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established practices in the field for evaluating leukotriene receptor antagonists.

Radioligand Binding Assay (for Kᵢ Determination)

This assay quantifies the affinity of the antagonist for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells expressing the CysLT1 receptor (e.g., guinea pig lung membranes).

    • Radioligand: [³H]-LTD₄.

    • Test antagonists: this compound, montelukast, zafirlukast, pranlukast at various concentrations.

    • Assay buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂).

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of [³H]-LTD₄ and varying concentrations of the unlabeled antagonist in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specific binding.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

In Vitro Functional Assay: Calcium Flux (for IC₅₀ Determination)

This assay measures the ability of the antagonist to inhibit the LTD₄-induced increase in intracellular calcium, a key downstream signaling event.

  • Materials:

    • Cells expressing the CysLT1 receptor (e.g., CHO or HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • LTD₄ (agonist).

    • Test antagonists at various concentrations.

    • Assay buffer.

  • Procedure:

    • Culture the cells in 96-well plates.

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of the antagonist.

    • Stimulate the cells with a fixed concentration of LTD₄.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Determine the concentration of the antagonist that causes a 50% inhibition of the LTD₄-induced calcium response (IC₅₀).

In Vivo Bronchoconstriction Assay (for ED₅₀/pA₂ Determination)

This assay assesses the in vivo efficacy of the antagonist in a relevant animal model of bronchoconstriction.

  • Materials:

    • Guinea pigs (anesthetized and mechanically ventilated).

    • LTD₄ (bronchoconstrictor agent).

    • Test antagonists administered via an appropriate route (e.g., intravenous or oral).

    • Equipment to measure pulmonary mechanics (e.g., airway resistance and dynamic compliance).

  • Procedure:

    • Administer the antagonist to the guinea pig at various doses.

    • After a set pre-treatment time, challenge the animal with an intravenous injection or aerosol of LTD₄.

    • Continuously monitor and record changes in airway resistance and dynamic compliance.

    • Generate dose-response curves for the antagonist's inhibition of the LTD₄-induced bronchoconstriction.

    • Calculate the dose of the antagonist required to produce a 50% inhibition of the maximal bronchoconstrictor response (ED₅₀).

    • Alternatively, perform a Schild analysis by measuring the dose-ratio of the LTD₄ response in the presence of different antagonist concentrations to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

References

Reproducibility of Published Findings on LY203647: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published findings on LY203647, a leukotriene (LT) D4/E4 receptor antagonist. Due to a lack of direct replication studies for this compound, this guide focuses on summarizing its reported pharmacological effects and comparing them with established alternative leukotriene receptor antagonists: zafirlukast (B1683622), montelukast, and pranlukast (B1678047). The information is presented to aid in the evaluation of its potential and to provide a foundation for future research and reproducibility efforts.

Executive Summary

This compound has been shown in preclinical studies to be a selective antagonist of cysteinyl leukotriene (CysLT) receptors, demonstrating efficacy in various in vitro and in vivo models of inflammation and bronchoconstriction. This guide presents the key quantitative data from these studies in a structured format, alongside detailed experimental protocols to facilitate independent verification. Furthermore, a comparative analysis with the widely used CysLT receptor antagonists zafirlukast, montelukast, and pranlukast is provided, drawing from their respective preclinical data in similar experimental paradigms. Visual representations of the leukotriene signaling pathway and a general experimental workflow for evaluating CysLT receptor antagonists are included to enhance understanding.

Data Presentation: Comparative Pharmacology of Leukotriene Receptor Antagonists

The following tables summarize the key in vitro and in vivo findings for this compound and its comparators.

Table 1: In Vitro Antagonist Activity on Guinea Pig Tissues

CompoundTissueAgonistPotency (pA2 or IC50)Key Findings
This compound Trachea, Ileum, Lung ParenchymaLTD4, LTE4Not explicitly quantified in reviewed abstractsSelective antagonist of LTD4 and LTE4-induced contractions.
Zafirlukast TracheaLTD4IC50: 0.6 µMInhibited LTD4-induced mucus secretion.
Montelukast TracheaLTD4pA2: 9.3Potent and selective antagonist of LTD4-induced contractions.[1]
Pranlukast TracheaLTD4IC50: 0.3 µMInhibited LTD4-induced mucus secretion.[2]

Table 2: In Vivo Efficacy in Animal Models of Endotoxic Shock

CompoundAnimal ModelEndotoxin (B1171834)DoseKey Effects
This compound RatS. enteritidis LPS (10 mg/kg, i.v.)30 mg/kg, i.v.Attenuated hemoconcentration, hypotension, and lymphopenia.[2]
Montelukast RatE. coli LPS (10 mg/kg, i.p.)10 mg/kg, p.o.Abrogated LPS-induced liver injury and oxidative stress.[3]
Zafirlukast N/AN/AN/AData in a comparable endotoxic shock model was not readily available in the reviewed literature.
Pranlukast N/AN/AN/AData in a comparable endotoxic shock model was not readily available in the reviewed literature.

Table 3: In Vivo Efficacy in Other Relevant Animal Models

CompoundAnimal ModelConditionDoseKey Effects
This compound PorcineEndotoxin-induced ARDS30 mg/kg bolus, then 10 mg/kg/h i.v.Improved post-LPS pO2 and transiently improved superior mesenteric arterial flow.
Zafirlukast Guinea PigLTD4-induced dyspneaNot specifiedDose-dependent inhibition of LTD4-induced dyspnea.[4]
Montelukast RatAcetic acid-induced colitis5-20 mg/kg, i.p.Reduced macroscopic and microscopic damage.[5]
Pranlukast MouseSilica-induced pulmonary fibrosisNot specifiedAttenuated the progression of pulmonary fibrosis in the chronic phase.[6]

Experimental Protocols

In Vitro Guinea Pig Tissue Contraction Assays (General Protocol)

A standardized protocol for evaluating the antagonist activity of compounds on isolated guinea pig tissues is outlined below. Specific parameters for the this compound studies were not detailed in the reviewed abstracts and would require consulting the full-text articles.

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea and terminal ileum are excised. The trachea is cut into rings, and segments of the ileum are prepared. Tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Equilibration: Tissues are allowed to equilibrate under a resting tension (e.g., 1-2 g) for a specified period (e.g., 60-90 minutes), with regular washing.

  • Contraction Studies: Cumulative concentration-response curves to a contractile agonist (e.g., LTD4) are generated.

  • Antagonist Evaluation: Tissues are pre-incubated with the antagonist (e.g., this compound, zafirlukast, montelukast, pranlukast) for a defined period (e.g., 30-60 minutes) before repeating the agonist concentration-response curve.

  • Data Analysis: The potency of the antagonist is typically expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

In Vivo Rat Model of Endotoxic Shock (this compound Protocol)

This protocol is based on the study by Wang et al. (1993).

  • Animal Model: Male Sprague-Dawley rats are anesthetized.

  • Drug Administration:

    • This compound (30 mg/kg) or vehicle is administered intravenously.

    • 10 minutes later, Salmonella enteritidis endotoxin (10 mg/kg) is administered intravenously.

  • Measurements:

    • Hematocrit: Measured at baseline and at 30 and 90 minutes post-endotoxin.

    • Mean Arterial Pressure (MAP): Monitored continuously.

    • Circulating Leukocyte Counts: Determined at baseline and at various time points post-endotoxin.

  • Data Analysis: Statistical comparisons are made between the vehicle-treated and this compound-treated groups.

In Vivo Porcine Model of ARDS (General Protocol)

While the specific protocol for the this compound study was not fully detailed, a general approach for inducing and evaluating ARDS in a porcine model is described.

  • Animal Model: Domestic pigs are anesthetized and mechanically ventilated.

  • Induction of ARDS: Endotoxin (e.g., E. coli LPS) is infused intravenously to induce a systemic inflammatory response and acute respiratory distress syndrome.

  • Drug Administration: The investigational drug (e.g., this compound) or vehicle is administered, often as an initial bolus followed by a continuous infusion.

  • Physiological Monitoring: Key parameters are continuously monitored, including:

    • Arterial blood gases (e.g., PaO2)

    • Hemodynamics (e.g., mean arterial pressure, pulmonary artery pressure)

    • Respiratory mechanics (e.g., lung compliance)

    • Regional blood flow (e.g., superior mesenteric artery flow)

  • Post-mortem Analysis: Lung tissue may be collected for histological examination and measurement of lung wet-to-dry weight ratio as an indicator of pulmonary edema.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Leukotriene Receptor Antagonists cluster_effects Pathophysiological Effects AA Arachidonic Acid FLAP 5-LO-Activating Protein (FLAP) AA->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1R CysLT1 Receptor LTC4->CysLT1R CysLT2R CysLT2 Receptor LTC4->CysLT2R LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1R LTE4->CysLT1R Bronchoconstriction Bronchoconstriction CysLT1R->Bronchoconstriction Inflammation Inflammation CysLT1R->Inflammation VascularPermeability Increased Vascular Permeability CysLT1R->VascularPermeability MucusSecretion Mucus Secretion CysLT1R->MucusSecretion CysLT2R->Inflammation This compound This compound This compound->CysLT1R Zafirlukast Zafirlukast Zafirlukast->CysLT1R Montelukast Montelukast Montelukast->CysLT1R Pranlukast Pranlukast Pranlukast->CysLT1R

Caption: Leukotriene signaling pathway and points of intervention by CysLT1 receptor antagonists.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Tissue_Prep Tissue Preparation (e.g., Guinea Pig Trachea) Agonist_CRC Agonist Concentration- Response Curve (CRC) Tissue_Prep->Agonist_CRC Antagonist_Inc Incubation with Antagonist Agonist_CRC->Antagonist_Inc Agonist_CRC_Post Repeat Agonist CRC Antagonist_Inc->Agonist_CRC_Post pA2_Calc pA2 Calculation Agonist_CRC_Post->pA2_Calc End End Evaluation pA2_Calc->End Animal_Model Animal Model Selection (e.g., Rat Endotoxic Shock) Drug_Admin Drug Administration (Antagonist vs. Vehicle) Animal_Model->Drug_Admin Challenge Inflammatory Challenge (e.g., LPS Administration) Drug_Admin->Challenge Monitoring Physiological Monitoring (e.g., Blood Pressure, Cytokines) Challenge->Monitoring Data_Analysis Data Analysis and Statistical Comparison Monitoring->Data_Analysis Data_Analysis->End Start Start Evaluation cluster_invitro cluster_invitro Start->cluster_invitro cluster_invivo cluster_invivo Start->cluster_invivo

Caption: General experimental workflow for preclinical evaluation of CysLT receptor antagonists.

References

Safety Operating Guide

Navigating the Safe Disposal of LY203647: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the research compound LY203647 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) in publicly available resources, this guide outlines general best practices for the disposal of potent, biologically active compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

The toxicological properties of many research chemicals have not been fully investigated[1]. Therefore, treating unknown compounds as potentially hazardous is a prudent and necessary precaution. All chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and manage it accordingly[1][2].

General Disposal Procedures

The disposal of any chemical waste, particularly investigational compounds like this compound, is a multi-step process that prioritizes safety and environmental protection.

1. Waste Characterization and Segregation:

  • Treat this compound as a hazardous chemical waste.

  • Do not dispose of this compound down the drain or in regular trash[3].

  • Segregate waste streams. Keep solid, liquid, and sharp-contaminated waste separate. Never mix incompatible waste streams.

2. Proper Labeling and Storage:

  • Use a suitable, leak-proof container for waste collection[2].

  • Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound"[2][3].

  • Store the waste container in a designated and secure satellite accumulation area, away from incompatible materials[3][4].

  • Ensure the storage area is well-ventilated.

3. Arrange for Pickup and Disposal:

  • Contact your institution's EHS office to schedule a waste pickup[3].

  • EHS will coordinate with a licensed hazardous waste vendor for final disposal[3].

Key Safety Precautions

When handling and preparing this compound for disposal, adherence to safety protocols is paramount to minimize exposure risk.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles[1][5].
Handling Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the creation of dust or aerosols[3].
Contaminated Materials Any materials contaminated with this compound, such as pipette tips, gloves, and empty containers, should be disposed of as hazardous waste[2][6].
Spill Response In case of a spill, follow your institution's established spill cleanup procedures. Contaminated cleanup materials must be disposed of as hazardous waste[4].

General Workflow for Laboratory Chemical Waste Disposal

The following diagram illustrates a standard workflow for the safe disposal of laboratory chemical waste.

G cluster_0 In the Laboratory cluster_1 Institutional EHS Responsibility A Chemical Waste Generation (e.g., this compound) B Characterize Waste (Treat as Hazardous) A->B C Segregate Waste (Solid, Liquid, Sharps) B->C D Properly Containerize & Label C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup (Submit Form to EHS) E->F G EHS Collects Waste F->G H Transport to Central Accumulation Facility G->H I Arrange for Final Disposal (Licensed Vendor) H->I

References

Essential Safety and Operational Guidance for Handling LY203647

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for LY203647 is not publicly available. The following guidance is based on best practices for handling a research compound with unknown toxicological properties. It is imperative that all laboratory personnel conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance. The information provided here is intended as a conservative starting point for ensuring laboratory safety.

Hazard Assessment and General Precautions

Given the absence of specific toxicity data for this compound, it must be treated as a potentially hazardous substance.[1] All mixtures containing this compound should be considered more toxic than their most toxic component.[2] The primary goal is to minimize all routes of potential exposure, including inhalation, skin and eye contact, and ingestion.[2][3]

Key Principles:

  • Assume Toxicity: In the absence of data, treat this compound as a potent and hazardous compound.[4]

  • Minimize Exposure: Employ a combination of engineering controls, administrative procedures, and personal protective equipment (PPE) to prevent contact.[2][5]

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential spills or airborne particles.[4]

  • Training: All personnel must be trained on the potential hazards and the specific handling and emergency procedures for this compound.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling compounds of unknown toxicity. The following table outlines the recommended PPE for various tasks involving this compound.

TaskRecommended Personal Protective Equipment (PPE)
Receiving and Storage - Safety glasses with side shields- Nitrile gloves
Weighing and Aliquoting (Solid Form) - Safety goggles or a face shield- Double nitrile gloves- Disposable lab coat with tight cuffs- N95 respirator or higher (e.g., PAPR) if not handled in a containment device
Solution Preparation and Handling - Chemical splash goggles- Double nitrile gloves- Chemical-resistant lab coat or gown- Work should be performed in a chemical fume hood
Spill Cleanup - Chemical splash goggles and face shield- Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant disposable coveralls and shoe covers- Appropriate respiratory protection (consult EHS)

Operational Plan: Step-by-Step Guidance

A clear and detailed operational plan is essential for the safe handling of this compound.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be clearly labeled with the chemical name, any known hazard information, and the date of receipt.[7]

  • Store this compound in a designated, well-ventilated, and secure location, away from incompatible materials.[4]

  • Maintain an accurate inventory of the compound.[6]

3.2. Weighing and Solution Preparation:

  • All weighing of solid this compound should be performed in a chemical fume hood or a powder containment hood to minimize the risk of inhalation.

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure that all containers are clearly labeled with the contents, concentration, date, and responsible individual.

3.3. Experimental Use:

  • All procedures involving this compound should be carried out in a chemical fume hood.[8]

  • Keep the sash of the fume hood at the lowest practical height.

  • After handling, decontaminate all surfaces and equipment.

  • Wash hands thoroughly after removing gloves and before leaving the laboratory.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste," listing all chemical constituents.[9][10] Never label a container as "Unknown Waste."[9][10][11]

  • Segregation: Segregate waste streams to avoid mixing incompatible chemicals.

  • Containers: Use appropriate, leak-proof containers for waste collection.

  • Collection: Contact your institution's EHS department for hazardous waste pickup and disposal procedures.[12] Do not dispose of any waste containing this compound down the drain or in the regular trash.[1]

Emergency Procedures

  • Spill: In case of a small spill within a fume hood, use an appropriate absorbent material and decontaminate the area. For larger spills, or any spill outside of a containment device, evacuate the area, notify your supervisor and EHS, and restrict access.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. Seek medical attention.

Visual Workflow for Personal Protective Equipment

The following diagrams illustrate the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize contamination.

PPE_Donning cluster_donning Donning PPE Workflow start Start gown 1. Gown start->gown mask 2. Mask/Respirator gown->mask goggles 3. Goggles/Face Shield mask->goggles gloves 4. Gloves (over cuffs) goggles->gloves end Ready for Work gloves->end

Caption: Correct sequence for donning Personal Protective Equipment.

PPE_Doffing cluster_doffing Doffing PPE Workflow start Start Decontamination gloves 1. Gloves start->gloves gown 2. Gown gloves->gown exit_area Exit Work Area gown->exit_area wash_hands1 Wash Hands exit_area->wash_hands1 goggles 3. Goggles/Face Shield wash_hands1->goggles mask 4. Mask/Respirator goggles->mask wash_hands2 Thoroughly Wash Hands mask->wash_hands2 end Decontamination Complete wash_hands2->end

Caption: Correct sequence for doffing Personal Protective Equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY203647
Reactant of Route 2
Reactant of Route 2
LY203647

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.